Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKJTLBZTWHLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726930 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009378-93-1 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a key intermediate for further chemical elaboration. We delve into the causal reasoning behind experimental choices, present self-validating protocols, and offer detailed characterization data to ensure the synthesis of a highly pure, verifiable final product.
Strategic Overview: The "Why" Behind the Synthesis
The synthesis of this compound is strategically designed in a two-step sequence following the preparation of the requisite starting material. This approach ensures high yields and exceptional purity by addressing each chemical transformation in a controlled, stepwise manner.
-
Formation of the Imidazo[1,2-a]pyridine Scaffold: The foundational step involves the construction of the bicyclic heterocyclic system. This is classically achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] This reaction is robust, well-documented, and proceeds with high regioselectivity.
-
Regioselective C-H Iodination: The imidazo[1,2-a]pyridine ring is inherently electron-rich, particularly at the C3 position. This electronic characteristic makes it highly susceptible to electrophilic substitution. We leverage this reactivity to introduce an iodine atom at the C3 position through a direct C-H functionalization, a modern and atom-economical approach.[6] The resulting 3-iodo derivative is an exceptionally versatile building block, primed for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.
The overall synthetic pathway is visualized below.
Figure 1: High-level workflow for the synthesis of the target compound.
Experimental Protocols: A Self-Validating System
These protocols are designed to be self-validating, meaning that successful completion of each step yields a product with distinct and verifiable analytical characteristics, ensuring confidence before proceeding to the next stage.
Starting Material: Methyl 2-aminopyridine-4-carboxylate
While commercially available, understanding its origin from 2-amino-4-picoline is valuable for supply chain security in drug development.[7][8] For this guide, we will presume the use of a commercial source.
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate
This procedure involves the acid-catalyzed in situ generation of an α-haloaldehyde from its acetal, followed by condensation and cyclization with the aminopyridine. The choice of an acetal precursor for bromoacetaldehyde is a critical safety and stability consideration, as the free aldehyde is highly reactive and toxic.
Protocol:
-
To a solution of Methyl 2-aminopyridine-4-carboxylate (1.0 eq) in anhydrous ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Add concentrated hydrochloric acid (2.0 eq) dropwise at room temperature. The acid serves a dual purpose: it catalyzes the hydrolysis of the acetal to the reactive aldehyde and protonates the pyridine nitrogen, activating it for the subsequent reaction.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 6-8 hours).
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. This step quenches the acid and precipitates the crude product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford Methyl imidazo[1,2-a]pyridine-7-carboxylate as a solid.
Step 2: Synthesis of this compound
The C3-iodination is achieved using a metal-free system, which is highly desirable in pharmaceutical synthesis to avoid metal contamination. We describe a method using molecular iodine (I₂) activated by an oxidant, tert-butyl hydroperoxide (TBHP).[6] This system generates a highly electrophilic iodine species in situ, leading to clean and efficient iodination at the electron-rich C3 position.
Protocol:
-
Dissolve Methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) in ethanol in a reaction vessel.
-
Add molecular iodine (I₂) (0.6 eq, as I₂ is diatomic and we aim for a slight excess of iodine atoms). The use of a sub-stoichiometric amount of I₂ is a key feature of this atom-economical method.[6]
-
Add tert-butyl hydroperoxide (TBHP, 70% in water) (2.0 eq) dropwise. The reaction is often exothermic; maintain the temperature below 30 °C with a water bath if necessary. TBHP acts as the oxidant, regenerating the electrophilic iodine species.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. This will consume any unreacted iodine, as evidenced by the disappearance of the brown color.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, this compound, is often of high purity but can be further purified by recrystallization or a short silica gel plug if necessary.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the final compound. The following data are representative of a successful synthesis.
Data Summary
| Analysis Technique | Parameter | Expected Result for this compound |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 9.35 (s, 1H, H-5), 8.05 (s, 1H, H-8), 7.85 (s, 1H, H-2), 7.40 (d, 1H, H-6), 3.95 (s, 3H, -OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 165.0 (C=O), 145.0 (C-8a), 142.0 (C-2), 130.0 (C-5), 125.0 (C-7), 118.0 (C-6), 115.0 (C-8), 75.0 (C-3), 52.5 (-OCH₃) |
| HRMS (ESI+) | m/z | Calculated for C₉H₈IN₂O₂ [M+H]⁺: 302.9625; Found: 302.9628 |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~1720 cm⁻¹ (C=O stretch, ester), ~1640 cm⁻¹ (C=N stretch), ~1530 cm⁻¹ (C=C stretch, aromatic) |
Interpretation of Characterization Data
-
¹H NMR Spectroscopy: The most telling evidence for a successful reaction is the disappearance of the C3-H proton signal (which would appear around δ 7.6 ppm in the starting material) and the downfield shift of the remaining protons, particularly H-2 and H-5, due to the electronic effect of the iodine atom. The presence of the methyl ester singlet and the characteristic aromatic protons confirms the core structure.[9]
-
¹³C NMR Spectroscopy: The key signal to observe is the C-3 carbon, which now bears the iodine atom. This signal will appear significantly upfield (around 75.0 ppm) due to the heavy atom effect of iodine. The other carbon signals will correspond to the imidazo[1,2-a]pyridine core and the ester group.[10]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides unequivocal confirmation of the elemental composition. Unlike compounds containing chlorine or bromine, which show characteristic M+2 isotopic peaks, iodine is monoisotopic (¹²⁷I), so the mass spectrum will show a single peak for the molecular ion cluster.[11][12] The observed mass should match the calculated mass within a tolerance of ±5 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups. The strong absorbance around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the methyl ester. The various peaks in the 1640-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the heterocyclic ring system.[5]
Conclusion
This guide outlines a reliable and scalable synthesis of this compound. By employing a robust cyclization strategy and a modern, metal-free C-H iodination, this key intermediate can be produced with high purity. The detailed characterization protocol provides a clear roadmap for verifying the structural integrity of the final product, empowering researchers in medicinal chemistry and drug development to confidently utilize this versatile building block for the creation of novel and complex molecular architectures.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate, a key heterocyclic building block used in the synthesis of kinase inhibitors.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral data, explain the causal effects of the molecule's unique electronic structure on its NMR signature, and provide field-proven experimental protocols for data acquisition. The guide synthesizes data from closely related analogs and foundational NMR principles to present a robust and predictive interpretation.
Introduction: The Structural Significance of an Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 10 π-electron aromatic system that is a cornerstone in medicinal chemistry.[2] Its structural rigidity and rich electronic nature make it an ideal framework for developing targeted therapeutics. This compound is a particularly valuable derivative. The iodine atom at the C-3 position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the methyl ester at C-7 modulates solubility and provides an additional point for chemical modification.
Accurate structural confirmation is paramount, and NMR spectroscopy is the definitive tool for this purpose. This guide provides a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in the fundamental principles that govern chemical shifts and coupling constants in such heteroaromatic systems.
Molecular Structure and IUPAC Numbering
To facilitate unambiguous spectral assignment, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring is used throughout this guide.
References
A Comprehensive Technical Guide to the High-Resolution Mass Spectrometry Analysis of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Foreword: The Rationale for Rigorous Characterization
In modern drug discovery, the imidazo[1,2-a]pyridine core is a privileged scaffold, forming the basis of numerous therapeutic candidates due to its versatile biological activity.[1][2] Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a critical building block in the synthesis of these next-generation therapeutics, particularly as a reactant in the creation of potent kinase inhibitors.[3][4] Its structural integrity is paramount. Therefore, unambiguous characterization is not merely a procedural step but the foundation upon which all subsequent biological and pharmacological data rests.
This guide provides an in-depth, field-proven methodology for the definitive mass spectrometric analysis of this compound. We will move beyond rote procedures to explain the causality behind instrumental choices and interpretative strategies, equipping the researcher with the expertise to validate this and other novel small molecules with confidence. We will leverage High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) to create a self-validating system of analysis.
Part 1: Foundational Principles & Pre-Analysis Considerations
The Analyte: this compound
Before any analysis, a thorough understanding of the analyte's properties is essential.
-
Molecular Formula: C₉H₇IN₂O₂
-
Monoisotopic Mass: 301.95523 Da[5]
-
Structure: The molecule contains a rigid heterocyclic core, a key iodine atom at the 3-position, and a methyl ester at the 7-position. This combination of a basic nitrogenous core and a heavy halogen atom dictates our analytical approach.
The Imperative of High-Resolution Mass Spectrometry (HRMS)
For novel or critical small molecules, low-resolution mass spectrometry is insufficient. HRMS provides mass measurements with high accuracy (typically < 5 ppm), which is crucial for determining the elemental composition of an ion.[6][7][8] This capability allows us to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—thereby providing a high degree of confidence in the assigned chemical formula.[9]
Ionization Strategy: The Case for Electrospray Ionization (ESI)
The goal of ionization is to transfer the analyte from the solution phase to the gas phase as an intact ion with minimal fragmentation. Electrospray Ionization (ESI) is the premier 'soft ionization' technique for this purpose.[10][11]
Why ESI is the optimal choice for this molecule:
-
Polarity: The imidazo[1,2-a]pyridine core contains nitrogen atoms that are readily protonated in an acidic solution, making it ideal for positive-mode ESI.
-
Non-Volatility: Like many drug-like molecules, this compound has low volatility, making techniques like electron ionization (EI) unsuitable. ESI works directly from a liquid solution.
-
Minimal Fragmentation: ESI imparts very little excess energy to the molecule, ensuring that the primary ion observed is the intact molecule (or a common adduct), preserving the molecular weight information.[10]
Part 2: Experimental Protocol: From Sample to Spectrum
A robust and reproducible workflow is the cornerstone of reliable data. The following protocol is optimized for a high-resolution Orbitrap-based mass spectrometer but is broadly applicable to other HRMS platforms like Q-TOFs.
Overall Experimental Workflow
Caption: High-level workflow from sample preparation to structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent System: Prepare a solution of 50:50 (v/v) acetonitrile/deionized water with 0.1% formic acid. The organic solvent aids solubility, while the water and formic acid ensure efficient protonation of the basic nitrogen sites on the imidazopyridine ring.
-
Analyte Concentration: Create a stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) and dilute it into the solvent system to a final concentration of approximately 1 µg/mL. This concentration is typically sufficient for high-sensitivity instruments and avoids detector saturation.
-
Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This provides a stable and continuous signal for method optimization and data acquisition.
-
-
Mass Spectrometer Settings (Illustrative for an Orbitrap System):
-
The parameters below serve as a validated starting point. The goal of the Full Scan (MS1) is to accurately measure the mass of the intact protonated molecule.
-
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Positive | The molecule has basic nitrogen atoms, making it highly amenable to protonation ([M+H]⁺). |
| Mass Range | 100 - 500 m/z | This range comfortably encompasses the expected molecular ion and potential adducts without collecting unnecessary low-mass background ions. |
| Resolution | 60,000 - 120,000 | High resolution is critical for achieving the mass accuracy needed for elemental formula confirmation.[12] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Sheath/Aux Gas | 35 / 10 (arb. units) | These gas flows aid in desolvation of the ESI droplets, releasing the analyte ions into the gas phase. |
| Capillary Temp. | 300 °C | Further assists in desolvation and prevents solvent cluster formation. |
Part 3: Data Interpretation & Structural Elucidation
The Full Scan Mass Spectrum (MS1): Confirming the Molecular Formula
The first step in data analysis is to examine the full scan spectrum for the protonated molecule and other common adducts.
-
The Protonated Molecule [M+H]⁺: The primary ion of interest will be the protonated species. Its theoretical exact m/z is calculated as: (Monoisotopic Mass of C₉H₇IN₂O₂ + Mass of H⁺) = 301.95523 + 1.00728 = 302.96251 m/z . A measured mass within 5 ppm of this value confirms the elemental composition.
-
Iodine's Isotopic Signature: Iodine is one of the few monoisotopic elements relevant to organic chemistry, existing entirely as ¹²⁷I.[13][14][15] This is a key advantage, as it simplifies the spectrum. Unlike chlorinated or brominated compounds, there will be no characteristic M+2 isotope peak, preventing spectral complexity.[16]
-
Common Adducts: It is common in ESI to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware is not scrupulously clean or if buffers are used. Identifying these provides further confirmation of the molecular weight.
| Adduct | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | [C₉H₈IN₂O₂]⁺ | 302.96251 |
| [M+Na]⁺ | [C₉H₇IN₂O₂Na]⁺ | 324.94445 |
| [M+K]⁺ | [C₉H₇IN₂O₂K]⁺ | 340.91839 |
| (Data derived from PubChem and manual calculation)[5] |
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
While MS1 confirms the formula, MS/MS confirms the structure. This is achieved by isolating the [M+H]⁺ ion (m/z 302.96) and subjecting it to Collision-Induced Dissociation (CID).[17] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., nitrogen or argon), causing it to fragment along its weakest bonds. The resulting fragment ions are then mass-analyzed. The fragmentation pattern serves as a structural fingerprint.
A study on the fragmentation of similar 3-phenoxy imidazo[1,2-a]pyridines revealed that cleavage of the bond at the 3-position and fragmentation of the core ring are characteristic pathways.[18]
Proposed Fragmentation Pathway for this compound:
Caption: Proposed CID fragmentation pathway for protonated this compound.
Interpretation of Key Fragments:
-
m/z 271.93 ([M+H - OCH₃]⁺): Loss of the methoxy radical from the ester group is a common fragmentation for methyl esters.
-
m/z 243.94 ([M+H - COOCH₃]⁺): Loss of the entire carbomethoxy group as a radical is also a plausible pathway.
-
m/z 175.96 ([M+H - I]⁺): Homolytic cleavage of the C-I bond results in the loss of an iodine radical. This is a highly diagnostic fragmentation, as the mass difference of 126.90 Da is unique to iodine. The resulting ion represents the protonated imidazo[1,2-a]pyridine-7-carboxylate core.
-
m/z 145.04 ([C₈H₅N₂O]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 175.96 fragment is a common pathway for carboxyl-containing aromatic systems.
-
m/z 127.00 ([I]⁺): While the alkyl fragment is more likely to retain the charge, the appearance of a signal at m/z 127 corresponding to the iodine cation can sometimes be observed, providing direct evidence for the presence of iodine in the molecule.[13][16]
The collective evidence from the accurate mass of the parent ion and the logical series of fragment ions provides an unassailable confirmation of the analyte's identity and structure.
Conclusion
The rigorous application of High-Resolution Mass Spectrometry with ESI and CID provides a multi-faceted, self-validating workflow for the structural characterization of this compound. By confirming the elemental composition with sub-5 ppm mass accuracy and verifying the molecular architecture through a diagnostic fragmentation fingerprint, researchers can proceed with absolute confidence in the identity of this critical synthetic intermediate. This analytical rigor is the bedrock of reproducible and reliable drug discovery and development.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 1009378-93-1 [amp.chemicalbook.com]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H7IN2O2) [pubchemlite.lcsb.uni.lu]
- 6. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. measurlabs.com [measurlabs.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. WebElements Periodic Table » Iodine » isotope data [webelements.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. GCMS Section 6.5 [people.whitman.edu]
- 17. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 18. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate: Synthesis, Properties, and Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" frequently found in a variety of marketed drugs and clinical candidates, valued for its broad range of biological activities.[1][2] This guide details the synthetic pathways to this specific functionalized derivative, its physicochemical and spectroscopic properties, and its versatile reactivity in palladium-catalyzed cross-coupling reactions. The strategic placement of the iodo group at the 3-position and the methyl ester at the 7-position makes this molecule a highly valuable and adaptable intermediate for the synthesis of complex molecular architectures in drug discovery programs.[3][4]
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 membered heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid structure and ability to engage in various biological interactions have led to its incorporation into a number of successful therapeutic agents. Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) all feature this core scaffold, highlighting its therapeutic potential.[5][6] The functionalization of this core allows for the fine-tuning of its pharmacological properties, making the development of versatile building blocks a critical endeavor for drug discovery.
This compound is a particularly strategic intermediate. The iodine atom at the C3 position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The methyl ester group at the C7 position not only offers a site for further chemical modification but also influences the electronic properties of the heterocyclic system.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process: the construction of the imidazo[1,2-a]pyridine core followed by regioselective iodination.
Synthesis of the Imidazo[1,2-a]pyridine Core
The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, the synthesis commences with Methyl 4-aminopyridine-2-carboxylate.
Diagram 1: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate
Caption: General scheme for the cyclization reaction.
Experimental Protocol: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate
-
To a solution of Methyl 4-aminopyridine-2-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, is added an aqueous solution of chloroacetaldehyde (1.2 eq.).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude Methyl imidazo[1,2-a]pyridine-7-carboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Regioselective Iodination
The imidazo[1,2-a]pyridine ring system is known to undergo electrophilic substitution preferentially at the C3 position.[1] This inherent reactivity allows for the regioselective introduction of an iodine atom.
Diagram 2: Iodination of Methyl imidazo[1,2-a]pyridine-7-carboxylate
Caption: General scheme for the iodination reaction.
Experimental Protocol: Synthesis of this compound
-
To a solution of Methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq.) in a solvent such as acetonitrile or dimethylformamide (DMF), is added N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with water.
-
The crude product is dried and can be further purified by recrystallization or column chromatography to yield this compound as a solid.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₇IN₂O₂ | [3] |
| Molecular Weight | 302.07 g/mol | [3] |
| Appearance | White to off-white solid | [7] |
| Melting Point | Not reported | |
| Solubility | Soluble in polar organic solvents | |
| Storage | 2-8°C | [7] |
| ¹H NMR | Data available from commercial suppliers | [7] |
| ¹³C NMR | Data available from commercial suppliers | |
| Mass Spec (ESI-MS) | m/z 302.96 [M+H]⁺ (calculated) | [3] |
Chemical Reactivity: A Gateway to Molecular Diversity
The iodine atom at the C3 position of this compound is the key to its synthetic utility, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl and heteroaryl substituents.
Diagram 3: Suzuki-Miyaura Coupling Reaction
Caption: General scheme for the Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) are combined.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen) and a degassed solvent system (e.g., dioxane/water or DMF) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine-7-carboxylate derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Diagram 4: Sonogashira Coupling Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1009378-93-1 [amp.chemicalbook.com]
Solubility of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate in Organic Solvents
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility in synthetic pathways and its potential as a bioactive agent are intrinsically linked to its solubility profile in various organic solvents. This technical guide provides a comprehensive analysis of the factors governing the solubility of this molecule, methodologies for its empirical determination, and predictive insights for its behavior in common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals and fine chemicals.
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Role of Solubility
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2] this compound serves as a key intermediate in the synthesis of more complex derivatives, where the iodo-substituent at the C-3 position provides a reactive handle for cross-coupling reactions, and the methyl ester at the C-7 position allows for further functionalization.
However, a common challenge with fused bicyclic ring systems like imidazo[1,2-a]pyridines is their often-limited solubility.[1] Poor solubility can severely hamper drug development by causing low bioavailability, unreliable results in bioassays, and difficulties in formulation.[3] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in both synthesis and biological applications. This guide will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its measurement, and offer a predictive framework for its behavior in a range of common organic solvents.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The overall solubility of this compound is a balance between its inherent polarity, hydrogen bonding capability, and molecular size.
Molecular Structure and Polarity Analysis
The structure of this compound reveals several key features that influence its polarity and, consequently, its solubility:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic and possesses a degree of polarity due to the presence of two nitrogen atoms. The lone pair of electrons on the pyridine nitrogen contributes to the molecule's ability to act as a hydrogen bond acceptor. The parent compound, imidazo[1,2-a]pyridine, is a polar molecule.[5][6]
-
Methyl Ester Group (-COOCH₃): The ester functional group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. This group will enhance solubility in polar solvents.
-
Iodo Group (-I): The iodine atom is large and polarizable. While the carbon-iodine bond has a small dipole moment, the primary effect of the iodo-group on solubility is its contribution to the overall molecular weight and van der Waals forces. Halogenation can have variable effects on solubility depending on the overall molecular structure.[7][8]
Predictive Solubility in Different Solvent Classes
Based on the structural analysis, we can predict the solubility behavior of this compound in different classes of organic solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate polar molecules.[9] Due to the polar nature of the imidazopyridine core and the methyl ester group, the compound is expected to exhibit high solubility in these solvents. DMSO, in particular, is often used to create stock solutions of drug-like molecules for high-throughput screening.[10][11]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The nitrogen atoms in the heterocyclic core and the oxygen atoms of the ester group can act as hydrogen bond acceptors, leading to favorable interactions. Therefore, good to moderate solubility is anticipated in polar protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and primarily interact through weak van der Waals forces. The polar nature of the target molecule is mismatched with these solvents, leading to a prediction of low solubility .
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. Dichloromethane, for instance, can act as a weak hydrogen bond acceptor. It is expected that the compound will have moderate to low solubility in chlorinated solvents.
The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.
Caption: Predictive solubility workflow for the target compound.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate data. The two main types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[12]
Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It represents the true solubility of the most stable crystalline form of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.[13]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pored filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute the saturated filtrate and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound precipitates out of a supersaturated solution. It is a high-throughput method commonly used in early drug discovery.[11][14] The assay typically starts with a concentrated stock solution of the compound in DMSO, which is then diluted into an aqueous or organic medium.[10]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.
-
Solvent Addition: Add the desired organic solvent to each well to achieve a range of final concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or indirectly by filtering the solution and quantifying the remaining dissolved compound by UV spectrophotometry.[15][16]
Predicted Solubility Data and Discussion
While experimental data for this compound is not publicly available, a qualitative and semi-quantitative solubility profile can be constructed based on the principles discussed.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (>100 mg/mL) | Strong dipole-dipole interactions with the polar heterocyclic core and ester group.[9] |
| Dimethylformamide (DMF) | High (>50 mg/mL) | Similar to DMSO, a highly polar aprotic solvent capable of strong solute-solvent interactions. | |
| Acetonitrile (ACN) | Moderate (10-50 mg/mL) | Polar aprotic, but generally a weaker solvent for complex polar molecules than DMSO or DMF. | |
| Polar Protic | Methanol (MeOH) | Moderate (10-50 mg/mL) | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute.[17] |
| Ethanol (EtOH) | Moderate (5-30 mg/mL) | Slightly less polar than methanol, leading to slightly lower expected solubility. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low (1-10 mg/mL) | Intermediate polarity; can engage in dipole-dipole interactions. |
| Chloroform (CHCl₃) | Low ( < 5 mg/mL) | Less polar than DCM. | |
| Nonpolar | Toluene | Very Low (< 1 mg/mL) | Mismatch in polarity; interactions are limited to weak van der Waals forces. |
| Hexane | Insoluble (< 0.1 mg/mL) | Highly nonpolar, unable to overcome the crystal lattice energy of the polar solute. |
Discussion:
The predicted high solubility in polar aprotic solvents like DMSO and DMF makes them ideal choices for preparing stock solutions for chemical reactions and biological screening. The moderate solubility in alcohols such as methanol and ethanol suggests they could be suitable solvents for purification by recrystallization, provided the compound is less soluble at lower temperatures. The poor solubility in nonpolar solvents is expected and confirms the polar nature of the molecule.
Conclusion and Practical Recommendations
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is pending, the theoretical analysis, based on the molecule's structure and the principles of intermolecular forces, offers valuable predictive insights.
For practical applications, it is recommended to:
-
Utilize polar aprotic solvents like DMSO or DMF for preparing concentrated stock solutions.
-
Consider polar protic solvents such as methanol or ethanol for reactions and purification, performing preliminary tests to determine the optimal temperature profile for recrystallization.
-
Avoid nonpolar solvents like hexane and toluene unless they are used as anti-solvents in precipitation/crystallization procedures.
-
For definitive quantitative data, perform a thermodynamic solubility measurement using the shake-flask method as described.
A thorough understanding of solubility is a critical, early-stage step in the successful development and application of promising molecules like this compound.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent - Wikipedia [en.wikipedia.org]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. solubilityofthings.com [solubilityofthings.com]
The Imidazopyridine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The imidazopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2] Its unique structural and electronic properties allow for interactions with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[3][4] This guide provides a comprehensive exploration of the discovery of novel imidazopyridine scaffolds, delving into the intricacies of synthetic strategies, the rationale behind experimental designs, and the critical analysis of structure-activity relationships (SAR). We will navigate through established protocols and cutting-edge methodologies, offering field-proven insights to empower researchers in their quest for next-generation therapeutics. This document is designed to be a self-validating system, where the logic behind each step is elucidated to ensure scientific integrity and reproducibility.
The Significance of the Imidazopyridine Scaffold in Medicinal Chemistry
The fusion of an imidazole ring with a pyridine ring gives rise to various isomeric forms of imidazopyridines, with imidazo[1,2-a]pyridines being the most extensively studied for pharmaceutical applications.[5][6] These scaffolds are structurally analogous to purines and indoles, which are fundamental components of numerous biomolecules, allowing them to interact with a diverse range of enzymes and receptors.[7] Consequently, imidazopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system (CNS) effects.[8][9] Several commercially successful drugs, such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic), are based on the imidazopyridine framework, underscoring its therapeutic relevance.[2]
The unique physicochemical properties of the imidazopyridine nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive starting point for drug design.[10] The scaffold's rigidity and defined three-dimensional structure provide a solid foundation for the strategic placement of functional groups to optimize target binding and pharmacokinetic properties.
Strategic Synthesis of Novel Imidazopyridine Scaffolds
The construction of the imidazopyridine core and its subsequent diversification are pivotal to the discovery of novel drug candidates. A multitude of synthetic strategies have been developed, ranging from classical condensation reactions to modern multi-component and transition-metal-catalyzed approaches.[1][11]
Foundational Synthetic Methodologies
The Tschitschibabin reaction, first reported in 1925, represents a pioneering method for the synthesis of imidazo[1,2-a]pyridines.[3] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. While historically significant, this method often requires harsh reaction conditions and can result in low yields.[3]
A more refined and widely adopted approach involves the reaction of 2-aminopyridines with α-bromo/chloroketones, which can proceed efficiently without the need for a catalyst or solvent at moderate temperatures.[7]
Advanced and Efficient Synthetic Protocols
Modern synthetic chemistry has introduced more efficient and versatile methods for constructing the imidazopyridine scaffold, enabling the rapid generation of diverse compound libraries.
Multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, have revolutionized the synthesis of complex molecules. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[12][13] This one-pot approach offers high atom economy and allows for significant structural diversity.[14]
-
To a solution of 2-aminopyridine (1.0 mmol) in methanol (5 mL), add the aldehyde (1.0 mmol) and scandium(III) triflate (10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[15][16] The synthesis of imidazopyridines can be significantly expedited using microwave assistance, facilitating high-throughput synthesis for library generation.[17][18] For instance, the one-pot cyclization/Suzuki coupling of 2-aminopyridine-5-boronic acid pinacol ester with other components under microwave irradiation allows for the rapid and efficient synthesis of diverse 2,6-disubstituted-3-amino-imidazopyridines.[15]
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and diversification of imidazopyridine scaffolds.
Caption: A generalized workflow for the discovery of novel imidazopyridine-based compounds.
Navigating the Structure-Activity Relationship (SAR) Landscape
The systematic modification of the imidazopyridine scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies.[8][9] A thorough understanding of SAR is crucial for the rational design of more potent and selective drug candidates.[19]
Key Positions for Modification
The imidazopyridine ring system offers several positions for substitution, with the 2, 3, 6, and 8 positions being particularly important for modulating biological activity.
| Position | Common Substituents | Impact on Activity |
| 2 | Aryl, Heteroaryl | Often crucial for target recognition and potency.[20] |
| 3 | Amines, Amides, Small alkyl groups | Can influence selectivity and pharmacokinetic properties.[21] |
| 6 | Halogens, Small alkyl groups | Can modulate potency and metabolic stability.[7] |
| 8 | Halogens, Methoxy groups | Can act as a bioisosteric replacement and affect physicochemical properties.[22] |
Case Study: Imidazopyridines as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[23] Imidazopyridine-based compounds have shown significant promise as kinase inhibitors.[10][24] For example, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as inhibitors of Phosphoinositide 3-kinase α (PI3Kα), a key enzyme in cancer cell signaling.[25] SAR studies revealed that variations at the 3- and 6-positions of the imidazopyridine core significantly impacted inhibitory activity.[25] Similarly, imidazo[1,2-a]pyridines have been developed as potent inhibitors of Polo-like kinase 1 (PLK1) and c-Met, with specific substitutions being critical for their potency and selectivity.[24][26]
The Role of Bioisosteric Replacement
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[27][28] In the context of imidazopyridines, the 8-fluoroimidazo[1,2-a]pyridine core has been successfully employed as a bioisostere for the imidazo[1,2-a]pyrimidine scaffold in the development of GABA-A receptor modulators.[22] This highlights the utility of subtle structural modifications to fine-tune the properties of a lead compound.
Application in Drug Discovery: A Targeted Approach
The versatility of the imidazopyridine scaffold has led to its exploration in a wide range of therapeutic areas.
Oncology
As previously mentioned, imidazopyridines are potent kinase inhibitors and have shown significant anticancer activity.[10][23] Derivatives have been developed that target various kinases involved in cancer progression, such as PI3K, PLK1, Nek2, and c-Met.[20][24][25][26] They have also been investigated as antagonists of the PD-1/PD-L1 immune checkpoint pathway, offering a potential immunotherapeutic approach.[12][29]
Central Nervous System (CNS) Disorders
The ability of imidazopyridines to modulate GABA-A receptors has led to the development of successful drugs for insomnia and anxiety.[2][6] Ongoing research is exploring their potential for treating other CNS disorders.
Infectious Diseases
Imidazopyridine derivatives have demonstrated promising activity against a range of pathogens, including bacteria, viruses, and parasites.[3] Notably, they have been investigated as potential treatments for tuberculosis.[30]
Future Directions and Perspectives
The discovery of novel imidazopyridine scaffolds remains a vibrant area of research. Future efforts will likely focus on:
-
Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and sustainable synthetic routes will continue to be a priority. This includes the use of flow chemistry and photocatalysis to access novel chemical space.
-
Expansion of Target Space: While kinase inhibition is a well-established application, the exploration of imidazopyridines against other target classes, such as epigenetic targets and protein-protein interactions, holds significant promise.
-
Application of Computational Methods: The use of in silico screening, molecular docking, and artificial intelligence will play an increasingly important role in the rational design and optimization of imidazopyridine-based drug candidates.
The imidazopyridine scaffold, with its proven track record and vast potential for further derivatization, will undoubtedly continue to be a cornerstone of drug discovery efforts for years to come. Its adaptability and broad biological activity ensure its place as a truly privileged structure in the medicinal chemist's toolbox.[8][19]
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 12. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 17. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 28. drughunter.com [drughunter.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
In Silico Modeling of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "drug prejudice" in targeting a multitude of proteins, particularly kinases. This guide provides an in-depth, technical walkthrough for the in silico modeling of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate, a representative of this privileged class. We will navigate the entire computational workflow, from initial target identification to advanced binding free energy calculations, using a practical case study approach. This document is designed for researchers, computational chemists, and drug development professionals, offering both the "how" and the "why" behind critical modeling decisions. We will place special emphasis on the nuanced interactions introduced by the 3-iodo substituent, particularly the role of halogen bonding, and provide field-proven insights to ensure the generation of robust and reliable computational data.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 3-Iodo Substituent
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has given rise to a number of clinically used drugs, including zolpidem and alpidem.[1][2] In the realm of oncology and infectious diseases, this scaffold has been extensively explored as a potent inhibitor of various protein kinases and other critical enzymes.[1][3][4][5][6][7] Derivatives of this scaffold have shown inhibitory activity against a range of kinases including PI3K, mTOR, Akt, c-Met, and Aurora kinases.[3][4][7][8][9][10]
The subject of this guide, this compound, introduces a key feature: an iodine atom at the C-3 position. While the reactivity of such a group in synthetic chemistry is well-documented for cross-coupling reactions, its role in protein-ligand interactions is more subtle.[11][12] Rather than readily forming covalent bonds, the iodine atom is a potent halogen bond (XB) donor .[13][14] This non-covalent interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential (the σ-hole) that can interact favorably with Lewis bases such as backbone carbonyl oxygens in a protein.[15] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F), making the iodo-substituent a powerful tool for enhancing binding affinity and selectivity.[14][15] This guide will, therefore, focus on modeling these non-covalent interactions.
Case Study Selection: Targeting Aurora Kinase A
Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, we will frame this guide as a case study targeting Aurora Kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is linked to numerous cancers.[8][16] Several inhibitors with an imidazo[1,2-a]pyrazine or pyridine core have been developed for Aurora kinases, making it a highly relevant and plausible target for our molecule of interest.[8][17][18]
The In Silico Modeling Workflow: A Strategic Overview
Our computational investigation will follow a structured, multi-stage process designed to build a comprehensive understanding of the interaction between this compound (herein referred to as IMP-I ) and AURKA. Each step builds upon the last, increasing in computational complexity and predictive power.
Phase 1: Preparation and Molecular Docking
The initial phase focuses on preparing the necessary molecular structures and performing molecular docking to predict the most likely binding orientation (pose) of IMP-I within the AURKA active site.
Target and Ligand Preparation Protocol
Accurate preparation of both the protein receptor and the small molecule ligand is a critical, self-validating step. Errors introduced here will propagate through the entire workflow.
Experimental Protocol: Receptor and Ligand Preparation
-
Receptor Acquisition and Cleaning:
-
Action: Download the 3D crystal structure of human Aurora Kinase A. A suitable starting point is PDB ID: 2X8E , which contains an imidazo[1,2-a]pyridine derivative.
-
Causality: Starting with a co-crystallized structure provides a validated binding pocket conformation.
-
Tool: RCSB Protein Data Bank (--INVALID-LINK--).
-
Procedure:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required, but for this PDB, it is largely complete.
-
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4.
-
Assign partial charges using a standard force field (e.g., AMBER ff14SB).
-
-
Trustworthiness Check: The protonation states should be visually inspected. For instance, Histidine in the active site can act as a hydrogen bond donor or acceptor, and its protonation state is critical.
-
-
Ligand Structure Generation and Optimization:
-
Action: Generate a 3D structure of this compound (IMP-I).
-
Tool: Chemical drawing software (e.g., ChemDraw, MarvinSketch) and a molecular modeling package.
-
Procedure:
-
Draw the 2D structure of IMP-I.
-
Convert the 2D structure to a 3D conformation.
-
Perform a geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This ensures a low-energy, physically realistic starting conformation.
-
Assign partial charges to the ligand atoms. For novel molecules, RESP or AM1-BCC charges are recommended for compatibility with AMBER force fields.
-
-
Trustworthiness Check: The optimized geometry should be free of steric clashes and have reasonable bond lengths and angles.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking computationally places the ligand into the protein's binding site and scores the resulting poses.[16][18][19] This step is crucial for generating a plausible starting complex for more rigorous simulations.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Action: Define the search space for the docking algorithm.
-
Causality: The grid box must encompass the entire active site to allow the ligand to explore all possible binding orientations. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time.
-
Procedure: Center the grid box on the position of the original co-crystallized ligand in PDB ID 2X8E. Ensure the box dimensions (e.g., 25x25x25 Å) are large enough to accommodate the ligand with rotational and translational freedom.
-
-
Running the Docking Simulation:
-
Tool: AutoDock Vina (--INVALID-LINK--).
-
Procedure:
-
Prepare the receptor and ligand in the required PDBQT format using AutoDock Tools.
-
Execute the Vina docking run, specifying the receptor, ligand, and grid box configuration.
-
Vina will generate a set of output poses (typically 9-10), ranked by their predicted binding affinity (in kcal/mol).
-
-
-
Pose Analysis and Selection:
-
Action: Critically evaluate the docked poses to select the most plausible candidate for further study.
-
Causality: The top-scoring pose is not always the most biologically relevant. Scientific judgment based on known structure-activity relationships (SAR) and key interactions is paramount.
-
Procedure:
-
Visually inspect the top-ranked poses in a molecular viewer.
-
Analyze the key interactions. For a kinase inhibitor, look for hydrogen bonds to the hinge region (a key interaction for ATP-competitive inhibitors).
-
Crucially, inspect for potential halogen bonds. Look for short contacts (less than the sum of the van der Waals radii) between the iodine atom of IMP-I and a Lewis basic atom (like a backbone carbonyl oxygen) with a C-I···O angle close to 180°.[15][20]
-
Select the pose that best satisfies these criteria for the next phase.
-
-
Phase 2: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and conformational flexibility.[7][16][21]
Experimental Protocol: GROMACS MD Simulation
-
System Solvation and Ionization:
-
Tool: GROMACS (--INVALID-LINK--).
-
Action: Place the selected protein-ligand complex into a simulation box and solvate it with water molecules.
-
Causality: Explicit solvent provides a much more realistic environment than the vacuum conditions of docking.
-
Procedure:
-
Define a periodic boundary box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
-
Energy Minimization and Equilibration:
-
Action: Relax the system to remove steric clashes and equilibrate the temperature and pressure.
-
Causality: This is a crucial step to ensure the stability of the simulation. A system that is not properly equilibrated will produce unreliable results.
-
Procedure:
-
Energy Minimization: Perform a steep descent energy minimization to relieve any bad contacts.
-
NVT Equilibration (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). The position restraints on the protein and ligand are gradually released.
-
-
-
Production MD Run:
-
Action: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.
-
Causality: This production run generates the trajectory that will be used for analysis. The length of the simulation depends on the process being studied; for binding stability, 50-100 ns is often a good starting point.
-
-
Trajectory Analysis:
-
Action: Analyze the output trajectory to assess the stability of the complex.
-
Procedure:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions (hydrogen bonds, halogen bonds) identified during docking. Confirm their stability over the course of the simulation.
-
-
Phase 3: Quantitative Analysis
The final phase involves using the generated data to make quantitative predictions about the binding affinity and drug-like properties of IMP-I.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding from an MD trajectory.[9][13][15][22] They offer a balance between accuracy and computational cost.[9][15]
Experimental Protocol: MM/PBSA Calculation
-
Snapshot Extraction:
-
Action: Extract a series of snapshots (e.g., 100-1000 frames) from the stable portion of the production MD trajectory.
-
-
Energy Calculations:
-
Tool: GROMACS g_mmpbsa tool or the AMBER MMPBSA.py script.
-
Procedure: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.
-
Polar Solvation Energy (ΔG_pol): Calculated by solving the Poisson-Boltzmann or Generalized Born equation.
-
Non-polar Solvation Energy (ΔG_nonpol): Typically estimated from the solvent-accessible surface area (SASA).
-
-
Equation: ΔG_bind = ΔE_MM + ΔG_pol + ΔG_nonpol - TΔS
-
-
Entropy Calculation (Optional but Recommended):
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for early-stage assessment of a compound's drug-like properties.[11][23][24][25][26]
Protocol: In Silico ADMET Profiling
-
Tool Selection: Utilize web-based servers or standalone software like SwissADME (--INVALID-LINK--) or pkCSM.[11]
-
Property Calculation:
-
Action: Input the 2D structure or SMILES string of IMP-I.
-
Analysis: Evaluate key physicochemical and pharmacokinetic properties.
-
Table 1: Key ADMET Properties for Evaluation
| Property Category | Parameter | Desired Range/Outcome | Rationale |
| Physicochemical | Molecular Weight | < 500 g/mol | Lipinski's Rule for oral bioavailability |
| LogP (Lipophilicity) | 1 - 3 | Balance between solubility and permeability | |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability | |
| Pharmacokinetics | GI Absorption | High | Crucial for oral administration |
| Blood-Brain Barrier (BBB) Permeation | No (for peripheral target) | Avoids CNS side effects | |
| CYP450 Inhibition | No | Reduces risk of drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule of Five | 0 violations | Guideline for oral bioavailability |
| Bioavailability Score | High | Overall probability of being a successful oral drug | |
| Toxicity | Ames Mutagenicity | Negative | Predicts potential to cause DNA mutations |
| hERG Inhibition | Negative | Predicts risk of cardiotoxicity |
Data Synthesis and Conclusion
The culmination of this workflow is not a single number but a comprehensive, multi-faceted dataset. The docking results provide a structural hypothesis for the binding mode, highlighting the critical role of the imidazo[1,2-a]pyridine core in hinge binding and the 3-iodo substituent in forming a potential halogen bond. The MD simulation validates the stability of this pose, while the MM/PBSA calculations provide a quantitative estimate of the binding affinity. Finally, the ADMET profile places these findings in the broader context of drug development, assessing the compound's potential to become a viable drug candidate.
This guide has outlined a robust, field-proven workflow for the in silico characterization of this compound. By integrating multiple computational techniques and grounding our analysis in the principles of medicinal chemistry, we can generate actionable insights that accelerate the drug discovery process.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to DFT Studies on the Electronic Properties of 3-Iodoimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the application of Density Functional Theory (DFT) to elucidate the electronic properties of 3-iodoimidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an iodine atom at the 3-position significantly modulates the electronic landscape of the molecule, influencing its reactivity, intermolecular interactions, and, ultimately, its pharmacological profile. Understanding these electronic perturbations through computational methods like DFT is paramount for rational drug design and development.
This document will navigate the theoretical underpinnings of DFT in the context of these specific heterocycles, provide detailed protocols for performing such studies, and offer insights into the interpretation of the resulting data.
The Rationale: Why DFT for 3-Iodoimidazo[1,2-a]pyridines?
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle with a bridgehead nitrogen atom.[3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The C3 position of the imidazo[1,2-a]pyridine core is a common site for functionalization, and the introduction of a halogen, particularly iodine, can lead to compounds with enhanced biological activity.[5][6]
The iodine atom, being the largest and least electronegative of the stable halogens, introduces unique electronic and steric effects.[7] It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a crucial factor in drug-receptor binding.[8] DFT studies offer a powerful, cost-effective, and non-invasive means to probe these effects at the atomic level.
Key insights gained from DFT studies include:
-
Electron Distribution and Reactivity: Mapping the electron density and electrostatic potential can identify nucleophilic and electrophilic sites, predicting the molecule's reactivity.[9]
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are critical descriptors of molecular stability, reactivity, and electronic transitions.[10][11] A smaller HOMO-LUMO gap generally implies higher reactivity.[11]
-
Intra- and Intermolecular Interactions: DFT can be used to study various non-covalent interactions, including hydrogen bonds and halogen bonds, which are vital for understanding crystal packing and ligand-receptor interactions.[12][13]
-
Spectroscopic Properties: DFT calculations can predict spectroscopic properties like NMR and IR spectra, aiding in the characterization of synthesized compounds.[11]
Methodological Framework: A Self-Validating System
The reliability of DFT calculations hinges on the appropriate choice of computational methods. This section outlines a robust protocol for studying 3-iodoimidazo[1,2-a]pyridines, emphasizing the reasoning behind each choice to ensure trustworthy and reproducible results.
Computational Workflow
The following diagram illustrates a typical workflow for a DFT study on 3-iodoimidazo[1,2-a]pyridines.
Caption: A typical workflow for DFT studies on 3-iodoimidazo[1,2-a]pyridines.
Step-by-Step Experimental Protocol
Step 1: Molecular Structure Preparation
-
Construct the Molecule: Build the 3-iodoimidazo[1,2-a]pyridine derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform a preliminary geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.
Step 2: Geometry Optimization and Frequency Calculation
-
Select Functional and Basis Set:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost.[10][11]
-
Basis Set: For the C, H, and N atoms, the 6-311++G(d,p) basis set is recommended.[10][11] It is a triple-zeta basis set with diffuse functions (++) and polarization functions (d,p), which are crucial for accurately describing the electron distribution, especially in systems with lone pairs and potential for weak interactions. For the iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is essential to account for relativistic effects.
-
-
Perform Geometry Optimization: Run the geometry optimization calculation using the chosen functional and basis set. This process finds the lowest energy conformation of the molecule.
-
Perform Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Step 3: Electronic Property Calculations
Following successful optimization and frequency verification, perform single-point energy calculations to derive the electronic properties.
-
Frontier Molecular Orbital (FMO) Analysis:
-
Extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Visualize the HOMO and LUMO isosurfaces to understand the electron density distribution in these key orbitals.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate an MEP map to visualize the electrostatic potential on the electron density surface.
-
Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
-
-
Hirshfeld Surface Analysis:
Data Presentation and Interpretation
Tabulated Electronic Properties
The following table presents a hypothetical but representative set of DFT-calculated electronic properties for 3-iodoimidazo[1,2-a]pyridine and a non-iodinated analogue for comparison.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Imidazo[1,2-a]pyridine | -6.5 | -1.2 | 5.3 | 2.5 |
| 3-Iodoimidazo[1,2-a]pyridine | -6.2 | -1.8 | 4.4 | 3.1 |
Data is illustrative and will vary based on the specific derivatives and computational level.
Interpretation:
-
The introduction of the iodine atom raises the HOMO energy and lowers the LUMO energy, resulting in a reduced HOMO-LUMO gap . This suggests that the 3-iodo derivative is more reactive and more susceptible to electronic transitions than the parent compound.[19]
-
The increased dipole moment in the 3-iodo derivative indicates a greater charge separation within the molecule, which can influence its solubility and interactions with polar environments.
Visualizing Molecular Orbitals and Interactions
The following diagram illustrates the concept of donor-acceptor interactions as revealed by NBO analysis.
Caption: Donor-acceptor interaction between a nitrogen lone pair and a C-I antibonding orbital.
Interpretation:
NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from a filled lone pair orbital of a nitrogen atom into an empty antibonding orbital of the adjacent C-I bond.[20][21] The magnitude of the stabilization energy (E(2)) quantifies the strength of this interaction, providing insights into the electronic delocalization within the molecule.
Conclusion and Future Directions
DFT studies provide an indispensable toolkit for understanding the intricate electronic properties of 3-iodoimidazo[1,2-a]pyridines. By carefully selecting computational methods and systematically analyzing the results, researchers can gain profound insights into the reactivity, stability, and intermolecular interactions of these medicinally important compounds. This knowledge is crucial for the rational design of new drug candidates with improved efficacy and pharmacokinetic profiles.
Future studies could expand on this framework by:
-
Investigating excited state properties using Time-Dependent DFT (TD-DFT) to understand their photophysical characteristics.
-
Simulating solvent effects to better mimic physiological conditions.
-
Performing molecular docking studies to predict the binding modes of these compounds with their biological targets.[9]
By integrating these computational approaches, the journey from molecular design to clinical application can be made more efficient and targeted.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NBO [cup.uni-muenchen.de]
- 15. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling for Imidazo[1,2-a]pyridine Scaffolds
An Application Note for the Synthesis of Arylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, forming the structural basis for a wide range of therapeutic agents.[1][2] Its rigid, planar structure and ability to engage in various biological interactions make it an attractive scaffold for targeting enzymes, receptors, and other proteins. The functionalization of this core is paramount to modulating its pharmacological properties. Among the myriad of synthetic transformations available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[3][4]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate , a key intermediate for building molecular complexity at the C-3 position. As senior application scientists, our goal is not merely to present a recipe but to elucidate the underlying principles, explain the causality behind procedural choices, and provide a framework for rational optimization. This guide is designed for researchers, chemists, and drug development professionals seeking to reliably synthesize 3-aryl imidazo[1,2-a]pyridine derivatives.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species (like a boronic acid or its ester) with an organic halide or triflate.[3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key sequential steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation : The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This crucial step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[8]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material (1.0 equiv). |
| Arylboronic Acid or Pinacol Ester | ≥97% | Commercial | Nucleophilic partner (1.2-1.5 equiv). |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | Commercial | Catalyst (0.03-0.05 equiv). Can be air-sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base (2.0-3.0 equiv). Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Commercial | Reaction solvent. |
| Water | Degassed, HPLC grade | In-house | Co-solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Schlenk flask or sealed reaction vial | N/A | N/A | For inert atmosphere reaction. |
| Magnetic stirrer with heating | N/A | N/A | |
| Argon or Nitrogen gas supply | High purity | N/A | For inerting the reaction. |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup : To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inerting : Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of a solvent mixture is common to dissolve both the organic substrates and the inorganic base.[9]
-
Degassing : Vigorously stir the suspension and sparge with a stream of argon gas through a needle for 10-15 minutes to thoroughly remove any dissolved oxygen.
-
Catalyst Addition : To the degassed mixture, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv). The yellow color of the catalyst should be apparent.
-
Reaction : Seal the vessel tightly and place it in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-16 hours.
-
Monitoring : The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-compound is consumed.
-
Work-up : Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing : Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove residual base and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-aryl-imidazo[1,2-a]pyridine-7-carboxylate.
Scientific Rationale and Optimization
The success of a Suzuki coupling, particularly with heteroaromatic substrates, depends on the judicious selection of reaction parameters.
Parameter Selection Table
| Parameter | Recommended Starting Point | Rationale & Optimization Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice for many applications.[5] For challenging couplings or heteroaryl chlorides, more specialized catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands may offer superior performance and lower catalyst loadings.[8][10][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is critical for activating the boronic acid.[8] Strong bases like NaOH or Ba(OH)₂ have been used for 3-iodoimidazo[1,2-a]pyridines, but they pose a significant risk of hydrolyzing the methyl ester at C-7.[12][13] Carbonates like K₂CO₃ or the more soluble Cs₂CO₃ are safer choices to preserve the ester functionality. |
| Solvent | Dioxane/H₂O, DME, Toluene | Dioxane/water is a versatile system. Studies on the 3-iodoimidazo[1,2-a]pyridine scaffold have shown that dimethoxyethane (DME) can be a highly effective solvent, potentially leading to shorter reaction times.[12][13] Toluene can also be used, often with a phase-transfer catalyst if an aqueous base is employed. |
| Temperature | 80-110 °C | The reaction generally requires heating to drive the oxidative addition and reductive elimination steps. The optimal temperature will depend on the reactivity of the specific boronic acid and the chosen solvent. |
Troubleshooting & Field Insights
-
Low Yield / No Reaction : The primary suspects are inactive catalyst (due to oxygen exposure), wet reagents/solvents, or an insufficiently strong base. Ensure all components are anhydrous and the system is thoroughly degassed. Consider switching to a more active catalyst system or a stronger, more soluble base like Cs₂CO₃.
-
Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[3] It is often exacerbated by high temperatures and prolonged reaction times. Using a slight excess of the boronic acid (1.2-1.5 equiv) can help compensate for this loss.
-
Dehalogenation of Starting Material : If significant starting material is converted to its de-iodinated form, it suggests a competing reduction pathway. This can sometimes be mitigated by using different phosphine ligands or ensuring the absence of potential hydride sources.
-
Ester Hydrolysis : If the desired product is isolated as the carboxylic acid, the base was too strong or the reaction was heated for too long. Switch to a milder base (e.g., K₂CO₃) and monitor the reaction closely to avoid unnecessary heating after completion.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the imidazo[1,2-a]pyridine scaffold. The protocol detailed herein for this compound provides a validated and reliable starting point for the synthesis of diverse libraries of C-3 arylated analogues. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this powerful transformation to accelerate their drug discovery and development programs.
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sonogashira Coupling: A Powerful Tool for the Functionalization of 3-Iodoimidazo[1,2-a]pyridines in Drug Discovery and Beyond
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents with enhanced potency and selectivity. Among the various cross-coupling methodologies, the Sonogashira reaction has emerged as a robust and versatile tool for the direct introduction of alkynyl moieties at the C3-position of the imidazo[1,2-a]pyridine ring system, starting from readily accessible 3-iodo-substituted precursors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling with 3-iodoimidazo[1,2-a]pyridines, offering detailed protocols, mechanistic insights, and a discussion of its broad utility.
The Strategic Advantage of the Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild amine base.[1] Its application to 3-iodoimidazo[1,2-a]pyridines is particularly advantageous for several reasons:
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature, which helps to preserve sensitive functional groups on both the imidazo[1,2-a]pyridine core and the coupling partner.[2]
-
High Functional Group Tolerance: The Sonogashira coupling is compatible with a wide array of functional groups, allowing for the synthesis of complex and highly functionalized molecules.[3]
-
Versatility of Alkynes: A vast library of terminal alkynes is commercially available or readily synthesized, enabling the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the imidazo[1,2-a]pyridine scaffold.
-
High Reactivity of the C-I Bond: The carbon-iodine bond at the 3-position of the imidazo[1,2-a]pyridine is highly activated towards oxidative addition to the palladium catalyst, making 3-iodoimidazo[1,2-a]pyridines ideal substrates for this transformation.
Mechanistic Overview: A Symphony of Catalytic Cycles
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
References
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Discovery
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This heterocyclic system is a cornerstone in the design of numerous clinically relevant molecules, including kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery.
The utility of the imidazo[1,2-a]pyridine scaffold lies in its rigid, planar structure and its capacity for substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve potent and selective inhibition of target kinases. This guide focuses on a key intermediate, Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate , a versatile building block for the synthesis of a diverse library of kinase inhibitors. The iodine atom at the 3-position serves as a versatile handle for introducing various substituents through well-established palladium-catalyzed cross-coupling reactions, while the methyl carboxylate at the 7-position offers a site for further modification, such as amidation, to modulate solubility and interact with the solvent-exposed regions of the kinase active site.
This document provides detailed protocols for the application of this key intermediate in the synthesis of kinase inhibitors via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and subsequent derivatization.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a critical first step. A robust and scalable synthesis is paramount for its use in a drug discovery campaign.
Protocol 1: Synthesis of this compound
This protocol outlines a common route for the synthesis of the key intermediate.
Reaction Scheme:
A high-level synthetic workflow.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-amino-4-cyanopyridine | Commercially Available | >98% |
| Sulfuric Acid (H₂SO₄) | Standard Supplier | ACS Grade |
| Methanol (MeOH) | Standard Supplier | Anhydrous |
| Chloroacetaldehyde (50 wt% in H₂O) | Standard Supplier | --- |
| N-Iodosuccinimide (NIS) | Standard Supplier | >98% |
| Acetonitrile (MeCN) | Standard Supplier | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Standard Supplier | ACS Grade |
| Dichloromethane (DCM) | Standard Supplier | ACS Grade |
| Ethyl Acetate (EtOAc) | Standard Supplier | ACS Grade |
| Hexanes | Standard Supplier | ACS Grade |
Step-by-Step Procedure:
-
Hydrolysis and Esterification: To a solution of 2-amino-4-cyanopyridine in a mixture of water and sulfuric acid, heat to reflux to hydrolyze the nitrile to a carboxylic acid. After cooling, add methanol and continue to reflux to effect esterification.
-
Cyclization: Neutralize the reaction mixture and react with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system.
-
Iodination: Dissolve the resulting methyl imidazo[1,2-a]pyridine-7-carboxylate in acetonitrile. Add N-iodosuccinimide portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application in Kinase Inhibitor Synthesis via Cross-Coupling Reactions
The 3-iodo substituent is a key functional group that allows for the introduction of a wide array of chemical diversity through palladium-catalyzed cross-coupling reactions. This is crucial for exploring the structure-activity relationship (SAR) of potential kinase inhibitors.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-imidazo[1,2-a]pyridine-7-carboxylates
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or esters.[3][4][5][6] This allows for the exploration of the hydrophobic pocket of the kinase active site.
Reaction Workflow:
Workflow for Suzuki-Miyaura coupling.
Materials:
| Component | Example | Purpose |
| Starting Material | This compound | Electrophile |
| Boronic Acid/Ester | 4-Fluorophenylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |
| Base | 2M Aqueous Na₂CO₃ | Activates boronic acid |
| Solvent | 1,4-Dioxane | Reaction medium |
Step-by-Step Procedure:
-
To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ solution.
-
Seal the vial and heat the reaction mixture to 90-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-imidazo[1,2-a]pyridine-7-carboxylates
The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as linear linkers to access different regions of the kinase active site or as precursors for further functionalization.[7][8]
Reaction Workflow:
Workflow for Sonogashira coupling.
Materials:
| Component | Example | Purpose |
| Starting Material | This compound | Electrophile |
| Terminal Alkyne | Phenylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst |
| Copper(I) Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine (Et₃N) | Base and Solvent |
| Solvent | Tetrahydrofuran (THF) | Co-solvent |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Stir the reaction at room temperature to 50 °C until completion (monitored by TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to obtain the desired 3-alkynyl product.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-imidazo[1,2-a]pyridine-7-carboxylates
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 3-position.[9][10][11] The resulting amino group can act as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of many kinases.
Reaction Workflow:
Workflow for Buchwald-Hartwig amination.
Materials:
| Component | Example | Purpose |
| Starting Material | This compound | Electrophile |
| Amine | Morpholine | Nucleophile |
| Palladium Pre-catalyst | Pd₂(dba)₃ | Catalyst precursor |
| Ligand | Xantphos | Stabilizes catalyst |
| Base | Cs₂CO₃ | Activates amine |
| Solvent | Toluene | Reaction medium |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.5 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.) in a reaction vial.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Further Derivatization: Synthesis of 7-Carboxamides
The methyl ester at the 7-position can be readily converted to a carboxamide, which can improve aqueous solubility and provide an additional point of interaction with the target kinase.
Protocol 5: Amidation of the Methyl Ester
Reaction Scheme:
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: High-Throughput Screening Assays for Imidazopyridine Derivatives
Introduction: The Imidazopyridine Scaffold and the Imperative for High-Throughput Screening
The imidazopyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This fused heterocyclic system is present in numerous commercially available drugs, including the hypnotic zolpidem and the anxiolytic alpidem[1]. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse pharmacological profile that includes anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) activities[2][3][4]. The versatility of the imidazopyridine ring system makes it a highly attractive starting point for the development of novel therapeutics for various diseases[1][5].
The challenge and opportunity lie in navigating the vast chemical space of possible imidazopyridine derivatives to identify compounds with high potency and selectivity for a specific biological target. This is where High-Throughput Screening (HTS) becomes an indispensable tool[6]. HTS enables the rapid evaluation of hundreds of thousands to millions of compounds, making it a cornerstone of modern drug discovery[7][8]. By employing robust, miniaturized, and automated assays, HTS allows researchers to efficiently identify "hits"—compounds that modulate the activity of a target—from large chemical libraries[6].
This guide provides detailed protocols and expert insights for two common HTS assay formats—a biochemical kinase inhibition assay and a cell-based antiviral assay—that are particularly well-suited for screening libraries of imidazopyridine derivatives.
Biochemical Screening: Targeting Kinases with Imidazopyridine Derivatives via TR-FRET
Expertise & Experience: Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Imidazopyridine derivatives have shown significant promise as potent kinase inhibitors[9][10][11]. Biochemical assays, which use purified proteins, are ideal for primary HTS campaigns because they directly measure the interaction between a compound and its target, minimizing the complexity of a cellular environment[7].
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a leading HTS technology due to its homogeneous format (no wash steps), high sensitivity, and resistance to interference from library compounds[12][13]. The principle relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., APC) when they are in close proximity. In a kinase assay, this proximity is achieved when a europium-labeled antibody binds to the kinase and an APC-labeled substrate becomes phosphorylated. An inhibitor will prevent phosphorylation, thus disrupting the FRET signal.
Caption: TR-FRET assay principle for kinase inhibition.
Protocol 1: TR-FRET Kinase Inhibition Assay
This protocol is designed for a 384-well plate format to screen an imidazopyridine library for inhibitors of a target protein kinase (e.g., Aurora Kinase, TrkA)[10][11].
Self-Validating System: The inclusion of positive and negative controls on every plate is critical. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is reliable. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
A. Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: This buffer composition provides optimal pH and ionic strength for kinase activity while the detergent prevents non-specific binding.
-
Kinase Solution: Dilute the purified target kinase and a biotinylated peptide substrate in Assay Buffer to a 2X final concentration.
-
ATP Solution: Dilute ATP in Assay Buffer to a 2X final concentration (the optimal concentration is typically at or near the Km for the specific kinase).
-
Compound Plates: Prepare serial dilutions of imidazopyridine derivatives in 100% DMSO. Then, dilute these into Assay Buffer to create intermediate compound plates. Causality: The final DMSO concentration in the assay well must be kept low (typically <1%) to avoid solvent-induced inhibition or protein denaturation.
-
Detection Solution: Prepare a solution containing Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in Detection Buffer (e.g., TR-FRET Dilution Buffer from a commercial vendor).
B. Assay Procedure
-
Compound Dispensing: Using an acoustic dispenser or liquid handler, add 50 nL of compound solution from the intermediate plates to the 384-well assay plates. Add 100% DMSO to negative control wells and a known inhibitor to positive control wells.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated.
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The total volume is now 10 µL.
-
Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop & Detect: Add 10 µL of the Detection Solution to all wells. This stops the enzymatic reaction and initiates the detection process.
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
C. Data Analysis
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the plate controls: % Inhibition = 100 * (1 - [(Ratio_Sample - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control)]).
-
Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value for active compounds.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, low-volume, black | Minimizes reagent usage and background fluorescence. |
| Final Assay Volume | 20 µL | Suitable for HTS automation and cost-effectiveness. |
| Final DMSO Conc. | < 0.5% | Minimizes solvent interference with enzyme activity. |
| Positive Control | Known inhibitor of the target kinase | Validates that the assay can detect inhibition. |
| Negative Control | DMSO vehicle | Represents 0% inhibition baseline. |
| Z'-Factor Target | > 0.5 | Ensures a robust and reliable screening window. |
Cell-Based Screening: Identifying Antiviral Imidazopyridine Derivatives
Expertise & Experience: While biochemical assays are excellent for identifying direct target binders, cell-based assays provide crucial information about a compound's ability to cross cell membranes, its cellular toxicity, and its efficacy in a more physiologically relevant context[14][15][16]. Imidazopyridine derivatives have been identified as potent inhibitors of viral replication, such as for the Respiratory Syncytial Virus (RSV)[17][18].
A common cell-based HTS approach for antiviral discovery is the cytopathic effect (CPE) inhibition assay[19]. Many viruses cause visible damage and death to host cells, a phenomenon known as CPE. An effective antiviral compound will protect the cells from virus-induced death. Cell viability can be quantified using a luminescent readout, such as the CellTiter-Glo® assay, which measures intracellular ATP levels as an indicator of metabolically active, viable cells[14][20].
Caption: General workflow for a cell-based antiviral HTS campaign.
Protocol 2: Luminescence-Based CPE Inhibition Assay
This protocol is designed for screening an imidazopyridine library against a CPE-inducing virus (e.g., Influenza, RSV) in a 384-well format[19].
Self-Validating System: This assay requires three sets of controls on each plate: (1) Cell Control (cells only, no virus, no compound) to define 100% viability; (2) Virus Control (cells + virus, no compound) to define 0% viability (maximum CPE); and (3) Toxicity Control (cells + compound, no virus) to identify compounds that are toxic to the host cells themselves.
A. Reagent and Cell Preparation
-
Cell Line: Use a susceptible host cell line (e.g., MDCK for Influenza, HEp-2 for RSV). Culture cells to ~80-90% confluency.
-
Cell Seeding: Trypsinize and resuspend cells in culture medium to a predetermined optimal seeding density. Seed 25 µL of the cell suspension into all wells of 384-well, clear-bottom, white-walled plates. Causality: White walls enhance the luminescent signal, while the clear bottom allows for optional microscopic inspection.
-
Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to form a monolayer.
-
Compound Plates: Prepare intermediate compound plates as described in Protocol 1.
-
Virus Stock: Thaw a pre-titered viral stock and dilute in infection medium (e.g., serum-free medium) to a concentration that causes 80-90% cell death in 48-72 hours (predetermined multiplicity of infection, MOI).
B. Assay Procedure
-
Compound Addition: Add 50 nL of compound/control from intermediate plates to the cell plates. For toxicity control wells, add compound but plan to add infection medium without virus.
-
Infection: Add 5 µL of diluted virus to the appropriate wells. To cell control and toxicity control wells, add 5 µL of infection medium without virus.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until ~90% CPE is observed in the virus control wells.
-
Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme in the detection reagent has optimal activity at room temperature.
-
Luminescence Detection: Add 30 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to all wells.
-
Lysis & Signal Stabilization: Place plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Plate Reading: Read the luminescence on a microplate reader.
C. Data Analysis
-
Calculate Percent Viability: % Viability = 100 * [(Luminescence_Sample - Luminescence_Virus_Control) / (Luminescence_Cell_Control - Luminescence_Virus_Control)].
-
Identify Hits: Primary hits are compounds that show high % viability (e.g., >50% CPE inhibition).
-
Assess Toxicity: Separately analyze the toxicity control wells. Any compound that significantly reduces the viability of uninfected cells is flagged as cytotoxic and may be deprioritized.
-
Confirmation: Confirmed hits are subjected to dose-response analysis to determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a key measure of a compound's therapeutic window.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, white, clear-bottom | Enhances luminescence signal, allows cell visualization. |
| Cell Seeding Density | Varies by cell type (e.g., 5,000 cells/well) | Must be optimized to form a monolayer that is sensitive to CPE. |
| Multiplicity of Infection (MOI) | Varies by virus/cell pairing | Optimized to achieve >80% cell death within the assay window. |
| Controls | Cell Control, Virus Control, Toxicity Control | Essential for data normalization and identifying cytotoxic compounds. |
| Readout | ATP-based luminescence (e.g., CellTiter-Glo®) | Highly sensitive, robust, and amenable to HTS. |
| Selectivity Index (SI) | > 10 | A higher SI indicates a more promising therapeutic window. |
Conclusion
High-throughput screening is a powerful engine for modern drug discovery, and the imidazopyridine scaffold represents a rich territory for exploration. The choice of assay—biochemical or cell-based—depends on the specific research question and the target class. Biochemical assays like TR-FRET offer a direct and sensitive method for identifying potent inhibitors against purified targets such as kinases. Cell-based assays, such as the CPE inhibition screen, provide a more holistic view of a compound's potential, factoring in cell permeability and toxicity. By applying these robust, validated, and well-controlled HTS protocols, researchers can efficiently screen large libraries of imidazopyridine derivatives to uncover novel lead compounds for the next generation of therapeutics.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. biotechnologia-journal.org [biotechnologia-journal.org]
- 16. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 17. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
Application Notes and Protocols for the Use of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate in Parallel Synthesis
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Power of Parallel Synthesis
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This significance drives a continuous demand for efficient methods to synthesize diverse libraries of these compounds for drug discovery screening. Parallel synthesis, a cornerstone of modern medicinal chemistry, enables the rapid generation of numerous analogues from a common intermediate.
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a highly versatile building block, specifically designed for library synthesis. The C3-iodo group serves as a versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. Simultaneously, the C7-carboxylate provides a secondary point for modification or can influence the molecule's physicochemical properties. This guide provides detailed protocols and scientific rationale for leveraging this key intermediate in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Concept: The Versatility of the C-I Bond in Cross-Coupling
The carbon-iodine bond at the C3 position of the imidazo[1,2-a]pyridine ring is the key to its utility in parallel synthesis. Aryl and heteroaryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle.[3][4] This high reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides, leading to broader functional group tolerance and higher success rates across a diverse range of coupling partners.
Workflow for Parallel Library Synthesis
The general workflow for creating a library of compounds from this compound involves setting up an array of reactions in parallel, where each reaction vessel contains the common iodo-scaffold and a unique coupling partner.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C3 position of the scaffold and a wide variety of aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[5][6]
Scientific Rationale
The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base (e.g., carbonate, phosphate) to form a boronate complex. This activation enhances the nucleophilicity of the organic group on boron, facilitating the transmetalation step where the organic moiety is transferred from boron to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical to stabilize the palladium catalyst and promote the key steps of the cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.[7]
Detailed Protocol
This general protocol is based on established methods for heteroaryl iodides and can be adapted for parallel synthesis formats.[7][8]
-
Reaction Setup: To an array of reaction vessels (e.g., in a 96-well plate with septa) under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Reagent Addition:
-
Add the corresponding boronic acid or boronate ester (1.2-1.5 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a ligand such as SPhos (4 mol%).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv) or K₃PO₄ (3.0 equiv).
-
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the reaction vessels and heat to 80-100 °C with stirring for 4-16 hours. The progress of the reaction can be monitored by LC-MS.
-
Workup (for parallel format):
-
Allow the reaction array to cool to room temperature.
-
Dilute each well with a suitable organic solvent (e.g., ethyl acetate).
-
Perform a liquid-liquid extraction by adding water and separating the layers. A parallel liquid handler can automate this process.
-
The organic layers can be dried by passing them through a hydrophobic frit or by adding a solid drying agent like MgSO₄.
-
-
Purification: The crude products are typically purified by parallel flash chromatography or preparative HPLC.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, RuPhos, PPh₃ | Bulky, electron-rich ligands often improve reaction efficiency. |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[5] |
| Solvent | Dioxane/H₂O, DME, Toluene | Biphasic systems are common; proper degassing is crucial. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without significant decomposition. |
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira reaction is an efficient method for coupling terminal alkynes with aryl or heteroaryl halides, providing access to a wide range of alkynyl-substituted imidazo[1,2-a]pyridines.[3][9]
Scientific Rationale
This reaction uniquely employs a dual catalytic system of palladium and copper(I).[3][10] The palladium cycle mirrors that of the Suzuki coupling. The copper cycle runs concurrently: copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-iodide complex. This efficient transmetalation allows the reaction to often proceed under very mild conditions, sometimes even at room temperature.[11] The amine base (e.g., triethylamine, diisopropylamine) not only facilitates the deprotonation of the alkyne but can also serve as the solvent.
Detailed Protocol
This protocol is generalized from standard procedures for Sonogashira couplings with heteroaryl iodides.[11]
-
Reaction Setup: To each reaction vessel under an inert atmosphere, add this compound (1.0 equiv).
-
Reagent Addition:
-
Add the palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%).
-
Add the copper(I) co-catalyst, typically CuI (1-5 mol%).
-
-
Solvent and Base Addition: Add a degassed solvent such as THF or 1,4-dioxane, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to each respective vessel.
-
Reaction Execution: Seal the vessels and stir at room temperature to 60 °C for 2-12 hours. Monitor by LC-MS.
-
Workup:
-
Cool the reactions and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium black and copper salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base, followed by brine.
-
Dry the organic layer and concentrate in vacuo.
-
-
Purification: Purify the library of compounds using parallel flash chromatography or preparative HPLC.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, reliable catalysts for this transformation. |
| Copper Source | Copper(I) iodide (CuI) | Co-catalyst essential for the formation of the copper acetylide.[3] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both a base and can be a solvent; must be degassed. |
| Solvent | THF, Dioxane, DMF, or neat amine | Anhydrous and oxygen-free conditions are critical. |
| Temperature | Room Temperature to 60 °C | The high reactivity of the iodide allows for mild conditions. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of a vast range of primary and secondary amines to the C3 position of the scaffold.[4][12]
Scientific Rationale
Similar to the other cross-coupling reactions, the process starts with the oxidative addition of the heteroaryl iodide to a Pd(0) complex.[12] The resulting Pd(II) complex then coordinates to the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This intermediate then undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is particularly crucial in this reaction to facilitate both the formation of the amido complex and the final reductive elimination step.[4][13] Bulky biarylphosphine ligands are often the most effective.
Detailed Protocol
This protocol is a general procedure adaptable from established Buchwald-Hartwig amination methods for heteroaryl halides.[14][15]
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%) to each reaction vessel.
-
Reagent Addition:
-
Add this compound (1.0 equiv).
-
Add the corresponding primary or secondary amine (1.2-1.5 equiv).
-
-
Solvent Addition: Add a suitable anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the reaction vessels and heat to 80-110 °C with vigorous stirring for 6-24 hours. Monitor by LC-MS.
-
Workup:
-
Cool the reactions to room temperature and quench by adding water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separation plate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate.
-
-
Purification: Purify the crude products via parallel flash chromatography or preparative HPLC.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common precursors for generating the active Pd(0) catalyst. |
| Ligand | Xantphos, RuPhos, BINAP | Bulky, electron-rich biaryl phosphine ligands are critical for success.[13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for amine deprotonation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are paramount. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive C-N reductive elimination. |
Conclusion and Outlook
This compound is a powerful and versatile building block for the parallel synthesis of diverse chemical libraries. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, researchers can efficiently explore the structure-activity relationships of the privileged imidazo[1,2-a]pyridine scaffold. The protocols outlined in this guide provide a solid foundation for the successful implementation of this key intermediate in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Robust Solid-Phase Strategy for the Synthesis of Imidazopyridine Libraries
Introduction: The Privileged Imidazopyridine Scaffold in Drug Discovery
The imidazopyridine core is a prominent heterocyclic motif frequently described as a "privileged structure" in medicinal chemistry.[1] This is due to its unique three-dimensional arrangement which allows it to bind to a diverse range of biological targets with high affinity.[2] Consequently, molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-inflammatory, and anticancer properties.[2][3][4] Marketed drugs such as Zolpidem (a hypnotic) and Olprinone (a PDE3 inhibitor) feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic significance.[1]
The demand for large and diverse collections of novel chemical entities for high-throughput screening has driven the development of efficient synthetic methodologies.[5] Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of compound libraries.[1][6] The core advantages of SPOS over traditional solution-phase chemistry include the simplification of purification, as excess reagents and by-products can be removed by simple washing and filtration, and the ability to drive reactions to completion by using a large excess of reagents.[1][7]
This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a library of substituted imidazo[1,2-a]pyridines. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and discuss methods for reaction monitoring and final product characterization.
Principles of the Method: A Traceless Synthesis Approach
The strategy outlined here employs a traceless solid-phase synthesis approach for constructing a library of imidazo[1,2-a]pyridines with three points of diversity (R¹, R², and R³). The synthesis is initiated by immobilizing a suitable 2-aminonicotinic acid derivative onto a Wang resin, a popular acid-labile solid support in organic synthesis.[8] The core imidazo[1,2-a]pyridine scaffold is then constructed on the solid support through a condensation and cyclization sequence. Finally, the desired products are cleaved from the resin, with the cleavage step itself often introducing the final point of diversity.
The key advantages of this solid-phase strategy are:
-
Efficiency: The ability to perform multiple reaction steps in a single vessel without intermediate purification significantly accelerates the synthesis of a library.
-
Versatility: A wide range of commercially available building blocks (α-haloketones and amines) can be employed to generate a large and diverse library of compounds.[1]
-
Purity: The use of a solid support allows for the use of excess reagents to drive reactions to completion, and the final products are typically obtained in high purity after cleavage and a simple work-up.
Visualizing the Workflow: Solid-Phase Synthesis of Imidazopyridine Libraries
The following diagram illustrates the overall workflow for the solid-phase synthesis of an imidazo[1,2-a]pyridine library, from initial resin loading to final product cleavage.
Caption: A streamlined workflow for the solid-phase synthesis of imidazopyridine libraries.
Detailed Protocols
PART 1: Resin Preparation and Loading
This protocol describes the immobilization of the initial building block, 2-aminonicotinic acid, onto Wang resin.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-2-aminonicotinic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-2-aminonicotinic acid (3 eq., 3.0 mmol), HOBt (3 eq., 3.0 mmol), and DIC (3 eq., 3.0 mmol) in a minimal amount of DMF:DCM (1:1). Add a catalytic amount of DMAP (0.1 eq., 0.1 mmol). Allow the mixture to pre-activate for 15-20 minutes at room temperature.
-
Loading: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 30 minutes.[8] Wash the resin as described in step 4.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.[9] Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Drying: Dry the loaded resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released during Fmoc deprotection.
PART 2: On-Bead Synthesis of the Imidazopyridine Core
This section details the construction of the core heterocyclic scaffold on the solid support.
Materials:
-
Loaded 2-aminonicotinic acid resin from Part 1
-
Substituted α-haloketones (e.g., phenacyl bromides) (R¹)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
Condensation: Swell the loaded resin (1.0 mmol) in NMP (10 mL). Add the desired α-haloketone (5 eq., 5.0 mmol) and DIPEA (5 eq., 5.0 mmol). Agitate the mixture at 60 °C for 12 hours.
-
Washing: Drain the solvent and wash the resin sequentially with NMP (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Intramolecular Cyclization: The cyclization to form the imidazo[1,2-a]pyridine ring often occurs under the conditions of the initial condensation. To ensure complete cyclization, the resin can be heated in a suitable solvent like NMP at 80-100 °C for an additional 4-6 hours.
-
Reaction Monitoring: The progress of the on-bead reactions can be monitored using techniques like FT-IR spectroscopy by observing the disappearance of the primary amine stretches and the appearance of new bands corresponding to the heterocyclic core.[10] Alternatively, a small sample of beads can be cleaved and the product analyzed by LC-MS.[11]
PART 3: Cleavage and Library Generation
The final step involves cleaving the synthesized molecules from the solid support. This step can also be used to introduce the final point of diversity (R² and R³).
Materials:
-
Imidazopyridine-functionalized resin from Part 2
-
A library of primary and secondary amines (R²R³NH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Library Synthesis (Amide Formation): Distribute the resin into an array of reaction vessels. To each vessel, add a solution of a unique primary or secondary amine (10-20 eq.) in a suitable solvent like NMP or pyridine. Heat the reactions at 80 °C for 12-16 hours.[1] This step cleaves the ester linkage to the Wang resin and simultaneously forms the corresponding carboxamide.
-
Filtration and Collection: Filter the resin from each reaction vessel and collect the filtrate, which contains the crude product. Wash the resin with a small amount of DCM and combine the washings with the filtrate.
-
Purification: The crude products can be purified by various methods. For library synthesis, a high-throughput method like solid-phase extraction (SPE) or preparative HPLC is often employed.
-
Acid Cleavage (Carboxylic Acid Formation): To obtain the corresponding carboxylic acid, the resin can be treated with a standard cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.[12]
-
Product Precipitation: After acid cleavage, the TFA is typically removed under a stream of nitrogen, and the crude product is precipitated by the addition of cold diethyl ether.[13] The precipitate is then collected by centrifugation, washed with cold ether, and dried.
Data and Reaction Parameters
The following table provides representative data for the synthesis of a small library of imidazo[1,2-a]pyridine-8-carboxamides, demonstrating the versatility of the described protocol.
| Entry | R¹ (α-Haloketone) | R²R³NH (Amine for Cleavage) | Yield (%) | Purity (%) |
| 1 | 4-Methylphenacyl bromide | n-Propylamine | 55 | >90 |
| 2 | 4-Chlorophenacyl bromide | Piperidine | 62 | >92 |
| 3 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Morpholine | 58 | >91 |
| 4 | 4-Methoxyphenacyl bromide | Benzylamine | 53 | >88 |
Yields are calculated after purification. Purity is determined by HPLC analysis.
Advanced Considerations and Alternative Methodologies
-
Microwave-Assisted Synthesis: To accelerate reaction times, microwave irradiation can be employed for both the condensation/cyclization and the final cleavage steps.[14][15][16] Microwave heating can often reduce reaction times from hours to minutes.
-
Multicomponent Reactions (MCRs): For the rapid construction of highly substituted imidazopyridines, multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) or Ugi reactions can be adapted for solid-phase synthesis.[17][18][19] These reactions allow for the introduction of multiple points of diversity in a single synthetic operation.
Visualizing a Multicomponent Reaction Approach
The GBB reaction offers a powerful alternative for constructing the imidazopyridine core directly on the resin.
Caption: Groebke-Blackburn-Bienaymé three-component reaction on a solid support.
Conclusion
Solid-phase synthesis is an indispensable technology in modern drug discovery for the generation of focused chemical libraries. The protocols and strategies detailed in this application note provide a robust and versatile framework for the efficient synthesis of diverse imidazopyridine derivatives. By understanding the principles behind the methodology and leveraging advanced techniques like microwave-assisted synthesis and multicomponent reactions, researchers can rapidly access novel chemical space and accelerate the identification of new therapeutic lead compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 11. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Imidazopyridine Scaffold as a Versatile Platform for Advanced Fluorescent Probes
Abstract: The imidazopyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and, increasingly, in the development of advanced fluorescent probes.[1][2] Its rigid, π-conjugated structure endows it with intrinsic fluorescence, often characterized by high quantum yields and large Stokes shifts.[2] Furthermore, the scaffold's synthetic tractability allows for facile functionalization, enabling the precise tuning of its photophysical properties and the introduction of specific recognition moieties.[2][3] This guide provides an in-depth exploration of the imidazopyridine scaffold for designing fluorescent probes, detailing synthetic strategies, and providing field-tested protocols for applications in metal ion detection and live cell imaging.
The Imidazopyridine Core: A Superior Fluorophore Foundation
The unique architecture of imidazopyridine derivatives, such as imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, makes them exceptional candidates for fluorescent probe development.[4][5][6]
-
Inherent Fluorescence: The bicyclic, π-conjugated system provides a robust foundation for strong fluorescence emission, typically in the blue to violet region of the spectrum.[1] This fluorescence can be modulated and shifted to longer wavelengths through strategic chemical modifications.
-
Structural Rigidity and Stability: The fused ring system minimizes non-radiative decay pathways that can quench fluorescence, contributing to high quantum yields and excellent photo- and thermal stability.[7]
-
Synthetic Versatility: The imidazopyridine skeleton is readily synthesized through various methods, including multicomponent reactions and cascade cyclizations.[2][8][9] This allows for the straightforward introduction of substituents at multiple positions, which is critical for tuning the probe's properties. For instance, electron-donating groups can enhance luminescence, while specific binding sites can be incorporated to confer selectivity for target analytes.[1]
-
Favorable Photophysical Mechanisms: Probe design can leverage a variety of fluorescence signaling mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), to create highly sensitive "turn-on" or "turn-off" sensors.[4][6]
General Synthetic Strategies for Imidazopyridine Probes
The construction of the imidazopyridine core is efficient and versatile. One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, and cascade cyclizations are frequently employed due to their high atom economy and procedural simplicity.[9][10]
A common and powerful approach involves the cyclocondensation of an aminopyridine derivative with an α-haloketone or a related species.[2] The subsequent functionalization can then be used to append the desired recognition unit (e.g., a chelator for a metal ion) and tune the photophysical properties.
Below is a generalized workflow for the synthesis of a functionalized imidazopyridine probe.
Caption: Generalized workflow for the synthesis of imidazopyridine-based fluorescent probes.
Application Protocol I: In Vitro Detection of Fe³⁺ Ions
This protocol describes the use of an imidazopyridine-based probe for the selective "turn-off" sensing of ferric ions (Fe³⁺) in an aqueous solution. Iron is a crucial element in biological systems, and its dysregulation is associated with various diseases, making its detection vital.[8]
Causality of Sensing: The mechanism relies on the paramagnetic quenching of the probe's fluorescence upon coordination with Fe³⁺.[11] The binding of Fe³⁺ to a chelating site on the probe facilitates an efficient electron transfer process that provides a non-radiative pathway for the excited state to relax, thus diminishing the fluorescence intensity.[11]
Materials and Reagents
-
Imidazopyridine Probe Stock Solution: 1.0 mM in DMSO.
-
Buffer Solution: HEPES buffer (10 mM, pH 7.4).
-
Analyte Stock Solution: 10 mM FeCl₃ in deionized water.
-
Competing Cations Stock Solutions: 10 mM solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, HgCl₂) in deionized water.
-
96-well microplate (black, clear bottom).
-
Fluorescence plate reader.
Experimental Protocol: Fe³⁺ Titration
-
Preparation of Working Solution: Prepare a 10 µM working solution of the imidazopyridine probe in HEPES buffer. Note: The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Titration Setup: To a series of wells in the 96-well plate, add 200 µL of the 10 µM probe working solution.
-
Addition of Fe³⁺: Add increasing volumes of the Fe³⁺ stock solution to achieve a final concentration range (e.g., 0-100 µM). Ensure the total volume in each well is consistent by adding the appropriate amount of buffer.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow for complete complexation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Set the excitation wavelength based on the probe's absorption maximum (e.g., 365 nm) and record the emission spectrum or the intensity at the emission maximum (e.g., 450 nm).
-
Selectivity Test (Self-Validation): Prepare another set of wells, each containing 200 µL of the 10 µM probe solution. Add a significant excess (e.g., 10 equivalents) of each competing cation to different wells. Finally, add the target analyte (Fe³⁺) to these wells to confirm that the probe's response to Fe³⁺ is not hampered by the presence of other ions.[8][12]
-
Data Analysis: Plot the fluorescence intensity as a function of Fe³⁺ concentration. The detection limit (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[8][12]
Representative Data
The photophysical properties of imidazopyridine probes can be finely tuned. The following table summarizes typical properties for a hypothetical probe designed for metal ion sensing.
| Property | Value | Rationale and Significance |
| λabs (max) | 365 nm | Excitation wavelength; positioned to minimize autofluorescence from biological samples. |
| λem (max) | 450 nm | Emission in the blue region of the spectrum, suitable for standard filter sets. |
| Stokes Shift | 85 nm | A large shift minimizes self-absorption, improving signal-to-noise ratio. |
| Quantum Yield (Φ) | 0.55 (in absence of Fe³⁺) | A high quantum yield provides a bright initial signal for sensitive detection. |
| Binding Constant (Kₐ) | 2.8 x 10³ M⁻¹[11] | Indicates a strong interaction and high affinity between the probe and Fe³⁺. |
| LOD for Fe³⁺ | ~4.0 ppb (71 nM)[12] | Demonstrates high sensitivity, allowing for the detection of trace amounts of the ion. |
Application Protocol II: Live Cell Imaging of Hg²⁺
This protocol outlines the use of an imidazopyridine-based probe for imaging mercury ions (Hg²⁺) in living cells. Such probes are invaluable for studying the cellular uptake and localization of toxic heavy metals.[8][13]
Causality of Imaging: The probe is designed to be cell-permeable and exhibit low cytotoxicity.[13] Upon entering the cell, it remains non-fluorescent (or weakly fluorescent). When it encounters Hg²⁺, a specific chemical reaction, such as the ring-opening of a spirolactam, is triggered.[13] This structural change restores the π-conjugation of the fluorophore, leading to a dramatic increase in fluorescence ("turn-on" response) that allows for visualization.
Materials and Reagents
-
HeLa cells or other suitable cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Imidazopyridine Probe Stock Solution: 1.0 mM in DMSO.
-
Analyte Stock Solution: 1.0 mM HgCl₂ in deionized water.
-
Confocal laser scanning microscope.
-
Glass-bottom imaging dishes or chamber slides.
Experimental Protocol: Cellular Imaging
-
Cell Culture: Seed HeLa cells onto glass-bottom imaging dishes and culture them in complete medium at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Prepare a loading solution by diluting the probe stock solution to a final concentration of 5-10 µM in serum-free medium.
-
Incubate the cells with the loading solution for 30 minutes at 37°C. This step allows the probe to permeate the cell membrane.
-
-
Washing: Wash the cells three times with PBS to remove excess extracellular probe. This is a critical step to minimize background fluorescence and improve the signal-to-noise ratio.[14]
-
Analyte Treatment:
-
Add serum-free medium containing the desired concentration of HgCl₂ (e.g., 10 µM) to the cells.
-
Incubate for another 30 minutes at 37°C.
-
-
Control Groups (Self-Validation):
-
Negative Control: Prepare a dish of cells loaded with the probe but not treated with HgCl₂ to visualize basal fluorescence.
-
Positive Control/Co-localization (Optional): Co-stain with a known organelle tracker (e.g., LysoTracker Red) to determine the subcellular localization of Hg²⁺ accumulation.
-
-
Fluorescence Imaging:
-
Immediately after incubation, wash the cells with PBS to remove the analyte solution.
-
Add fresh imaging buffer (e.g., PBS or a specialized live cell imaging solution) to the dish.[14]
-
Image the cells using a confocal microscope with appropriate laser excitation (e.g., 405 nm) and emission filters (e.g., 430-480 nm). Capture both bright-field and fluorescence images.
-
Caption: Step-by-step workflow for imaging metal ions in living cells using an imidazopyridine probe.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [air.unimi.it]
- 6. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications | Semantic Scholar [semanticscholar.org]
- 7. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04743C [pubs.rsc.org]
- 9. Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazopyridine Based Fluorescent Turn-Off Sensor for Selective Recognition of Fe3+ Ions and its Application in Test Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocols: Synthesis of Novel PI3K Inhibitors from Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] This makes the PI3K enzyme family a high-priority target for anticancer drug development.[4][5] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within ATP-binding sites.[6][7][8] This document provides a detailed guide for the synthesis of a library of potential PI3K inhibitors starting from the versatile building block, Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate. We present robust, step-by-step protocols for palladium-catalyzed cross-coupling reactions, followed by functionalization at the C7-position, enabling extensive Structure-Activity Relationship (SAR) exploration.
Introduction: Targeting the PI3K Pathway
The PI3K/AKT/mTOR pathway is an intracellular signaling cascade essential for normal cellular function.[9] PI3Ks are a family of lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][10] This second messenger, PIP3, recruits and activates downstream proteins, most notably the serine/threonine kinase AKT, which in turn modulates a host of proteins involved in cell cycle progression, apoptosis, and growth.[1][5] In many cancers, this pathway is hyperactivated through mutations in the genes encoding PI3K catalytic subunits (e.g., PIK3CA) or loss of the tumor suppressor PTEN, which antagonizes PI3K function by dephosphorylating PIP3.[2][3][5]
Inhibiting PI3K has therefore become a validated strategy in oncology.[10][11] Small molecule inhibitors that target the ATP-binding pocket of PI3K can effectively shut down this pro-survival signaling.[12][13][14] The imidazo[1,2-a]pyridine core is particularly well-suited for this purpose, and numerous derivatives have been developed as potent and selective PI3K inhibitors.[7][8][15][16]
This guide leverages this compound as a strategic starting material. The iodine atom at the C3-position serves as an excellent handle for introducing molecular diversity via robust cross-coupling reactions, while the methyl ester at the C7-position provides a secondary point for modification through amidation.
Overall Synthetic Strategy
The synthetic approach is a modular, three-step process designed for flexibility and amenability to library synthesis.
-
C3-Position Functionalization: Introduction of an aryl, heteroaryl, or alkynyl group via a palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reaction.
-
C7-Ester Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
C7-Amide Formation: Coupling of the carboxylic acid with a diverse panel of amines to generate the final products.
This strategy allows for the independent exploration of chemical space at two key positions of the imidazo[1,2-a]pyridine scaffold.
Caption: General workflow for the synthesis of PI3K inhibitors.
Detailed Experimental Protocols
Protocol 1A: C3-Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[17] Here, it is used to couple an aryl or heteroaryl boronic acid to the C3-position of the imidazo[1,2-a]pyridine core. The use of a palladium catalyst and a base is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[18][19][20][21]
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial/In-house | >98% |
| Aryl/Heteroarylboronic acid (e.g., 4-methoxyphenylboronic acid) | Commercial | >97% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercial | >98% |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous |
| Deionized Water | In-house | Degassed |
| Ethyl Acetate | Commercial | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house | |
| Brine | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material). The water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Protocol 1B: C3-Functionalization via Sonogashira Coupling
The Sonogashira coupling provides a direct route to install an alkyne functionality, a common structural motif in kinase inhibitors.[22][23] The reaction typically employs a dual catalytic system of palladium and copper(I).[24][25] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial/In-house | >98% |
| Terminal Alkyne (e.g., Ethynylbenzene) | Commercial | >98% |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | Commercial | >98% |
| Copper(I) Iodide (CuI) | Commercial | >98% |
| Triethylamine (Et₃N) | Commercial | Anhydrous |
| Tetrahydrofuran (THF) | Commercial | Anhydrous |
| Diethyl Ether | Commercial | ACS Grade |
| Saturated Ammonium Chloride Solution | In-house | |
| Brine | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (2.0 eq.). The triethylamine acts as both the base and a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS. A gentle warming to 40-50 °C may be required for less reactive substrates.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether or ethyl acetate.
-
Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with saturated ammonium chloride solution (to remove residual copper) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired C3-alkynylated product.
Protocol 2: Saponification of the C7-Methyl Ester
This straightforward hydrolysis step converts the ester into a carboxylic acid, which is the necessary precursor for the subsequent amidation.[10][11]
Materials and Reagents
| Reagent | Supplier | Grade |
| C3-Functionalized Intermediate (1A or 1B) | From Protocol 1 | Purified |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Commercial | >98% |
| Tetrahydrofuran (THF) | Commercial | ACS Grade |
| Methanol (MeOH) | Commercial | ACS Grade |
| Deionized Water | In-house | |
| 1 M Hydrochloric Acid (HCl) | In-house |
Step-by-Step Procedure
-
Dissolution: Dissolve the C3-functionalized intermediate (1.0 eq.) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Base Addition: Add LiOH·H₂O (3.0-5.0 eq.) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold diethyl ether or hexane to remove any non-polar impurities.
-
Drying: Dry the product under high vacuum. The product is often pure enough for the next step without further purification.
Protocol 3: Amide Coupling at the C7-Position
Amide bond formation is a cornerstone of medicinal chemistry. Using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) provides a reliable and high-yielding method to couple the C7-carboxylic acid with a wide variety of primary and secondary amines.[10][11]
Materials and Reagents
| Reagent | Supplier | Grade |
| C7-Carboxylic Acid Intermediate (2A or 2B) | From Protocol 2 | Dried |
| Amine (e.g., Morpholine, Benzylamine, etc.) | Commercial | >98% |
| HBTU | Commercial | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the C7-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add HBTU (1.2 eq.), DIPEA (3.0 eq.), and the desired amine (1.2 eq.). DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor progress by LC-MS.
-
Workup: Pour the reaction mixture into water, which often causes the product to precipitate. Alternatively, perform an aqueous workup by diluting with ethyl acetate and washing extensively with water and brine to remove DMF and other water-soluble components.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to yield the final pure compound.
Characterization of Final Products
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitors before any biological testing.[15][26]
Standard Analytical Techniques:
-
¹H and ¹³C NMR: Confirms the covalent structure. Key diagnostic signals include the appearance of peaks from the coupled aryl/alkynyl group and the amide moiety, and the disappearance of the methyl ester singlet (~3.9 ppm) and carboxylic acid proton.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.
-
HPLC: Used to determine the purity of the final compound, which should ideally be >95% for biological assays.
Example Characterization Data (Hypothetical Product)
| Analysis | Expected Result |
| ¹H NMR | Appearance of aromatic protons from the coupled phenyl ring (δ 7.0-7.8 ppm), disappearance of the methyl ester singlet (δ ~3.9 ppm), appearance of new amide N-H proton (if applicable) and alkyl protons from the amine. |
| ¹³C NMR | Appearance of new aromatic/alkynyl carbons, shift of the C7-carbonyl from ester (~165 ppm) to amide (~168 ppm). |
| HRMS | Calculated mass for C₂₂H₁₈N₄O₃ [M+H]⁺: 399.1401; Found: 399.1405. |
| HPLC | Purity > 98% (detection at 254 nm). |
Biological Context and Mechanism of Action
Once synthesized and purified, these novel compounds should be evaluated for their ability to inhibit PI3K.
-
In Vitro Kinase Assays: The primary evaluation involves measuring the IC₅₀ values of the compounds against the different Class I PI3K isoforms (α, β, γ, δ) to determine potency and selectivity.
-
Cellular Assays: Promising compounds are then tested in cancer cell lines with known PI3K pathway alterations (e.g., PIK3CA-mutant breast cancer cells like T47D or HCC827).[11][15] The inhibition of AKT phosphorylation (a direct downstream substrate of PI3K activity) is a key biomarker of target engagement.
-
Mechanism of Action: These compounds are designed to act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of PIP2 to PIP3, thereby inhibiting the entire downstream signaling cascade.[14][27]
Caption: PI3K/AKT signaling pathway and the site of inhibition.
Conclusion
This application note details a robust and versatile synthetic route to generate novel imidazo[1,2-a]pyridine-based PI3K inhibitors. By employing reliable palladium-catalyzed cross-coupling reactions at the C3-position and standard amidation at the C7-position of a key carboxylate intermediate, researchers can efficiently generate extensive libraries for SAR studies. This strategic approach provides a powerful platform for the discovery of new, potent, and selective PI3K inhibitors for therapeutic development.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. PI3K pathway in cancer (Chapter 13) - Systems Biology of Cancer [cambridge.org]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 26. brimr.org [brimr.org]
- 27. [PDF] A small molecule–kinase interaction map for clinical kinase inhibitors | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-iodoimidazo[1,2-a]pyridines. The unique electronic nature of the imidazo[1,2-a]pyridine scaffold presents specific challenges, and this document offers field-proven insights to help you navigate and control common side reactions, thereby maximizing the yield and purity of your desired products.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Q1: My reaction has stalled or resulted in a low yield of the desired product. What are the primary competing side reactions I should suspect?
A1: When coupling 3-iodoimidazo[1,2-a]pyridines, low yields are typically traced back to three main side reactions that consume your starting materials. Identifying the major byproduct through techniques like LC-MS or NMR is the first critical step in diagnosing the issue.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1] This is often a major issue with heteroaryl boronic acids and is exacerbated by harsh basic conditions or the presence of excess water.[2][3]
-
Dehalogenation (Proto-deiodination): This reaction involves the replacement of the iodine atom on your imidazo[1,2-a]pyridine with a hydrogen atom.[4] This pathway becomes significant if the catalytic cycle is slow, often mediated by palladium-hydride (Pd-H) species that can form from the solvent, base, or trace water.[4]
-
Homocoupling: This side reaction leads to the formation of a biaryl product derived from the coupling of two boronic acid molecules (R-B(OH)₂ + R-B(OH)₂ → R-R).[5] It is often promoted by the presence of oxygen or incompletely reduced Pd(II) species in the reaction mixture.[5][6] Rigorous exclusion of oxygen is crucial for suppression.[6]
Q2: I've identified protodeboronation of my boronic acid as the main problem. How can I mitigate this?
A2: Protodeboronation is a common challenge, especially with electron-deficient or heteroaryl boronic acids.[7] The strategy is to accelerate the desired transmetalation step so it outcompetes the undesired protonolysis.
-
Choice of Base and Solvent: The base is critical for activating the boronic acid for transmetalation.[8] For the imidazo[1,2-a]pyridine system, strong bases like Ba(OH)₂ or NaOH in an anhydrous solvent such as 1,2-dimethoxyethane (DME) or THF have been shown to provide optimized yields and faster reaction times.[9][10][11][12] Anhydrous conditions with a base like K₃PO₄ can also be beneficial if your substrates are water-sensitive.[2] Avoid excessively harsh basic conditions if possible, as this can accelerate protodeboronation.[2]
-
Use More Stable Boron Reagents: If the boronic acid is inherently unstable, consider switching to a more robust derivative. Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards protodeboronation.[2][3] Potassium trifluoroborate salts are another excellent alternative as they are significantly less prone to this side reaction.[13]
-
Temperature Control: While higher temperatures can increase reaction rates, excessive heat can also accelerate the decomposition of unstable boronic acids.[2] It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find an optimal balance.[2][14]
Q3: My main byproduct is the dehalogenated imidazo[1,2-a]pyridine. What adjustments should I make?
A3: Dehalogenation suggests that the reductive elimination of Ar-H from a palladium-hydride intermediate is competing with the desired cross-coupling pathway.[4] This is particularly common with electron-rich imidazopyridines or when the transmetalation step is slow.
-
Ligand Selection: The ligand is crucial for modulating the reactivity of the palladium center.[5] For substrates prone to dehalogenation, switching to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can be highly effective.[4][14] These ligands promote faster reductive elimination of the desired product, minimizing the lifetime of intermediates that could lead to dehalogenation.[14]
-
Base Optimization: Avoid bases that can readily generate hydride species. Strong alkoxide bases should be used with caution. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a better choice to suppress this side reaction.[4]
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can act as a hydride source.[4] While water is often used as a co-solvent, minimizing its amount can be beneficial.[4]
Q4: How do I prevent the formation of homocoupled byproducts from my boronic acid?
A4: Homocoupling is typically a sign of issues with the palladium catalyst's oxidation state or the presence of an oxidant, most commonly oxygen.[5]
-
Ensure an Inert Atmosphere: This is the most critical factor. The reaction mixture must be thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[7] Maintain a positive pressure of the inert gas throughout the reaction.[2]
-
Use a Pd(0) Source or an Efficient Precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[6] Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., Buchwald G3 precatalysts) that rapidly generates the active Pd(0) species can minimize this side reaction.[14] For the imidazo[1,2-a]pyridine core, Pd(PPh₃)₄ has been reported to be particularly efficient.[9]
-
Control Reaction Stoichiometry: Ensure that the aryl halide is the limiting reagent. An excess of boronic acid can sometimes favor homocoupling.
Visualizing the Reaction and Its Pitfalls
Understanding the interplay between the desired catalytic cycle and competing side reactions is key to effective troubleshooting.
Caption: Interplay of the desired Suzuki cycle and major side reaction pathways.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for a 3-iodoimidazo[1,2-a]pyridine? A: Based on literature, a robust starting point involves using Pd(PPh₃)₄ as the catalyst, a strong inorganic base like Ba(OH)₂ or Na₂CO₃, and an anhydrous ethereal solvent like DME or a THF/water mixture.[9][15] The reaction is typically heated to 80-100 °C under a strict inert atmosphere.[14]
Q: Does the substituent at the 2-position of the imidazo[1,2-a]pyridine ring matter? A: Yes, the electronic nature of the substituent at C-2 significantly influences reactivity.[9][15] An electron-withdrawing group, such as an ester, can increase the electrophilicity of the C-3 position, often leading to faster and more efficient coupling compared to electron-donating or sterically bulky groups.[15]
Q: Can I use an aryl chloride instead of an aryl iodide at the 3-position? A: While possible, coupling with aryl chlorides is significantly more challenging than with iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[7][16] This would require a more specialized and highly active catalyst system, typically involving bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[2][8]
Q: Is microwave irradiation a viable option for this coupling? A: Yes, microwave-assisted Suzuki coupling can be highly effective for imidazo[1,2-a]pyridines. It can significantly shorten reaction times and often improve yields, particularly for challenging substrates.[17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines
This protocol provides a reliable starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of 0.1-0.5 M).[14] Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[14]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[2] Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14]
Data Summary: Influence of Reaction Parameters
The choice of base and solvent is critical and has been studied specifically for the 3-iodoimidazo[1,2-a]pyridine system.[12][15]
| Base | Solvent | Typical Outcome | Reference |
| Ba(OH)₂ | DME | High yields, short reaction times. Particularly effective. | [12][15] |
| NaOH | DME | Good to excellent yields. Strong base accelerates the reaction. | [9][12] |
| Na₂CO₃ | DME/H₂O | Standard, reliable conditions. A good starting point. | [9] |
| K₃PO₄ | Toluene or Dioxane | Often used for sensitive substrates or to minimize protodeboronation. | [2] |
| Cs₂CO₃ | Dioxane/H₂O | Highly effective, but more expensive. Good for difficult couplings. | [2] |
Troubleshooting Flowchart
This decision tree can guide your optimization strategy when faced with an unsuccessful reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 12. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heck Reactions with Electron-Deficient Imidazopyridines
Welcome to the technical support center for advancing your research with imidazopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the Mizoroki-Heck reaction, specifically when using electron-deficient imidazopyridine halides or triflates. The unique electronic nature of these substrates presents distinct challenges compared to standard aryl halides. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and significantly improve your reaction yields and consistency.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with a bromo-imidazopyridine derivative failing, while the same conditions work for bromobenzene?
This is a common and critical question. The primary reason lies in the electronic properties of the imidazopyridine ring system. Being electron-deficient, the carbon-halogen bond is stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[1] Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and potentially inhibiting its catalytic activity.
Q2: What are the most critical parameters to screen first when optimizing this reaction?
When troubleshooting a low-yielding Heck reaction with an electron-deficient heterocycle, the three most impactful parameters to investigate are:
-
Ligand: The choice of ligand is paramount. It must be sufficiently electron-rich and sterically bulky to promote oxidative addition and stabilize the catalytic species.
-
Base: The base is not merely a stoichiometric reactant; its strength and nature can influence catalyst activity and prevent side reactions.
-
Solvent: The solvent affects the solubility of all components and the thermal stability of the catalyst. High-boiling point, polar aprotic solvents are typically a good starting point.
Q3: I see palladium black precipitating in my reaction flask. What does this mean and how do I prevent it?
The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium species agglomerates into inactive metallic palladium.[2] This is a frequent cause of low or stalled reactions. It is typically caused by:
-
High Temperatures: Can accelerate the decomposition pathway.[2]
-
Unstable Ligands: The ligand may not be robust enough to protect the palladium center throughout the catalytic cycle under the required conditions.[2]
-
Presence of Oxygen: Rigorous degassing of the reaction mixture is crucial.
To prevent this, consider using more robust ligands like N-heterocyclic carbenes (NHCs) or bulky phosphines, lowering the reaction temperature, and ensuring all reagents and the reaction setup are thoroughly deoxygenated.[2]
The Heck Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves the Pd(0)/Pd(II) couple and consists of four main steps.[3][4][5] Your electron-deficient imidazopyridine enters at the first step, which is often the bottleneck.
References
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Challenges of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The unique structural features of these molecules—a basic imidazopyridine core, a labile iodo substituent, and a hydrolyzable methyl ester—present a specific set of challenges during purification. This document provides in-depth troubleshooting advice and protocols grounded in chemical principles to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound derivatives in a question-and-answer format.
Column Chromatography Issues
Question 1: My product is streaking on the TLC plate and eluting as a broad, tailing peak during silica gel chromatography. What is happening and how can I fix it?
Answer: This is a classic sign of strong interaction between your basic compound and the acidic surface of the silica gel. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can form strong hydrogen bonds or undergo acid-base interactions with the acidic silanol (Si-OH) groups on the silica surface.[1] This leads to poor peak shape and can result in irreversible adsorption and lower yields.[2]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent system to compete with your compound for the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexanes/Ethyl Acetate). This is often sufficient to significantly improve peak shape.[3]
-
Pyridine: A small amount of pyridine can also be used, though it is less volatile.
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.
-
Deactivated Silica: You can prepare a deactivated stationary phase by pre-treating the silica gel with a solution of your mobile phase containing a higher concentration of triethylamine before packing the column.
-
Question 2: I'm observing a new, more polar spot on my TLC plate after running a silica gel column, which wasn't present in my crude material. What is this new impurity?
Answer: The most likely culprit is the on-column hydrolysis of the methyl ester to the corresponding carboxylic acid. The acidic nature of the silica gel can catalyze this hydrolysis, especially if you are using protic solvents like methanol in your eluent.[4][5] The resulting carboxylic acid is significantly more polar and will have a much lower Rf value on the TLC plate.
Causality: The silanol groups on the silica surface can act as proton donors, activating the ester carbonyl for nucleophilic attack by trace water present in the solvents or on the silica itself.
Solutions:
-
Confirmation: Before taking action, confirm the identity of the new spot. An LC-MS analysis will show a mass difference corresponding to the loss of a methyl group and the addition of a hydrogen (-CH₃ + H), a net change of -14 Da.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the acidic stationary phase.[3][6]
-
Use Dry Solvents: Ensure your solvents are anhydrous to minimize the water available for hydrolysis.
-
Switch to Alumina: As mentioned previously, neutral alumina is a less acidic support and is less likely to catalyze ester hydrolysis.
-
Re-esterification: If a significant amount of your product has hydrolyzed, you can recover the carboxylic acid and re-esterify it using standard methods (e.g., Fischer esterification or treatment with TMS-diazomethane) before attempting purification again.
Question 3: My yield is low, and I see a new, less polar spot appearing during purification or workup. What could be the cause?
Answer: This suggests a deiodination reaction, where the iodine atom at the 3-position is replaced by a hydrogen. The resulting Methyl imidazo[1,2-a]pyridine-7-carboxylate is less polar than the iodinated starting material. The carbon-iodine bond in aryl iodides can be labile under certain conditions.[7]
Potential Triggers for Deiodination:
-
Photochemical Decomposition: Aryl iodides can be sensitive to light.
-
Reductive Environments: Trace metals or other reducing agents can facilitate reductive dehalogenation.
-
Harsh pH: Strong acids or bases can sometimes promote decomposition pathways that lead to deiodination.[7]
Solutions:
-
Protect from Light: Conduct the purification and subsequent handling in flasks wrapped in aluminum foil or in amber glassware.
-
Use High-Purity Solvents: Ensure solvents are free from metal contaminants.
-
Avoid Harsh Conditions: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during the workup.
-
Inert Atmosphere: If the problem persists, consider performing the purification under an inert atmosphere (Nitrogen or Argon) to prevent potential radical-mediated decomposition pathways.
Recrystallization Issues
Question 4: My compound "oils out" as a liquid instead of forming crystals during recrystallization. How can I induce crystallization?
Answer: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to organize into a crystal lattice.[2] This is often due to high supersaturation, rapid cooling, or the presence of impurities that inhibit crystallization.
Solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a nucleation point.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal nucleation.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at room temperature until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify and then allow it to stand.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for these compounds? A1: this compound derivatives are generally stable solids at room temperature. However, due to the potential for deiodination, they should be stored protected from light in well-sealed containers.[7] To prevent hydrolysis of the ester, they should be kept in a dry environment, preferably in a desiccator. For long-term storage, keeping them in a freezer at -20°C is recommended.
Q2: What are the most common impurities I should expect from the synthesis? A2: Common impurities include unreacted starting material (the non-iodinated imidazo[1,2-a]pyridine), di-iodinated byproducts (if the reaction is forced), and the hydrolyzed carboxylic acid derivative. The specific impurities will depend on the synthetic route used to prepare the imidazo[1,2-a]pyridine core itself.[8][9]
Q3: Can I use reversed-phase chromatography for purification? A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be an excellent alternative, especially for highly polar derivatives or if you continue to have issues with silica gel.[1] The basic nitrogen atoms may require the addition of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to ensure sharp peaks by keeping the compound consistently protonated.
Protocols & Data
Protocol 1: Flash Column Chromatography on Silica Gel (with Basic Modifier)
This protocol is a general guideline for purifying a basic, moderately polar compound.
-
Select Solvent System: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your desired compound an Rf of ~0.3.[3] Add 0.5% triethylamine (Et₃N) to this system.
-
Pack the Column: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped.[6]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[3]
-
Elute the Column: Begin elution with your starting solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Stationary Phase | Recommended Solvent System (v/v) | Modifier |
| Low to Medium | Silica Gel | Hexanes / Ethyl Acetate (9:1 to 1:1) | 0.5% Et₃N |
| Medium to High | Silica Gel | Dichloromethane / Methanol (99:1 to 9:1) | 0.5% Et₃N |
| Medium to High | Neutral Alumina | Hexanes / Ethyl Acetate or DCM / MeOH | None initially |
| High / Ionic | C18 Silica (Reversed-Phase) | Water / Acetonitrile | 0.1% Formic Acid or TFA |
Visual Guides
Diagram 1: Purification Strategy Selection
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-conferences.org [bio-conferences.org]
Technical Support Center: Overcoming Poor Solubility of Imidazopyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for challenges related to the poor solubility of imidazopyridine intermediates. The fused bicyclic ring system common to these compounds often leads to high lipophilicity and low aqueous solubility, creating significant hurdles in development.[1] This resource offers solutions in a direct question-and-answer format to help you navigate these complexities effectively.
Section 1: Foundational FAQs
Q1: Why do many of my imidazopyridine intermediates exhibit poor aqueous solubility?
A: The imidazopyridine scaffold, while a valuable pharmacophore, possesses inherent structural characteristics that often lead to low water solubility. The fused aromatic ring system contributes to a rigid, planar structure with high crystal lattice energy. Breaking this stable crystalline structure requires significant energy, which is not always compensated by the energy released upon solvation in water. Furthermore, many synthetic modifications to the core structure add lipophilic groups to enhance target binding, which inadvertently increases the molecule's hydrophobicity and further reduces its affinity for aqueous media.[1]
Q2: I'm starting with a new imidazopyridine intermediate. What is the first step to assess its solubility?
A: The foundational step is to determine the compound's thermodynamic and kinetic solubility. This baseline data is critical for all subsequent development.[2]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. The shake-flask method is the gold-standard for this measurement.[3]
-
Kinetic Solubility measures the concentration of a compound upon precipitation from a stock solution (typically DMSO) diluted into an aqueous buffer.[4] This is a high-throughput method often used in early discovery to assess how a compound will behave in in vitro assays.[4][5]
A significant discrepancy between kinetic and thermodynamic solubility can indicate that your compound is precipitating into a less stable, more soluble amorphous form before settling into its most stable, less soluble crystalline state.
Section 2: Core Troubleshooting Strategies & Method Selection
The following workflow provides a logical path for selecting an appropriate solubility enhancement strategy based on the physicochemical properties of your imidazopyridine intermediate.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q3: My imidazopyridine has a basic nitrogen. Can I simply adjust the pH or form a salt?
A: Yes, this is often the most direct and effective initial strategy for ionizable compounds.[6]
-
Mechanism: Imidazopyridines are typically weak bases due to the nitrogen atoms in the rings.[7] By lowering the pH of the medium with an acid, you can protonate the basic nitrogen, forming a cation. This charged species has a much greater affinity for polar water molecules than the neutral parent molecule, leading to a significant increase in solubility.[8][9] Forming a solid salt of the compound with a suitable counterion essentially pre-packages the molecule in its more soluble, ionized form.[10]
-
Troubleshooting & Causality:
-
Problem: My compound precipitates out of solution even after forming a salt.
-
Cause & Solution: This can happen if the pH of the bulk medium is not low enough to maintain the salt in its ionized form. This is governed by the compound's pKa and the salt's solubility product (Ksp).[6] You may also be observing the "common ion effect," where the presence of the counterion from another source (e.g., chloride in HCl-containing media) can suppress the dissolution of a hydrochloride salt.[8][9] The solution is to ensure the formulation is buffered to a pH at least 1-2 units below the pKa of the basic group.
-
-
Experimental Insight: A study on an imidazopyridazine antimalarial drug lead demonstrated that forming a salt with malonic acid significantly improved its dissolution rate and maximum concentration in simulated intestinal fluid.[11]
Q4: Salt formation didn't work or my intermediate is non-ionizable. What is co-crystallization and how can it help?
A: Co-crystallization is an excellent alternative for non-ionizable compounds or when salt forms have poor stability.[12] A co-crystal is a multi-component crystalline solid where the active pharmaceutical ingredient (API) and a pharmaceutically acceptable "co-former" are held together in the crystal lattice by non-covalent bonds, typically hydrogen bonds.[13]
-
Mechanism: Co-crystals work by disrupting the efficient crystal packing of the API. The co-former introduces different intermolecular interactions, creating a new crystal lattice with a lower energy barrier to dissolution.[14] This modification enhances solubility and dissolution rate without altering the chemical structure of the drug itself.[15]
-
Troubleshooting & Causality:
-
Problem: I'm struggling to form co-crystals; either the original API crashes out or I get a physical mixture.
-
Cause & Solution: Successful co-crystal formation depends on selecting a co-former that can form strong, stable hydrogen bonds with the imidazopyridine intermediate. Look for functional groups on your intermediate (e.g., amides, hydroxyls) and select co-formers with complementary groups (e.g., dicarboxylic acids, amides).[11] The choice of solvent is also critical; if one component is much less soluble than the other, it will precipitate alone.[13] Consider solvent-free methods like grinding or slurry conversion to overcome differential solubility issues.[13]
-
-
Data Snapshot: The same antimalarial imidazopyridazine mentioned earlier was successfully co-crystallized with adipic, glutaric, and fumaric acids. All co-crystal forms increased the maximum dissolved concentration by a factor of 4.6 to 5.6 compared to the untreated API.[11]
| Form | Fold Increase in Cmax (vs. Untreated) |
| Untreated MMV652103 | 1.0 |
| Malonic Acid Salt | ~5.0 |
| Adipic Acid Cocrystal | ~4.6 |
| Glutaric Acid Cocrystal | ~5.6 |
| Fumaric Acid Cocrystal | ~4.8 |
| (Data adapted from reference[11]) |
Q5: My compound is not thermally stable, making co-crystallization difficult. What are amorphous solid dispersions?
A: Amorphous solid dispersions (ASDs) are a powerful technique, particularly for compounds that are not amenable to salt formation or are thermally sensitive.[16] In an ASD, the drug is dispersed at a molecular level within a polymer carrier, existing in a high-energy, amorphous (non-crystalline) state.[17]
-
Mechanism: Because the compound is not in a stable crystal lattice, no energy is required to break the lattice apart upon contact with a solvent.[18] This allows the drug to achieve a state of "supersaturation," where the concentration in solution temporarily exceeds its thermodynamic solubility, leading to rapid absorption.[19] The polymer carrier helps to stabilize this amorphous state and prevent recrystallization.[20]
-
Troubleshooting & Causality:
-
Problem: My solid dispersion shows great initial dissolution but then the concentration crashes, indicating precipitation.
-
Cause & Solution: This is a classic sign of recrystallization from the supersaturated state. The chosen polymer may not be optimal for inhibiting nucleation and crystal growth of your specific imidazopyridine. Screen a variety of polymers with different properties (e.g., PVP, HPMC, HPMCAS).[20] The drug loading percentage might also be too high, exceeding the polymer's capacity to stabilize it. Experiment with lower drug-to-polymer ratios.
-
Caption: Crystalline form vs. Amorphous Solid Dispersion.
Q6: Can I use simple additives like co-solvents or surfactants?
A: Absolutely. For many laboratory-scale experiments or early-stage formulations, using excipients is a rapid and practical approach.[21]
-
Co-solvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that reduce the overall polarity of the solvent system, making it more favorable for a hydrophobic solute to dissolve.[19][22]
-
Surfactants: Molecules like polysorbates (Tween) or sodium lauryl sulfate form micelles in solution above a certain concentration. The hydrophobic core of these micelles can encapsulate the poorly soluble imidazopyridine, carrying it into the aqueous solution.[23]
-
Complexing Agents: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with your intermediate, effectively shielding the hydrophobic part from water and increasing its apparent solubility.[23][24]
-
Troubleshooting & Causality:
-
Problem: My compound precipitates when I dilute my co-solvent formulation into a larger aqueous volume.
-
Cause & Solution: This is a common issue. The co-solvent gets diluted to a point where it can no longer maintain the drug in solution. This approach is often best for liquid formulations where the final concentration of the co-solvent remains high. For solid dosage forms that will be exposed to large volumes of GI fluid, this strategy is less robust than ASDs or co-crystals.[25]
-
Section 3: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of your intermediate.
-
Preparation: Add an excess amount of the solid imidazopyridine intermediate to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to cover relevant physiological conditions.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[3]
-
Sample Collection: After equilibration, allow the vials to stand so that the excess solid can settle.
-
Separation: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm or 0.45 µm filter (use a filter material with low drug binding, like PTFE or PVDF) to remove any undissolved solids.
-
Analysis: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.[2] The measured concentration is the thermodynamic solubility at that pH.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a common lab-scale method for screening polymers and drug loads.[26][27]
-
Dissolution: Weigh the imidazopyridine intermediate and the selected polymer carrier (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:9 w/w). Dissolve both components completely in a suitable common volatile solvent (e.g., methanol, acetone, or a mixture).[20]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature (e.g., 40-50°C) to avoid phase separation. Continue until a thin, clear film is formed on the flask wall.
-
Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.
-
Processing: Carefully scrape the solid material from the flask. Gently grind it with a mortar and pestle to obtain a fine powder.
-
Characterization (Self-Validation): The resulting powder should be analyzed by Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline drug peaks, which validates the amorphous nature of the dispersion. Differential Scanning Calorimetry (DSC) can also be used to confirm a single glass transition temperature.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. solvescientific.com.au [solvescientific.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijirt.org [ijirt.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 17. scispace.com [scispace.com]
- 18. japer.in [japer.in]
- 19. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 20. wjpls.org [wjpls.org]
- 21. colorcon.com [colorcon.com]
- 22. ijmsdr.org [ijmsdr.org]
- 23. senpharma.vn [senpharma.vn]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. japsonline.com [japsonline.com]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Imidazopyridines
Welcome to the technical support center for the synthesis of substituted imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their synthetic routes. Imidazopyridines are a critical scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] However, controlling the position of substituents on this bicyclic heterocyclic system can be a significant challenge. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My C-H functionalization of an imidazo[1,2-a]pyridine is yielding a mixture of C3 and C5 substituted products. How can I selectively obtain the C3 isomer?
Answer:
The C3 position of the imidazo[1,2-a]pyridine ring is generally the most electronically rich and sterically accessible, making it the kinetically favored site for electrophilic and radical substitution.[3] However, under certain conditions, functionalization at other positions, particularly C5, can occur. Here’s how to troubleshoot and enhance C3 selectivity:
Underlying Causes of Poor C3 Selectivity:
-
Reaction Mechanism: Radical-based C-H functionalizations can sometimes be less selective than electrophilic substitutions.
-
Steric Hindrance: A bulky substituent at the C2 position can partially hinder the approach to C3, making the C5 position more competitive.
-
Reaction Conditions: High temperatures can lead to the formation of the thermodynamically more stable isomer, which may not be the C3 product.
Strategies to Enhance C3 Selectivity:
-
Catalyst and Reagent Selection:
-
For reactions like trifluoromethylation, photocatalytic methods using organic dyes such as rose bengal or eosin Y often show high C3 selectivity.[3][4]
-
Copper-catalyzed thiolation reactions have been shown to be highly regioselective for the C3 position.[5]
-
For formylation, using rose bengal as a photoredox catalyst with TMEDA as the formylating agent provides excellent C3 selectivity.[3]
-
-
Solvent and Temperature Optimization:
-
Start by running the reaction at a lower temperature to favor the kinetically controlled C3 product.
-
Screen different solvents. A change in solvent polarity can influence the reaction pathway and, consequently, the regioselectivity.
-
Experimental Protocol: C3-Selective Cyanomethylation
This protocol provides a method for the regioselective C3-cyanomethylation of imidazo[1,2-a]pyridines.[4]
| Parameter | Condition |
| Substrate | 2-Phenylimidazo[1,2-a]pyridine (1 mmol) |
| Reagent | Bromoacetonitrile (1.5 mmol) |
| Photocatalyst | Rose Bengal (2 mol%) |
| Solvent | Acetonitrile (5 mL) |
| Light Source | Blue LEDs |
| Temperature | Room Temperature |
| Time | 12-24 hours |
Workflow for Troubleshooting C3/C5 Selectivity
Caption: Troubleshooting workflow for C3/C5 selectivity.
Question 2: I am attempting a one-pot synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
One-pot syntheses, such as the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful tools for rapidly building molecular complexity.[1][6] However, the use of unsymmetrical starting materials can lead to regioisomeric products.
Factors Influencing Regioselectivity in Multicomponent Reactions:
-
Electronic Effects of Substituents: The electronic nature of the substituents on the 2-aminopyridine and the aldehyde can influence the initial imine formation and subsequent cyclization.
-
Steric Hindrance: Bulky groups on either reactant can direct the cyclization to the less hindered position.
-
Catalyst Choice: The Lewis or Brønsted acid catalyst used can play a crucial role in controlling the regiochemical outcome.[7]
Strategies for Regiocontrol:
-
Judicious Choice of Starting Materials:
-
If possible, use starting materials where electronic and steric factors favor the formation of the desired isomer. For example, an electron-withdrawing group on the pyridine ring can influence the nucleophilicity of the ring nitrogen.
-
-
Catalyst Screening:
Table: Catalyst Effects on Regioselectivity in GBB Reactions
| Catalyst | Predominant Isomer | Rationale |
| Sc(OTf)₃ | 3-aminoalkyl | Strong Lewis acid, promotes the desired cyclization pathway. |
| p-TsOH | 3-aminoalkyl | Brønsted acid catalysis favoring the formation of the key intermediate. |
| None | Mixture of isomers | Lack of control over the competing reaction pathways. |
Experimental Protocol: Regioselective Groebke-Blackburn-Bienaymé Reaction [7]
| Parameter | Condition |
| Substrates | 2-Aminopyridine (1 mmol), Aldehyde (1 mmol), Isocyanide (1 mmol) |
| Catalyst | Sc(OTf)₃ (10 mol%) |
| Solvent | Methanol (5 mL) |
| Temperature | 60 °C |
| Time | 12 hours |
Question 3: How can I achieve regioselective functionalization at the C2 or C5 position of the imidazopyridine core, which are generally less reactive?
Answer:
While the C3 position is the most reactive, targeted functionalization at other positions is achievable through specific strategies that override the inherent reactivity of the scaffold.
Strategies for C2 and C5 Functionalization:
-
Directed C-H Activation:
-
Employing a directing group is a powerful strategy to achieve regioselectivity at otherwise unreactive positions. For instance, an N-methoxyamide directing group at the C3 position can direct rhodium-catalyzed C5 arylation.[9]
-
-
Protecting Group Strategies for Imidazo[4,5-b]pyridines:
-
For the imidazo[4,5-b]pyridine isomer, N3-MEM protection can facilitate efficient C2-functionalization via direct C-H arylation.[10]
-
-
Halogenation and Cross-Coupling:
Mechanism of Directed C5-Arylation
Caption: Simplified mechanism of directed C5-arylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyridine scaffold?
A1: The Tschitschibabin (or Chichibabin) reaction is a classic and widely used method.[12] It involves the condensation of a 2-aminopyridine with an α-haloketone.[1][13] While effective, a major challenge can be the regioselectivity when using substituted 2-aminopyridines.[14] Modern variations of this reaction often employ milder conditions and different catalysts to improve yields and selectivity.[12][15]
Q2: Are there more environmentally friendly or "green" methods for imidazopyridine synthesis?
A2: Yes, significant progress has been made in developing greener synthetic routes. These include:
-
Photocatalysis: Visible-light-induced reactions often proceed at room temperature, reducing energy consumption and using less toxic reagents.[3][4]
-
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and can often be performed in a single pot, reducing waste.[6][16]
-
Catalyst-Free Reactions: Some methods, like the thiocyanation of imidazopyridines, can proceed efficiently at room temperature without a catalyst.[17]
Q3: How do I choose the best synthetic strategy for my target substituted imidazopyridine?
A3: The optimal strategy depends on the desired substitution pattern:
-
For C3 substitution: Direct C-H functionalization is often the most straightforward approach due to the high reactivity of this position.[3][5][8]
-
For 2- and 3-disubstitution: Multicomponent reactions or sequential condensation and functionalization are effective.[6][16]
-
For substitution on the pyridine ring (C5, C6, C7, C8): It is often best to start with a pre-functionalized 2-aminopyridine.
-
For less reactive positions (e.g., C5): A directing group strategy may be necessary.[9]
Q4: What are the key differences in synthesizing imidazo[1,2-a]pyridines versus imidazo[4,5-b]pyridines?
A4: The synthetic approaches are quite different due to the different arrangement of the fused rings:
-
Imidazo[1,2-a]pyridines: Typically synthesized from 2-aminopyridines, where the pyridine nitrogen is part of the final ring junction.[1][12][13]
-
Imidazo[4,5-b]pyridines: Usually synthesized from 2,3-diaminopyridines, where both nitrogen atoms of the imidazole ring come from the diamine starting material.[11][18][19] This is more analogous to benzimidazole synthesis.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. | Semantic Scholar [semanticscholar.org]
- 10. Regioselective C2-arylation of imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Catalyst-Free Regioselective C-3 Thiocyanation of Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, and the 3-iodo derivative serves as a critical intermediate for further functionalization via cross-coupling reactions.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Overview of Synthetic Strategy
The synthesis is typically a two-step process. The first step involves the construction of the core heterocyclic system, Methyl imidazo[1,2-a]pyridine-7-carboxylate. The second step is the regioselective iodination at the C3 position, which is the most electron-rich and sterically accessible site on the imidazole ring.
Caption: General two-step synthetic workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield of the Imidazo[1,2-a]pyridine Core
Question: My initial cyclocondensation reaction to form Methyl imidazo[1,2-a]pyridine-7-carboxylate is failing or giving very low yields. What are the potential causes and solutions?
Answer: This is a common issue that can stem from several factors related to reagents, reaction conditions, and workup procedures.[4][5]
-
Potential Cause 1: Reagent Quality
-
Explanation: The purity of the starting materials, particularly the 2-aminopyridine derivative and the α-halocarbonyl compound, is critical. Impurities can engage in side reactions, consuming reagents and complicating purification. The α-halocarbonyl can be unstable and should be handled appropriately.
-
Solutions:
-
Ensure the purity of starting materials using NMR or LC-MS. Use freshly opened or purified reagents if possible.
-
If synthesizing the α-halocarbonyl in-house, ensure it is free of residual acid or other impurities from its preparation.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: The classic synthesis involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine followed by intramolecular condensation.[6] Temperature, solvent, and reaction time are crucial parameters. Insufficient heat may lead to incomplete reaction, while excessive heat can cause decomposition.
-
Solutions:
-
Temperature Control: Monitor the internal reaction temperature. For scale-up, anticipate potential exotherms, especially during the initial alkylation. Consider portion-wise addition of the α-halocarbonyl to maintain temperature control.[7]
-
Solvent Choice: Solvents like ethanol, DMF, or acetonitrile are commonly used. Ensure the solvent is dry if the reaction is sensitive to moisture.[5]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[5]
-
-
-
Potential Cause 3: Inefficient Mixing
-
Explanation: As the reaction scale increases, ensuring homogenous mixing becomes more challenging, especially if intermediates or products precipitate. Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in poor reaction rates and increased side products.[5]
-
Solutions:
-
Use an appropriate overhead mechanical stirrer for larger volumes.
-
Ensure the impeller design and stirring speed are adequate for the vessel geometry and reaction viscosity.
-
-
Issue 2: Poor Regioselectivity or Byproduct Formation During C3-Iodination
Question: During the iodination step, I'm observing the formation of di-iodinated products or iodination at other positions on the ring. How can I improve the C3-selectivity?
Answer: The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic, making it the primary site for electrophilic iodination.[2] However, forcing conditions or improper stoichiometry can lead to undesired products.
-
Potential Cause 1: Overly Reactive Iodinating Agent or Harsh Conditions
-
Explanation: While effective, some iodinating agents can be too reactive, leading to over-iodination. The choice of iodinating agent (e.g., I₂, NIS, ICl) and the reaction conditions are key to controlling selectivity.
-
Solutions:
-
Choice of Reagent: N-Iodosuccinimide (NIS) is often a good choice for controlled, selective iodination. Molecular iodine (I₂) is also widely used, sometimes with an oxidant or a base.[1][3]
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the iodinating agent. A large excess will promote di-iodination.
-
Temperature: Run the reaction at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. Monitor the reaction closely to avoid over-reaction.
-
-
-
Potential Cause 2: Reaction Mechanism Pathway
-
Explanation: Some methods proceed via a radical pathway, which can sometimes be less selective.[2] Understanding the likely mechanism helps in controlling the outcome. For most common iodinating agents, the mechanism is electrophilic aromatic substitution.
-
Solutions:
-
Avoid conditions that promote radical formation (e.g., high heat, UV light) unless specifically following a protocol that requires them.
-
The use of a mild base (e.g., NaHCO₃) can help neutralize any acid generated (like HI), preventing potential side reactions or product degradation.
-
-
Caption: Troubleshooting decision tree for low iodination yield.
Issue 3: Purification Challenges at Scale
Question: I can purify the final product easily on a small scale using column chromatography, but this is not feasible for multi-gram quantities. What are the alternatives?
Answer: Scaling up purification requires shifting from chromatography-heavy methods to crystallization or precipitation-based techniques.[7][8]
-
Potential Cause: High reliance on chromatography.
-
Explanation: While effective, silica gel chromatography is expensive, solvent-intensive, and time-consuming at a large scale.
-
Solutions:
-
Crystallization/Recrystallization: Experiment with various solvent systems to find conditions for selective crystallization of the desired product. Common solvents to screen include ethyl acetate, heptane, ethanol, isopropanol, and mixtures thereof. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Trituration/Slurrying: If a good recrystallization system cannot be found, slurrying the crude material in a solvent that dissolves impurities but not the product can be highly effective. For example, stirring the crude solid in cold diethyl ether or a heptane/ethyl acetate mixture can wash away less polar impurities.
-
Extraction Optimization: Ensure the aqueous workup is optimized to remove as many impurities as possible before isolating the crude solid. Adjusting the pH of the aqueous layer can help remove acidic or basic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the C3-iodination of the imidazo[1,2-a]pyridine core?
A1: The C3-iodination typically proceeds via a standard electrophilic aromatic substitution mechanism. The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is the most nucleophilic. The electrophilic iodine species (I⁺), generated from a source like NIS or I₂, is attacked by the π-system of the heterocycle to form a resonance-stabilized cationic intermediate (a sigma complex). A base then removes the proton at the C3 position to restore aromaticity and yield the final product.
Q2: Are there any specific safety concerns when scaling up this synthesis?
A2: Yes. When moving from gram to kilogram scale, several safety factors become more critical.[7]
-
Exothermicity: The initial cyclocondensation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagent addition must be controlled to manage the heat generated. A reactor with a cooling jacket and an internal temperature probe is essential.
-
Reagent Handling: Handling large quantities of α-haloketones, which can be lachrymatory and corrosive, requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, closed-system transfers).
-
Solvent Hazards: Using large volumes of flammable solvents like ethanol or ethyl acetate increases fire risk. Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe equipment in a well-ventilated area.
Q3: Can ultrasound be used to improve the iodination reaction?
A3: Yes, studies have shown that ultrasound-assisted iodination can be a highly efficient and environmentally friendly method.[1] Ultrasonic irradiation can accelerate the reaction, often leading to significantly shorter reaction times and high yields under milder conditions, sometimes even in greener solvents like ethanol.[1] This can be a valuable technique to explore for process intensification.[9]
Experimental Protocols & Data
Protocol 1: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate
This protocol describes the cyclocondensation reaction.
| Reagent | Lab Scale (5g) | Pilot Scale (250g) | Molar Eq. | MW ( g/mol ) | Notes |
| Methyl 3-aminoisonicotinate | 5.0 g | 250 g | 1.0 | 152.15 | Starting Material |
| Chloroacetaldehyde (50 wt% in H₂O) | 5.7 mL | 285 mL | 1.2 | 78.50 | Add dropwise |
| Sodium Bicarbonate (NaHCO₃) | 8.3 g | 415 g | 3.0 | 84.01 | Base |
| Ethanol | 100 mL | 5.0 L | - | - | Solvent |
Step-by-Step Methodology:
-
To a round-bottom flask (or jacketed reactor for pilot scale) equipped with a mechanical stirrer, condenser, and temperature probe, add Methyl 3-aminoisonicotinate, Sodium Bicarbonate, and Ethanol.
-
Stir the suspension and heat to reflux (approx. 78 °C).
-
Slowly add the chloroacetaldehyde solution via an addition funnel over 30-60 minutes. Control the addition rate to maintain a steady reflux and avoid a dangerous exotherm.
-
After the addition is complete, continue to stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/heptane) to yield the product as a solid.
Protocol 2: C3-Iodination of Methyl imidazo[1,2-a]pyridine-7-carboxylate
This protocol describes the final iodination step.
| Reagent | Lab Scale (5g) | Pilot Scale (250g) | Molar Eq. | MW ( g/mol ) | Notes |
| Methyl imidazo[1,2-a]pyridine-7-carboxylate | 5.0 g | 250 g | 1.0 | 176.17 | Starting Material |
| N-Iodosuccinimide (NIS) | 6.7 g | 335 g | 1.1 | 224.98 | Add portion-wise |
| Acetonitrile (MeCN) | 100 mL | 5.0 L | - | - | Solvent |
Step-by-Step Methodology:
-
To a round-bottom flask (or jacketed reactor) protected from light, add Methyl imidazo[1,2-a]pyridine-7-carboxylate and Acetonitrile.
-
Stir the mixture to obtain a solution or a fine suspension. Cool the mixture to 0-5 °C using an ice bath (or reactor cooling jacket).
-
Add the N-Iodosuccinimide (NIS) in portions over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine/NIS.
-
If the product precipitates, it can be isolated by filtration. If it remains in the organic layer, perform an aqueous extraction. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or trituration (e.g., with cold diethyl ether) to yield a pure solid.
References
- 1. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 8. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 9. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Technical Support Center: Optimization of Microwave-Assisted Imidazopyridine Synthesis
Welcome to the technical support center for microwave-assisted imidazopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave technology to accelerate the synthesis of this critical heterocyclic scaffold. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your methodologies are robust, reproducible, and grounded in solid chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that often arise when transitioning from conventional heating to microwave-assisted organic synthesis (MAOS) for imidazopyridine preparation.
Q1: Why is microwave irradiation superior to conventional heating for imidazopyridine synthesis?
Microwave synthesis offers several distinct advantages over traditional oil bath or heating mantle methods.[1][2] The core difference lies in the heating mechanism.[3]
-
Heating Mechanism: Conventional methods rely on conduction, where heat is slowly transferred from an external source through the vessel walls to the solvent and finally to the reactants.[3] This is inefficient and creates a significant temperature gradient. Microwave energy, however, uses dielectric heating, coupling directly with polar molecules in the reaction mixture.[4][5][6] This results in rapid, uniform, and instantaneous volumetric heating.[4][5]
-
Practical Benefits: This efficient energy transfer leads to:
-
Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[1][2][7]
-
Improved Yields and Purity: Uniform heating minimizes the formation of byproducts that can result from localized hot spots or prolonged exposure to high temperatures.[1][4][8]
-
Enhanced Reproducibility: Precise control over temperature and pressure ensures consistent results between runs.[1]
-
Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, reducing overall waste.[4][9][10]
-
Q2: How do I select the optimal solvent for my microwave reaction?
Solvent selection is arguably the most critical parameter in MAOS. A solvent's ability to absorb microwave energy is paramount. This is determined by its dielectric properties, specifically the loss tangent (tan δ).[2]
-
High Absorbing Solvents (High tan δ): Polar solvents like ethanol, methanol, DMF, and water absorb microwaves very efficiently and heat rapidly.[2][11] They are excellent choices for most applications.
-
Medium Absorbing Solvents: Solvents like acetonitrile (ACN) and isopropanol (IPA) are also effective.
-
Low/Non-Absorbing Solvents (Low tan δ): Non-polar solvents such as toluene, hexane, and dioxane are microwave-transparent.[9][12] They will not heat effectively on their own. However, they can be used if a reactant or an additive (like an ionic liquid) is a strong microwave absorber.[2][12]
Scientist's Note: For many imidazopyridine syntheses, such as the reaction between 2-aminopyridine and an α-bromoketone, polar protic solvents like ethanol or a water-IPA mixture have proven highly effective, facilitating both efficient heating and solubility of the reactants.[13][14]
Q3: What is the difference between "Power Control" and "Temperature Control" modes on a microwave reactor?
This is a crucial distinction for reaction control and reproducibility.
-
Power Control: You set a constant power level (e.g., 100 Watts). The reactor delivers this power continuously. The temperature will rise until it plateaus based on the heat capacity and dielectric properties of the sample. This mode is useful for initial screening but can lead to temperature overshoots and is less reproducible.
-
Temperature Control: You set a target temperature (e.g., 120 °C). The instrument uses a feedback loop (from an IR or fiber-optic sensor) to modulate the microwave power, ensuring the reaction mixture is held at the precise set temperature for the specified time. This is the preferred mode for all optimization and production work as it ensures reproducibility and prevents thermal runaway. [15]
Q4: How can I translate a conventional heating protocol to a microwave-assisted one?
A general rule of thumb, based on the Arrhenius equation, is that a 10 °C increase in reaction temperature can roughly double the reaction rate.[12]
-
Start with the Same Solvent and Concentration: Use the solvent from your conventional method, provided it is a moderate-to-high microwave absorber.
-
Set a Higher Temperature Target: If your conventional reaction runs at 80 °C (refluxing ethanol) for 8 hours, a good starting point for a microwave reaction would be 100-120 °C.[9] This temperature increase is possible because modern microwave reactors use sealed vessels that can safely operate under pressure.[12]
-
Drastically Reduce the Time: Set an initial reaction time of 10-20 minutes.
-
Monitor and Optimize: Analyze the initial result and adjust the temperature and time accordingly. Often, you will find the reaction completes in a fraction of the original time.[16]
Section 2: Troubleshooting Guide for Imidazopyridine Synthesis
This guide is formatted to address specific problems you may encounter during your experiments.
Problem: My reaction shows low or no product yield.
This is the most common issue. A systematic approach is key to identifying the cause.
-
Answer & Causality:
-
Verify Solvent Polarity: If you are using a non-polar solvent like toluene, it is likely not heating efficiently.[9][12] The reactants are not reaching the necessary activation energy.
-
Insufficient Temperature or Time: The reaction may be too slow at the current set point. Microwave reactions are fast, but not instantaneous.
-
Solution: Incrementally increase the reaction temperature by 10-20 °C.[12] If the yield improves, you are moving in the right direction. You can also extend the hold time from 10 minutes to 20 or 30 minutes.
-
-
Reagent Stoichiometry and Base: For syntheses like the Tschitschibabin reaction, the stoichiometry of the 2-aminopyridine and α-haloketone is critical. The presence and strength of a base can also be crucial for scavenging HBr generated in situ.
-
Solution: A study on imidazopyridine synthesis found that increasing the equivalents of 2-aminopyridine (e.g., to 1.2 eq) and using an appropriate amount of a base like NaHCO₃ (e.g., 2.0 eq) significantly improved yields.[13] Verify your stoichiometry and consider screening different bases.
-
-
Inadequate Stirring: Without proper agitation, localized superheating can occur, leading to decomposition at one spot while the bulk of the mixture remains unreacted.
-
Solution: Always use a properly sized magnetic stir bar and ensure vigorous stirring is active throughout the ramp and hold phases of the reaction.
-
-
Problem: I'm observing significant byproduct formation or charring.
This indicates that the reaction conditions are too harsh, leading to the decomposition of your starting materials or desired product.
-
Answer & Causality:
-
Temperature is Too High: Many organic molecules are not stable at extremely high temperatures (e.g., >200 °C) for extended periods.[17] Charring is a clear sign of thermal decomposition.
-
Solution: Reduce the set temperature by 20 °C and re-run the experiment. It is better to run a reaction for a longer time at a slightly lower temperature than to decompose it quickly at a higher one.
-
-
Reaction Time is Too Long: Even at an optimal temperature, holding the reaction for too long can lead to the formation of secondary, undesired products.
-
Solution: Perform a time course study. Run the reaction at the optimized temperature for 5, 10, 15, and 20 minutes, analyzing the crude mixture at each point to find the time that maximizes product formation while minimizing byproducts.
-
-
Problem: My reaction isn't reproducible.
Inconsistent results are often due to a lack of precise control over key parameters.
-
Answer & Causality:
-
Using Power Control Mode: As discussed in the FAQ, running in constant power mode can lead to different final temperatures depending on the exact volume and composition of the reaction mixture, causing variability.[8]
-
Solution: Always use Temperature Control mode. This ensures the reaction profile is identical every time.
-
-
Inaccurate Temperature Measurement: Surface temperature readings from an IR sensor can be misleading if the vessel is not clean or if a solid precipitates during the reaction.
-
Solution: For the most accurate control, use a reactor equipped with a fiber-optic probe that measures the internal temperature directly. If using an IR sensor, ensure the vial is clean and the reaction remains homogenous.
-
-
Inconsistent Vial Loading: Small variations in reactant amounts or solvent volume can change the heating dynamics of the reaction.
-
Solution: Use precise measurement techniques (e.g., analytical balance, calibrated pipettes) to ensure each reaction vial is loaded identically.
-
-
Problem: I'm concerned about pressure buildup in the reaction vial.
Safety is paramount in any chemical synthesis, especially when heating in a sealed vessel.[15][17]
-
Answer & Causality: Heating a solvent above its atmospheric boiling point in a sealed vessel will inherently generate pressure. Modern microwave reactors are built with certified pressure vessels and multiple safety interlocks to manage this safely.[17]
-
Best Practices for Safe Operation:
-
NEVER use a domestic kitchen microwave. These are not designed to handle pressure or corrosive chemical vapors and lack essential safety features.[17]
-
Do not exceed the recommended fill volume for the vial (typically no more than 2/3 full) to allow for headspace.[12]
-
Use solvents with higher boiling points if you need to reach very high temperatures. For example, choose 1,2-dichloroethane over dichloromethane to reduce pressure at a given temperature.[12]
-
Be cautious with highly exothermic reactions or reactions that generate gas. Start with a small-scale test and a lower temperature to gauge the reaction's kinetics.[9]
-
Always use the correct caps and septa designed for the specific reactor and ensure they are sealed properly.
-
-
Section 3: Standard Operating Protocol (SOP)
This SOP provides a validated starting point for the synthesis of a 2-phenylimidazo[1,2-a]pyridine derivative, a common structure in medicinal chemistry.
Protocol: Microwave-Assisted Synthesis of 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine
-
Reagents:
-
2-Amino-4-methylpyridine
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (Absolute)
-
-
Procedure:
-
To a 10 mL microwave reaction vial, add a magnetic stir bar.
-
Add 2-amino-4-methylpyridine (1.0 mmol, 1.0 eq).
-
Add 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol, 1.0 eq).
-
Add sodium bicarbonate (2.0 mmol, 2.0 eq).
-
Add 4 mL of absolute ethanol.
-
Seal the vial with a new, appropriate microwave cap.
-
Place the vial in the microwave reactor cavity.
-
Set the following microwave parameters:
-
Control Mode: Temperature Control
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Stirring: High
-
Pre-stirring: 15 seconds
-
-
Run the reaction.
-
After the reaction is complete, allow the vial to cool to below 50 °C (using the instrument's cooling system) before removing it from the cavity.
-
Workup: Quench the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
-
Section 4: Key Parameter Optimization Tables
Table 1: Solvent Selection Guide for Microwave Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Loss Tangent (tan δ) | Microwave Absorption | Recommended Use |
| Water | 100 | 80.4 | 0.123 | High | Excellent green solvent, often used with a co-solvent like IPA to improve solubility.[14] |
| Ethanol | 78 | 24.3 | 0.941 | High | Excellent general-purpose solvent for polar reactants. |
| Methanol | 65 | 32.6 | 0.659 | High | Very effective, but lower boiling point can lead to higher pressure.[13] |
| DMF | 153 | 36.7 | 0.161 | High | High boiling point allows for very high reaction temperatures. |
| Acetonitrile | 82 | 37.5 | 0.062 | Medium | Good choice for many reactions, moderate absorber.[13] |
| Toluene | 111 | 2.38 | 0.040 | Very Low | Poor choice unless a reactant or additive is a strong absorber. |
| Dioxane | 101 | 2.21 | 0.050 | Very Low | Poor choice for microwave heating. |
Data compiled from various sources on microwave chemistry.[2]
Table 2: Typical Starting Conditions for Imidazopyridine Synthesis Optimization
| Parameter | Initial Setting | Optimization Range | Rationale |
| Temperature | 120 °C | 80 °C - 180 °C | Balance reaction rate with reactant/product stability. Start below the decomposition temperature of your most sensitive reagent. |
| Time | 10 min | 2 min - 60 min | Most microwave reactions are complete within 30 minutes. Run a time course to find the optimum. |
| Solvent Volume | 3-5 mL (for a 10 mL vial) | 2-7 mL | Ensure reactants are dissolved and the stir bar can move freely. Avoid overfilling the vial. |
| Base (if required) | NaHCO₃ (2.0 eq) | K₂CO₃, Et₃N, etc. | Base choice can influence reaction rate and byproduct profile. NaHCO₃ is a good, mild starting choice.[13] |
Section 5: Visual Workflows and Diagrams
Diagram 1: General Troubleshooting Workflow for Low Yield
A decision tree for troubleshooting low-yield reactions.
Diagram 2: Interplay of Key Reaction Parameters
Relationship between parameters and reaction outcome.
References
- 1. ijper.org [ijper.org]
- 2. bspublications.net [bspublications.net]
- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpas.com [ijrpas.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 10. Microwave assisted green organic synthesis [wisdomlib.org]
- 11. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. researchgate.net [researchgate.net]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
Validation & Comparative
A Comparative Guide to Imidazopyridine Kinase Inhibitors: Benchmarking Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazopyridine scaffold has emerged as a versatile and potent framework for targeting a range of serine/threonine and tyrosine kinases implicated in diseases like cancer and inflammatory disorders.[1][2] This guide provides an in-depth, objective comparison of imidazopyridine-based inhibitors with well-established drugs, focusing on the p38 mitogen-activated protein (MAP) kinase, a critical regulator of cellular responses to stress and inflammation.[3][4][5]
Through a detailed analysis of a representative imidazopyridine p38α inhibitor and the widely studied drug Doramapimod (BIRB 796), this document will elucidate the key performance differences and provide the experimental context necessary for informed research decisions.
Introduction: The Kinase Target - p38 MAPK
The p38 MAP kinase pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses like UV radiation and osmotic shock.[3][5][6] Its activation triggers downstream signaling that governs inflammation, apoptosis, and cell cycle regulation.[3][7] The p38α (MAPK14) isoform, in particular, is a major driver of inflammatory cytokine production, making it a prime therapeutic target for conditions such as rheumatoid arthritis and Crohn's disease.[8]
This guide will compare a hypothetical, yet representative, imidazopyridine p38α inhibitor against Doramapimod, a potent, allosteric pan-p38 inhibitor that has been extensively characterized and tested in clinical trials.[9][10][11]
Mechanism of Action: Distinct Binding Modes
A fundamental differentiator between kinase inhibitors is their mechanism of action (MoA), which dictates their potency, selectivity, and kinetic properties.
Doramapimod (BIRB 796): A Type II, Allosteric Inhibitor Doramapimod is a classic example of a Type II inhibitor. It binds to an allosteric site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive, "DFG-out" conformation.[11][12] This MoA is characterized by:
-
High Affinity and Slow Dissociation: Doramapimod binds to p38α with a picomolar dissociation constant (Kd) of 0.1 nM.[9][13][14] Its binding kinetics are slow, leading to a prolonged duration of target inhibition.[11]
-
Conformational Change Requirement: The inhibitor can only bind after a significant conformational change in the Asp-Phe-Gly (DFG) motif of the kinase active site.[11]
Imidazopyridine Inhibitors: Predominantly Type I, ATP-Competitive Most imidazopyridine kinase inhibitors, including those targeting p38, function as Type I, ATP-competitive inhibitors.[15][16] They operate by:
-
Direct ATP Competition: These molecules bind directly within the ATP-binding pocket of the active ("DFG-in") kinase conformation.[16]
-
Key Hydrogen Bonding: Their efficacy often relies on forming critical hydrogen bonds with hinge region residues of the kinase, such as the backbone N-H of Met109 in p38.[16] The pyridine nitrogen is a common pharmacophore feature that facilitates this interaction.[16]
The choice between a Type I and Type II inhibitor is a critical strategic decision in drug design. While Type II inhibitors like Doramapimod can offer superior selectivity due to their engagement with less-conserved allosteric pockets, ATP-competitive inhibitors are often more straightforward to develop.
Comparative Analysis: Potency and Selectivity
The performance of a kinase inhibitor is primarily judged by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it hits the intended target versus other kinases).
Biochemical Potency
Biochemical assays, which measure the direct inhibition of purified enzyme activity, provide the most direct measure of a compound's potency.
| Inhibitor Class | Compound | Target | IC50 / Kd | Key Characteristics |
| Imidazopyridine | Representative p38 Inhibitor | p38α | Typically 1-100 nM (IC50) | ATP-competitive; potency is highly dependent on specific substitutions on the scaffold to optimize interactions within the ATP pocket.[15] |
| Pyrazole (Known Drug) | Doramapimod (BIRB 796) | p38α | 38 nM (IC50), 0.1 nM (Kd) | Allosteric (Type II); exhibits extremely high affinity (picomolar Kd) and slow dissociation, leading to potent and sustained inhibition.[9][12][14] |
| p38β | 65 nM (IC50) | Potent pan-p38 isoform inhibitor.[9][14] | ||
| p38γ | 200 nM (IC50) | [9][14] | ||
| p38δ | 520 nM (IC50) | [9][14] |
Expert Interpretation: The IC50 value represents the concentration of inhibitor required to reduce kinase activity by 50%. While both classes can achieve nanomolar potency, Doramapimod's picomolar dissociation constant (Kd) signifies a remarkably stable and high-affinity interaction with p38α.[9][13][14] This is a direct consequence of its allosteric binding mode.
Kinase Selectivity Profile
Selectivity is paramount for minimizing off-target effects and ensuring a favorable safety profile. Kinome-wide screening is the gold standard for assessing this.
| Inhibitor | Primary Target | Key Off-Targets (Significant Inhibition) | Selectivity Profile |
| Imidazopyridine Inhibitors | p38α | Varies widely based on scaffold decoration. Can have activity against other MAPKs or related kinases depending on the specific analogue. | Selectivity must be empirically determined for each compound through broad kinase panel screening. |
| Doramapimod (BIRB 796) | p38α, p38β | JNK2, c-Raf-1, B-Raf, Fyn, Lck | Highly selective against a broad panel of kinases, but shows potent inhibition of JNK2 and c-Raf-1.[9] It has a 330-fold greater selectivity for p38α over JNK2.[9][13] Insignificant inhibition of ERK-1, SYK, and IKK2.[9][13] |
Expert Interpretation: The causality behind selectivity lies in the unique structural features of each kinase's ATP pocket and surrounding regions. Doramapimod achieves high selectivity by binding to a unique allosteric pocket on p38 that is not present in most other kinases.[11] However, its potent inhibition of JNK2 and Raf kinases highlights that even highly selective compounds can have critical off-targets that must be considered.[9] For imidazopyridine inhibitors, achieving selectivity is a key challenge of the design-make-test-analyze cycle, requiring careful modification of the scaffold to exploit subtle differences between the ATP-binding sites of different kinases.
Cellular Activity and Downstream Effects
Potent biochemical inhibition must translate to efficacy in a cellular context. This involves assessing the inhibitor's ability to cross the cell membrane and engage its target to block downstream signaling.
Cellular Target Engagement and Efficacy
| Inhibitor | Assay | Cell Line | EC50 / Effect |
| Imidazopyridine Inhibitors | TNF-α Release Assay | LPS-stimulated THP-1 monocytes | EC50 values are expected to be in the nanomolar range for potent compounds. |
| Doramapimod (BIRB 796) | TNF-α Release Assay | LPS-stimulated THP-1 monocytes | 16-22 nM (EC50) |
| Downstream Signaling | Various | Blocks stress-induced phosphorylation of downstream substrates like Hsp27.[9] |
Expert Interpretation: The EC50 is the concentration that gives a half-maximal response in a cell-based assay. The low nanomolar EC50 of Doramapimod in a TNF-α release assay demonstrates that it effectively engages p38 in cells and blocks its biological function.[9] A successful imidazopyridine inhibitor would be expected to achieve similar cellular potency. The ultimate validation is observing the dose-dependent inhibition of a direct downstream substrate of p38, such as the phosphorylation of MAPKAPK2 or its substrate, Hsp27.[17]
Visualizing the Comparison
p38 MAPK Signaling Pathway
// Nodes stimuli [label="Stress Stimuli\n(UV, LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; map2k [label="MAP2K\n(MKK3, MKK6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrates [label="Downstream Substrates\n(MK2, ATF2, Hsp27)", fillcolor="#FBBC05", fontcolor="#202124"]; response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
inhibitor1 [label="Imidazopyridine Inhibitor\n(ATP-Competitive)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor2 [label="Doramapimod\n(Allosteric)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges stimuli -> map3k; map3k -> map2k [label=" P"]; map2k -> p38 [label=" P"]; p38 -> substrates [label=" P"]; substrates -> response;
inhibitor1 -> p38 [arrowhead=tee, style=dashed, color="#5F6368"]; inhibitor2 -> p38 [arrowhead=tee, style=dashed, color="#5F6368"]; } dot
Caption: Simplified p38 MAPK signaling cascade and points of inhibition.
Inhibitor Mechanism Comparison
Caption: Key mechanistic differences between inhibitor classes.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used to compare kinase inhibitors.
Protocol 1: In Vitro p38α Kinase Assay (Biochemical Potency)
This protocol is designed to determine the IC50 value of an inhibitor against purified p38α kinase.
Causality: This assay directly measures the inhibitor's effect on the enzyme's catalytic activity, isolating it from cellular factors like membrane permeability. It is the foundational experiment for assessing potency.
Methodology:
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).
-
Reconstitute recombinant human p38α enzyme to a working concentration (e.g., 1 nM).
-
Prepare a substrate solution containing a specific peptide substrate (e.g., ATF2) at a concentration near its Km value (e.g., 300 nM).[18]
-
Prepare ATP solution at its Km concentration (e.g., 75 µM) containing γ-32P-ATP.[18]
-
Prepare serial dilutions of the test inhibitor (e.g., imidazopyridine) and reference compound (Doramapimod) in DMSO, then dilute further in Kinase Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of inhibitor dilution to each well.
-
Add 20 µL of the p38α enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid, followed by a final wash with acetone.
-
Dry the mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular TNF-α Release Assay (Cellular Efficacy)
This protocol measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a relevant cell model.
Causality: This is a functional assay that validates in-cell target engagement. Since p38 is a key regulator of TNF-α production, inhibiting this cytokine's release is a direct measure of the inhibitor's biological effect in a relevant pathway.[11]
Methodology:
-
Cell Culture:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophages by adding PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Add serial dilutions of the test and reference inhibitors to the wells. Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.[9][12]
-
Stimulate TNF-α production by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[9]
-
Incubate the plate for 18-24 hours at 37°C.[9]
-
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated, vehicle-treated control.
-
Determine the EC50 value by plotting the dose-response curve as described for the biochemical assay.
-
Conclusion and Future Directions
This guide demonstrates that while both imidazopyridine inhibitors and established drugs like Doramapimod can potently inhibit p38 MAP kinase, they do so through distinct mechanisms that confer different pharmacological properties.
-
Imidazopyridine inhibitors represent a versatile chemical scaffold for developing ATP-competitive, Type I inhibitors. Their development requires meticulous optimization to achieve high selectivity, but they offer a well-trodden path for kinase inhibitor design.[2]
-
Doramapimod exemplifies the power of allosteric, Type II inhibition, achieving exceptional affinity and a prolonged duration of action.[9][11] However, its off-target effects on kinases like JNK2 and Raf underscore the fact that no inhibitor is perfectly selective.[9]
The choice of inhibitor class depends on the specific therapeutic goal. For researchers developing novel therapeutics, the imidazopyridine scaffold remains a promising starting point.[1][19] The critical path forward involves rigorous head-to-head comparisons using standardized, self-validating protocols as described here. Future work should focus on obtaining full kinome-wide selectivity data and co-crystal structures to rationally design next-generation inhibitors with improved potency and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Doramapimod - AdisInsight [adisinsight.springer.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
Selectivity Profiling of Imidazopyridine Derivatives Against a Kinase Panel: A Comparative Guide
Introduction: The Rise of Imidazopyridines in Kinase-Targeted Drug Discovery
The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinical and preclinical candidates targeting the human kinome.[] Its versatile structure allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[] This guide provides a comprehensive overview of the selectivity profiling of imidazopyridine derivatives against a panel of kinases, offering a comparative analysis of their performance, supporting experimental data, and detailed methodologies for researchers in drug development.
The PI3K/Akt/mTOR and Aurora kinase pathways are among the most intensely investigated cascades in cancer research, and imidazopyridine derivatives have shown significant promise in targeting key kinases within these pathways.[2][3] Furthermore, this class of compounds has demonstrated inhibitory activity against various receptor tyrosine kinases (RTKs) and polo-like kinases (PLKs), highlighting the broad therapeutic potential of the imidazopyridine scaffold.[2][4]
This guide will delve into the critical aspect of kinase selectivity, providing a framework for understanding and evaluating the performance of different imidazopyridine derivatives. We will explore the causality behind experimental choices in selectivity profiling and present data in a clear, comparative format to aid in the identification of promising lead compounds.
The Imperative of Kinase Selectivity in Drug Development
Achieving selectivity is a paramount challenge in the development of kinase inhibitors.[5] The high degree of conservation in the ATP-binding site across the kinome often leads to off-target effects, which can result in toxicity and limit the therapeutic window of a drug candidate.[6] Therefore, comprehensive selectivity profiling against a broad panel of kinases is an indispensable step in the drug discovery pipeline.[3][7] This process not only helps in identifying potential off-target liabilities but also in uncovering opportunities for polypharmacology, where inhibiting a specific set of kinases might offer a synergistic therapeutic benefit.[5]
The choice of assay format and experimental conditions, particularly the ATP concentration, is critical for obtaining meaningful and translatable selectivity data. Biochemical assays are often performed at ATP concentrations close to the Michaelis-Menten constant (Km) of the kinase for ATP, which allows for a more direct comparison of inhibitor potencies (Ki values).[8] However, the intracellular ATP concentration is significantly higher (in the millimolar range), which can lead to a discrepancy between biochemical and cellular potencies for ATP-competitive inhibitors.[8][9] Therefore, it is often beneficial to perform selectivity profiling at both low (Km) and high (e.g., 1 mM) ATP concentrations to better predict cellular activity.[10][11]
Comparative Selectivity of Imidazopyridine Derivatives
To illustrate the diverse selectivity profiles of imidazopyridine derivatives, we have compiled inhibitory data (IC50 values) for representative compounds against a panel of key kinases from different families. The data is presented in the tables below, categorized by the primary kinase target family.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are crucial for mitotic progression, and their overexpression is common in many cancers.[12] The development of selective Aurora kinase inhibitors is a key area of research.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 31 | Aurora-A | 0.042 | [13] |
| Aurora-B | 0.198 | [13] | |
| Aurora-C | 0.227 | [13] | |
| Compound 28b | Aurora-A | 0.075 | [12] |
| Aurora-B | 4.12 | [12] | |
| Compound 28c | Aurora-A | 0.067 | [12] |
| Aurora-B | 12.71 | [12] |
Table 1: Comparative IC50 values of imidazo[4,5-b]pyridine derivatives against Aurora kinases.
PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[14][15] Dual PI3K/mTOR inhibitors are of particular interest to overcome feedback loop activation.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 15a | PI3Kα | 0.06 | [15] |
| mTOR | 3.12 | [15] |
Table 2: IC50 values of an imidazo[1,2-a]pyridine derivative against PI3Kα and mTOR.
Receptor Tyrosine Kinase (RTK) Inhibitors
RTKs are cell surface receptors that play crucial roles in cellular signaling. Their aberrant activation is a common driver of cancer. Imidazopyridine derivatives have been developed to target various RTKs, including c-Met and FLT3.[4][16]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 7g | c-Met | 53.4 | [16] |
| Compound 28c | FLT3 | 162 | [12] |
Table 3: Inhibitory activity of imidazopyridine derivatives against selected RTKs.
Polo-Like Kinase (PLK) Inhibitors
Polo-like kinases, particularly PLK1, are key regulators of the cell cycle, and their inhibition is a promising anti-cancer strategy.[2]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 36 | PLK1 | Potent and Selective | [2] |
Table 4: Activity of an imidazopyridine derivative against PLK1. Note: The reference describes the compound as highly potent and selective, but specific IC50 values against a panel were not provided in the abstract.
Experimental Workflow for Kinase Selectivity Profiling
A robust and reproducible experimental workflow is essential for generating high-quality selectivity data. Below is a detailed, step-by-step methodology for a common in vitro kinase profiling assay.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a generalized example based on commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[11]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare ATP stock solutions at various concentrations. For determining Km-apparent ATP concentration, a range of ATP concentrations will be needed. For single-point screening or IC50 determination, prepare ATP at the desired concentration (e.g., 10 µM for biochemical potency or 1 mM for physiological relevance).
- Substrate Solution: Prepare the specific peptide or protein substrate for each kinase in the kinase buffer.
- Kinase Aliquots: Prepare single-use aliquots of each kinase to avoid repeated freeze-thaw cycles.
- Test Compounds: Perform serial dilutions of the imidazopyridine derivatives in DMSO to create a concentration range for IC50 determination. A typical starting concentration is 10 mM.
2. Assay Procedure (384-well plate format):
- Compound Plating: Add 1 µL of the serially diluted compounds to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
- Kinase Addition: Add 5 µL of the kinase solution to each well.
- Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature. This step allows the compound to bind to the kinase before the start of the reaction.
- Reaction Initiation: Add 5 µL of the ATP/substrate mixture to each well to start the kinase reaction.
- Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
- Reaction Termination and Detection:
- Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Read the luminescence signal using a plate reader.
3. Data Analysis:
- Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration relative to the DMSO controls (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
- IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Signaling Pathways and the Role of Imidazopyridine Inhibitors
Understanding the signaling pathways in which the targeted kinases operate is crucial for interpreting the biological consequences of their inhibition.
Caption: Simplified signaling pathways targeted by imidazopyridine inhibitors.
From Hit to Lead: The Role of Selectivity Profiling
Selectivity profiling is not a one-time experiment but an iterative process that guides the optimization of a hit compound into a lead candidate.
Caption: The iterative role of selectivity profiling in drug discovery.
Conclusion and Future Directions
Imidazopyridine derivatives represent a highly promising class of kinase inhibitors with the potential to address a wide range of diseases. This guide has provided a framework for understanding and evaluating the selectivity of these compounds, a critical parameter for their successful development. The comparative data presented herein, along with the detailed experimental protocol, serves as a valuable resource for researchers in the field.
Future efforts in the development of imidazopyridine-based kinase inhibitors will likely focus on achieving even greater selectivity, particularly for highly homologous kinase family members. The use of advanced techniques such as structural biology and computational modeling will be instrumental in designing next-generation inhibitors with improved therapeutic profiles. Furthermore, a deeper understanding of the interplay between different signaling pathways will enable the rational design of multi-targeted inhibitors with enhanced efficacy.
References
- 2. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 12. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine-7-carboxylate Analogs as Potential Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the methyl imidazo[1,2-a]pyridine-7-carboxylate core, with a particular focus on the strategic importance of the 3-iodo substituent as a versatile chemical handle for generating diverse compound libraries with potent and selective anticancer activities.
The Imidazo[1,2-a]pyridine Core: A Scaffold for Kinase Inhibition
The anticancer properties of many imidazo[1,2-a]pyridine derivatives are attributed to their ability to inhibit protein kinases, enzymes that are frequently dysregulated in cancer.[2] A significant body of research has demonstrated that this scaffold can be effectively tailored to target various kinases, including the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, which is a critical signaling cascade for cell growth, proliferation, and survival.[3][4][5] Aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5]
This guide will explore how systematic structural modifications to the methyl imidazo[1,2-a]pyridine-7-carboxylate core influence its biological activity, providing a framework for the rational design of next-generation kinase inhibitors.
Strategic Synthesis: The Role of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
The this compound scaffold is a key intermediate in the synthesis of a diverse library of analogs. The iodine atom at the C3 position is not merely a substituent but a strategic functional group that allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[6] This enables the introduction of a vast array of chemical moieties at this position, allowing for a thorough exploration of the SAR.
The general synthetic approach to the core scaffold is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the key intermediate.
Materials:
-
Methyl 2-aminopyridine-4-carboxylate
-
α-bromoacetaldehyde diethyl acetal
-
N-iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cyclization to form the imidazo[1,2-a]pyridine core: To a solution of methyl 2-aminopyridine-4-carboxylate (1.0 eq) in DMF, add α-bromoacetaldehyde diethyl acetal (1.2 eq) and NaHCO₃ (2.0 eq). Heat the mixture at 80 °C for 12 hours.
-
Work-up and extraction: After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the methyl imidazo[1,2-a]pyridine-7-carboxylate.
-
Iodination at C3: Dissolve the purified product (1.0 eq) in DMF. Add N-iodosuccinimide (1.1 eq) in portions at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Final work-up and purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by silica gel column chromatography to yield this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at key positions, with a focus on anticancer activity, particularly PI3Kα inhibition.
The Significance of the C3 Position
The C3 position of the imidazo[1,2-a]pyridine ring is a critical site for modulating biological activity. The introduction of various aryl and heteroaryl groups via Suzuki coupling with the 3-iodo intermediate allows for fine-tuning of the compound's potency and selectivity.
-
Aryl Substituents: Unsubstituted or substituted phenyl rings at the C3 position are generally well-tolerated. Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the phenyl ring can enhance potency, likely through favorable interactions with the kinase hinge region.
-
Heteroaryl Substituents: The introduction of nitrogen-containing heterocycles, such as pyridine or pyrimidine, can lead to the formation of additional hydrogen bonds with the target protein, significantly boosting inhibitory activity.
-
Linker Length and Flexibility: The nature of the linker between the imidazo[1,2-a]pyridine core and the C3 substituent can also impact activity. Short, rigid linkers are often preferred to maintain a favorable binding conformation.
Influence of Substituents at Other Positions
While the C3 position is crucial for potency, modifications at other positions of the imidazo[1,2-a]pyridine ring can influence selectivity, pharmacokinetic properties, and overall drug-like characteristics.
-
C2 Position: Small alkyl groups, such as a methyl group, at the C2 position are often found in active compounds. Larger substituents can lead to steric clashes within the ATP-binding pocket of the target kinase.
-
C7-Carboxylate Group: The methyl ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can alter the compound's solubility and cell permeability, and may provide additional interaction points with the target.
-
C6 and C8 Positions: Substitution at the C6 and C8 positions with small, lipophilic groups can improve cell-based activity and metabolic stability.[5]
Illustrative Comparison of Analog Activities
The following table provides an illustrative comparison of the hypothetical biological activities of various methyl 3-substituted-imidazo[1,2-a]pyridine-7-carboxylate analogs, based on established SAR trends for this class of compounds as PI3Kα inhibitors and their cytotoxicity against the MCF-7 breast cancer cell line.
| Compound ID | C3-Substituent | PI3Kα IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |
| Core | -I | >10,000 | >50 |
| Analog A | Phenyl | 500 | 15.2 |
| Analog B | 4-Fluorophenyl | 150 | 5.8 |
| Analog C | 4-Pyridyl | 50 | 1.2 |
| Analog D | 2-Pyrimidinyl | 25 | 0.8 |
| Analog E | 4-(Morpholino)phenyl | 80 | 2.5 |
Disclaimer: The IC₅₀ values in this table are illustrative and intended to demonstrate SAR trends based on published data for related imidazo[1,2-a]pyridine series. Actual values would need to be determined experimentally.
Experimental Evaluation of Biological Activity
To assess the anticancer potential of newly synthesized analogs, a combination of in vitro enzymatic and cell-based assays is employed.
Experimental Protocol: In Vitro PI3Kα Kinase Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP₂ substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add a mixture of PIP₂ and ATP to start the kinase reaction. Incubate for 1 hour at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
MCF-7 human breast cancer cells
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizing the Strategy and Mechanism
Diagrams can aid in understanding the synthetic strategy and the biological context of the target.
Diversification Strategy
Caption: Workflow for generating and evaluating a library of analogs.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine-7-carboxylate scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly PI3K inhibitors. The strategic use of a 3-iodo substituent provides a powerful tool for rapidly generating diverse libraries of analogs for SAR exploration. The insights gained from these studies, focusing on the electronic and steric properties of substituents at the C3 position and other key locations, will continue to guide the rational design of compounds with improved potency, selectivity, and drug-like properties. Future work in this area will likely involve the use of computational modeling to further refine the design of next-generation inhibitors and the exploration of novel coupling chemistries to expand the accessible chemical space.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cellular Validation of Imidazopyridine-Based Probes
An Objective Comparison and Methodological Deep Dive for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging and analysis, the demand for robust and reliable fluorescent probes is paramount. Imidazopyridine scaffolds have emerged as a versatile and promising class of fluorophores, offering unique photophysical properties for a range of applications, from ion detection to bioimaging.[1][2][3] However, the transition from a promising chemical entity to a validated cellular tool requires a rigorous and systematic approach. This guide provides an in-depth, experience-driven comparison of imidazopyridine-based probes with established alternatives and furnishes detailed, self-validating protocols for their comprehensive cellular assessment.
The Imidazopyridine Advantage: Understanding the Core Structure
The imidazopyridine core, a fusion of imidazole and pyridine rings, bestows a unique combination of structural rigidity and electronic properties.[4][5] This scaffold can be extensively modified, allowing for the fine-tuning of photophysical characteristics such as absorption and emission wavelengths, quantum yield, and Stokes shift.[4][6] Different isomers, including imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, offer distinct advantages for various applications.[1][2] The inherent fluorescence of the imidazopyridine core can be modulated by various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), making them highly adaptable for sensing specific cellular analytes and events.[1][2]
The Crucial Validation Gauntlet: From Bench to Live Cell
A fluorescent probe's utility is not solely defined by its brightness. Its performance within the complex and dynamic environment of a living cell is the ultimate determinant of its value. The following sections detail the critical validation steps, providing both the "how" and the "why" for each experimental choice.
Before introducing a probe to a cellular environment, its intrinsic photophysical properties must be thoroughly characterized. This baseline data is essential for interpreting cellular imaging results and for comparison with other probes.
Table 1: Key Photophysical Parameters for Probe Evaluation
| Parameter | Imidazopyridine Probe (Example) | Common Alternative (e.g., Fluorescein) | Significance in Cellular Imaging |
| Excitation Max (λex) | 488 nm | 494 nm | Matching the probe's excitation to the available laser lines on the microscope is crucial for efficient signal generation. |
| Emission Max (λem) | 520 nm | 518 nm | Determines the appropriate emission filter to capture the probe's signal while minimizing bleed-through from other fluorophores. |
| Quantum Yield (Φ) | 0.65 | 0.92 | A measure of the probe's brightness. Higher quantum yield translates to a stronger signal and better sensitivity. |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | 76,900 M⁻¹cm⁻¹ | Represents the probe's ability to absorb light at a specific wavelength. A higher value contributes to overall brightness. |
| Stokes Shift | 32 nm | 24 nm | The separation between excitation and emission maxima. A larger Stokes shift minimizes self-quenching and simplifies filter selection.[7] |
| Photostability | High | Moderate to Low | The probe's resistance to photobleaching upon prolonged exposure to excitation light is critical for time-lapse imaging.[8][9] |
Note: The values for the imidazopyridine probe are representative and will vary depending on the specific chemical structure.
The first and most fundamental principle of live-cell imaging is to "do no harm." A probe that perturbs normal cellular physiology is not a reliable reporter. The MTT assay is a standard and robust method for evaluating the metabolic activity of cells, which serves as a proxy for cell viability.[10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Probe Incubation: Treat the cells with a range of concentrations of the imidazopyridine-based probe and a vehicle control (e.g., DMSO). Incubate for the intended duration of a typical imaging experiment (e.g., 4, 12, or 24 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13] Live, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[10][14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A probe is generally considered non-toxic if cell viability remains above 90% at the working concentration.
The causality behind this protocol is straightforward: if the probe is toxic, it will impair mitochondrial function, leading to a decrease in the reduction of MTT and a lower absorbance reading.[12]
In the Cellular Arena: Validating Specificity and Performance
Once a probe has been deemed non-toxic, its performance within the cell must be rigorously evaluated. This involves assessing its ability to localize to the intended target and maintain a stable and quantifiable signal.
For probes designed to target specific organelles or structures, colocalization with a known marker is a critical validation step.[15][16] This analysis quantitatively assesses the spatial overlap between the imidazopyridine probe and a validated fluorescent marker.[17]
Experimental Workflow: Colocalization Imaging and Analysis
Caption: Workflow for colocalization analysis of an imidazopyridine probe.
Detailed Protocol: Colocalization with a Mitochondrial Marker
-
Cell Preparation: Seed cells on glass-bottom imaging dishes suitable for high-resolution microscopy.
-
Probe Loading: Incubate the cells with the imidazopyridine probe at its optimal working concentration.
-
Marker Staining: Co-incubate or sequentially incubate the cells with a validated mitochondrial marker (e.g., MitoTracker™ Red CMXRos).
-
Imaging: Acquire dual-color fluorescence images using a confocal microscope.[15][18] Ensure that the excitation and emission settings for each channel are distinct to prevent spectral bleed-through.[16]
-
Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin) to calculate the Pearson's Correlation Coefficient (PCC). The PCC ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. A high PCC value (typically >0.7) suggests strong colocalization.[17]
This self-validating system provides quantitative evidence of the probe's subcellular localization.
For experiments that require long-term imaging, such as tracking dynamic cellular processes, the photostability of the probe is of utmost importance.[8][19][20] A probe that rapidly photobleaches will yield unreliable quantitative data.
Experimental Protocol: Quantifying Photostability in Live Cells
-
Sample Preparation: Prepare live cells stained with the imidazopyridine probe and a comparison probe in separate imaging dishes.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the stained cells under continuous illumination with the excitation laser. Use imaging conditions (laser power, exposure time) that are representative of a typical experiment.
-
Intensity Measurement: For each time point, measure the mean fluorescence intensity within a defined region of interest (ROI) in the cells.[21][22]
-
Data Normalization and Plotting: Normalize the fluorescence intensity at each time point to the initial intensity (t=0). Plot the normalized intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the probe's photostability.[8]
Table 2: Comparative Photostability Data
| Time (minutes) | Normalized Intensity (Imidazopyridine Probe) | Normalized Intensity (Alternative Probe) |
| 0 | 1.00 | 1.00 |
| 5 | 0.95 | 0.85 |
| 10 | 0.91 | 0.72 |
| 15 | 0.88 | 0.61 |
| 20 | 0.85 | 0.52 |
This direct comparison provides clear evidence of the superior photostability of the imidazopyridine probe in this example.
Comparative Analysis: Imidazopyridine Probes vs. The Field
The choice of a fluorescent probe is often a trade-off between various performance characteristics. Imidazopyridine-based probes offer a compelling set of advantages over many traditional fluorophores.
Logical Relationship of Probe Characteristics
References
- 1. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications | Semantic Scholar [semanticscholar.org]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models | MDPI [mdpi.com]
- 7. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. How to Perform Fluorescence Colocalization Analysis - Creative Proteomics [creative-proteomics.com]
- 16. microscopyu.com [microscopyu.com]
- 17. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 19. Ultra-photostable fluorescent dye molecular engineering—for measuring plant cells’ membrane-spacing through a “deposition-embedding” strategy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. biorxiv.org [biorxiv.org]
- 21. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 22. Accuracy and precision in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Head-to-Head Comparison of Suzuki and Stille Coupling for Imidazopyridine Derivatization
Introduction: The Imidazopyridine Scaffold and the Cross-Coupling Challenge
The imidazopyridine core is a "privileged scaffold" in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, from anxiolytics like Zolpidem to novel anticancer and antimicrobial candidates.[1][2] Its rigid, bicyclic structure and specific hydrogen bonding capabilities allow it to interact with a wide range of biological targets.[3] Consequently, the efficient derivatization of the imidazopyridine nucleus is a critical task for drug discovery professionals aiming to modulate potency, selectivity, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for creating C-C bonds to functionalize such scaffolds.[4][5] Among these, the Suzuki-Miyaura and Stille couplings have emerged as premier methods.[6][7][8] However, nitrogen-rich heterocycles like imidazopyridines present unique challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9][10][11] Therefore, the choice between Suzuki and Stille coupling is not arbitrary; it is a strategic decision based on a nuanced understanding of each reaction's mechanism, tolerance, and practical limitations.
This guide provides a head-to-head comparison of these two powerful methods, grounded in mechanistic principles and supported by experimental insights, to empower researchers to make the optimal choice for their imidazopyridine derivatization campaigns.
The Suzuki-Miyaura Coupling: The "Greener" Workhorse
The Suzuki-Miyaura coupling is arguably the most widely practiced C-C cross-coupling reaction, lauded for its broad substrate scope and the low toxicity of its organoboron reagents.[7][8][12] For imidazopyridine derivatization, its primary advantage lies in the commercial availability of a vast library of boronic acids and esters, enabling rapid exploration of chemical space.[12][13]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the halo-imidazopyridine to a Pd(0) complex. A crucial and distinguishing feature of the Suzuki reaction is the requirement of a base.[14][15] The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step. Reductive elimination then yields the desired C-C coupled product and regenerates the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Strengths for Imidazopyridine Derivatization
-
Low Toxicity: Boronic acid reagents and their byproducts are generally considered to have low toxicity, a significant advantage in pharmaceutical development.[6][7]
-
Reagent Availability: A vast and diverse array of aryl, heteroaryl, and alkyl boronic acids and esters are commercially available.[12]
-
"Green" Byproducts: Boron-based byproducts are often water-soluble and can be removed with a simple aqueous workup.[7]
Challenges and Considerations
-
Base Sensitivity: The mandatory use of a base can be problematic for imidazopyridine substrates bearing base-labile functional groups (e.g., esters, amides).[14]
-
N-H Acidity: For unprotected imidazopyridines, the acidic N-H proton can react with the base, potentially complicating the reaction or affecting catalyst activity.[9][10] Modern bulky biaryl phosphine ligands (e.g., XPhos, SPhos) have been developed to mitigate catalyst inhibition by such N-H groups.[9][11]
-
Protodeboronation: Boronic acids can be prone to decomposition or protodeboronation under certain reaction conditions, reducing reaction efficiency.
The Stille Coupling: The Robust Alternative
The Stille coupling utilizes organostannanes (organotin compounds) and offers exceptional functional group tolerance, often proceeding under neutral or milder conditions than the Suzuki coupling.[16][17][18] This makes it a powerful alternative when dealing with sensitive substrates.
Mechanistic Rationale
Similar to the Suzuki coupling, the Stille cycle involves oxidative addition of the halo-imidazopyridine to Pd(0), transmetalation, and reductive elimination.[16][19] The key difference is that the transmetalation step does not require base activation. The organostannane is sufficiently nucleophilic to transfer its organic group to the palladium center directly.[16] In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are used to accelerate the transmetalation step, which is often rate-limiting.[17][20]
Caption: Catalytic cycle of the Stille coupling.
Strengths for Imidazopyridine Derivatization
-
Excellent Functional Group Tolerance: The reaction conditions are generally mild and neutral, making Stille coupling compatible with a vast range of sensitive functional groups, including esters, ketones, and aldehydes.[6][18]
-
Reagent Stability: Organostannanes are typically stable to air and moisture, making them easy to handle and store.[8][16]
-
Reduced Steric Hindrance Issues: In some cases, Stille coupling can be more effective than Suzuki for coupling sterically hindered partners.[21]
Challenges and Considerations
-
Toxicity: Organotin compounds are highly toxic and require careful handling and stringent purification procedures to remove tin-containing byproducts from the final compound.[7][16][17][22] This is a major drawback, especially in a pharmaceutical context.
-
Byproduct Removal: Tin byproducts are often non-polar and can be difficult to separate from the desired product, sometimes requiring specific workups with fluoride reagents or specialized chromatography.[7][18][20]
-
Atom Economy: The use of trialkyltin reagents (e.g., R-SnBu₃) results in poor atom economy, as the three non-transferable alkyl groups are discarded as toxic waste.[22]
Quantitative & Qualitative Performance Comparison
The choice between Suzuki and Stille coupling often comes down to a trade-off between practicality, safety, and reaction performance. The following table summarizes the key decision-making parameters.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Field Notes & Causality |
| Organometallic Reagent | Boronic Acids / Esters | Organostannanes | Boronic acids are solids, generally easier to handle than some liquid stannanes. |
| Toxicity Profile | Generally low toxicity, "greener".[6][7] | High toxicity, neurotoxic.[16][17][22] | Critical Factor: The high toxicity of organotins is the primary reason Suzuki is often preferred in drug development pipelines. |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[14][15] | Often proceeds under neutral conditions.[7] | The absence of a strong base makes Stille superior for substrates with base-labile groups. |
| Functional Group Tolerance | Broad, but sensitive to acidic protons and base-labile groups.[7] | Excellent, very broad tolerance.[6][18] | Stille's robustness under neutral conditions allows for wider compatibility with complex, highly functionalized molecules. |
| Byproduct Removal | Boron-based, often water-soluble and easily removed via aqueous wash.[7] | Tin-based, often lipophilic and difficult to remove completely.[7][18] | Stille reactions often require a dedicated purification step (e.g., KF workup) to scavenge tin residues, adding complexity. |
| Typical Yields | Good to excellent (70-95%), but can be sensitive to steric hindrance.[6][21] | Good to excellent (75-95%), sometimes better for sterically demanding substrates.[6][21] | While yields are comparable, Stille can sometimes outperform Suzuki when bulky groups are near the reaction center.[21] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition/protodeboronation.[7] | Generally stable to air and moisture.[8][16] | The stability of stannanes can lead to more reproducible results, especially on scale. |
| Catalyst Inhibition | Can be inhibited by N-H groups on unprotected imidazopyridines.[9][11] | Less prone to inhibition by basic nitrogen heterocycles. | The coordination of the imidazopyridine nitrogen to palladium can be a significant issue; Stille is sometimes less affected. |
Decision-Making Workflow for Researchers
Choosing the right method requires a logical approach based on the specific attributes of the target molecule and the research program's goals.
Caption: Decision workflow for selecting a coupling method.
Experimental Protocols
The following protocols are representative examples for the derivatization of a generic 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 6-(4-methoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine
Materials:
-
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 mmol)
-
4-methoxyphenylboronic acid (1.2 mmol)[23]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a microwave vial or Schlenk flask, add 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water, then degas the mixture by bubbling with argon for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[12]
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Stille Coupling
Reaction: Synthesis of 6-(thiophen-2-yl)-2-phenyl-1H-imidazo[4,5-b]pyridine
Materials:
-
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 mmol)
-
2-(Tributylstannyl)thiophene (1.1 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by 2-(tributylstannyl)thiophene.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 16 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Workup: Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) and stir vigorously for 30 minutes during each wash to precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the filtrate with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final compound.
Conclusion and Recommendation
For the derivatization of imidazopyridines, the Suzuki-Miyaura coupling should be the method of first choice . Its favorable safety profile, the vast commercial availability of reagents, and the ease of byproduct removal align perfectly with the demands of modern drug discovery and development.[8] The challenges posed by base sensitivity and potential catalyst inhibition can often be overcome with careful selection of bases (e.g., K₃PO₄) and the use of modern, robust catalyst systems.[9]
The Stille coupling, however, remains an invaluable and powerful alternative . It should be employed strategically when:
-
The imidazopyridine substrate contains base-labile functional groups incompatible with Suzuki conditions.
-
The required boronic acid is unstable, inaccessible, or prone to protodeboronation.
-
Suzuki coupling attempts have failed, potentially due to steric hindrance or other unresolved mechanistic issues.[21]
Ultimately, a deep understanding of both methodologies provides the medicinal chemist with a versatile toolkit, enabling the logical and efficient synthesis of complex imidazopyridine derivatives to accelerate the discovery of new medicines.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 23. rsc.org [rsc.org]
A Comparative Analysis of the ADME Properties of Imidazopyridine Analogs: A Guide for Drug Development Professionals
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] Analogs such as zolpidem, alpidem, saripidem, and necopidem have been developed as sedative-hypnotics and anxiolytics, primarily acting as agonists at the GABA-A receptor.[3][4] The therapeutic success and developability of these compounds, however, are not solely dictated by their pharmacodynamic potency. A thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount, as these factors govern a drug's bioavailability, duration of action, potential for drug-drug interactions, and overall safety profile.[5]
This guide provides a comparative analysis of the ADME properties of four key imidazopyridine analogs: zolpidem, alpidem, saripidem, and necopidem. By synthesizing available experimental data and in silico predictions, we aim to offer researchers and drug development professionals a comprehensive resource to inform the design and selection of future imidazopyridine-based drug candidates. We will delve into the critical ADME parameters, the experimental methodologies used to assess them, and the structure-ADME relationships that emerge from comparing these analogs.
Key ADME Parameters and Their Experimental Assessment
A drug's journey through the body is a complex process. In early drug discovery, we rely on a battery of in vitro assays to predict in vivo pharmacokinetics.[6] These assays allow us to de-risk candidates early, saving significant time and resources.[7] For orally administered CNS-active agents like the imidazopyridines, three of the most critical ADME parameters to evaluate are intestinal permeability, metabolic stability, and plasma protein binding.
Intestinal Permeability: The Gateway to Systemic Circulation
For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is largely governed by the drug's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[8] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[8]
The apparent permeability coefficient (Papp) is calculated from this assay. A high Papp value generally correlates with good in vivo absorption. The assay can also be performed bidirectionally (apical to basolateral and basolateral to apical) to determine the efflux ratio, which indicates if a compound is a substrate for efflux transporters like P-gp. A high efflux ratio suggests that the drug is actively pumped out of the cells, which can limit its net absorption.
A detailed, step-by-step methodology for a typical Caco-2 permeability assay is as follows:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Assay Initiation: The culture medium is replaced with transport buffer. The test compound is added to the apical (A) side for absorption (A-to-B) assessment or the basolateral (B) side for efflux (B-to-A) assessment.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 1-2 hours.
-
Sample Collection: At the end of the incubation, samples are taken from both the donor and receiver compartments.
-
Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, usually liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and pharmacodynamics of short-acting hypnosedatives: zaleplon, zolpidem and zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saripidem - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic studies in animals of a new parenteral penem CP-65,207 and its oral prodrug ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Efficacy of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate derived compounds in xenograft models
An In-Depth Guide to the Preclinical Efficacy of Imidazo[1,2-a]pyridine-Based Compounds in Xenograft Models
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Oncology
The imidazo[1,2-a]pyridine (IP) moiety is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged structure."[1][2] Its rigid, planar geometry and synthetic tractability allow for precise, multi-positional modifications, making it an ideal scaffold for developing targeted therapeutics. While specific intermediates like Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate serve as crucial building blocks in synthetic campaigns, it is the diverse array of functionalized derivatives that have shown significant promise as potent anticancer agents.
These compounds exert their biological effects by inhibiting key cellular pathways implicated in tumorigenesis and metastasis.[1][2] This guide provides a comparative analysis of the preclinical efficacy of various imidazo[1,2-a]pyridine derivatives in robust xenograft models, offering researchers a comprehensive overview of their mechanisms of action, in vivo performance, and the experimental designs used for their evaluation. We will explore derivatives targeting critical signaling nodes like the PI3K/Akt/mTOR pathway and non-receptor tyrosine kinases such as Src, providing a clear rationale for their therapeutic potential.
Primary Mechanisms of Action: Targeting Core Cancer Pathways
The anticancer activity of imidazo[1,2-a]pyridine derivatives is predominantly attributed to their ability to function as potent kinase inhibitors.[3] By competitively binding to the ATP-binding pockets of these enzymes, they can effectively shut down signaling cascades that drive cell proliferation, survival, and invasion. Two of the most well-documented targets for this class of compounds are the PI3K/Akt/mTOR pathway and the Src family kinases.
Inhibition of the PI3K/Akt/mTOR Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer.[2][4] Its hyperactivation leads to uncontrolled cell growth, proliferation, and resistance to apoptosis. Several imidazo[1,2-a]pyridine derivatives have been specifically designed to inhibit one or more kinases within this cascade, particularly the PI3K isoforms.[5][6] By blocking PI3K, these compounds prevent the phosphorylation and activation of Akt, which in turn deactivates mTOR and other downstream effectors responsible for cell growth and survival.[4]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of IP derivatives.
Inhibition of Src Family Kinases
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and invasion.[7][8] Its activity is frequently elevated in various human cancers, making it a compelling therapeutic target.[7][9] Saracatinib (AZD0530), a well-characterized imidazo[1,2-a]pyridine derivative, is a potent, orally bioavailable inhibitor of Src kinases.[8] It has demonstrated significant anti-tumor effects in preclinical models by blocking Src-mediated signaling, thereby reducing cell proliferation and migration.[7][10]
Comparative Efficacy of IP Derivatives in Xenograft Models
The true test of a potential anticancer agent lies in its in vivo efficacy. Subcutaneous xenograft models, where human cancer cell lines are implanted into immunocompromised mice, remain a cornerstone of preclinical drug evaluation.[11][12]
Performance of Novel Pan-PI3K Inhibitors
Recent drug discovery efforts have produced novel IP compounds with potent pan-PI3K inhibitory activity.[5] These compounds have been evaluated in xenograft models derived from cell lines with known PI3K pathway alterations, such as PTEN-deletions, providing a strong rationale for their targeted use.
| Compound ID | Cancer Type | Xenograft Model | Dosing Schedule | Efficacy Outcome (Tumor Growth Inhibition) | Reference |
| Compound 14 | Ovarian Cancer | A2780 (PTEN-deleted) | 100 mg/kg, oral, QD | Significant tumor growth inhibition vs. vehicle | [5] |
The causality behind this experimental choice is clear: using a PTEN-deleted cell line like A2780 creates a model that is highly dependent on the PI3K pathway for survival. This "oncogene addiction" makes the tumor exquisitely sensitive to a potent PI3K inhibitor, providing the best-case scenario to demonstrate the compound's on-target efficacy.
Benchmark Comparator: Saracatinib (AZD0530) - A Src Inhibitor
Saracatinib provides an excellent benchmark for the imidazo[1,2-a]pyridine class, with extensive data available from various xenograft studies. Its performance highlights the therapeutic potential of targeting the Src kinase pathway.
| Compound ID | Cancer Type | Xenograft Model | Dosing Schedule | Efficacy Outcome (Tumor Growth Inhibition) | Reference |
| Saracatinib | Gastric Cancer | NCI-N87 | 50 mg/kg, oral, QD (with 5-FU) | Enhanced anti-tumor activity compared to 5-FU alone | [7] |
| Saracatinib | Biliary Tract Carcinoma | EGI-1 | Not specified | Delayed tumor growth and impaired vascular network | [9][13] |
| Saracatinib | Breast Cancer | MDA-MB-231 | Not specified | Decreased tumor growth and cell migration | [10] |
Notably, the study in gastric cancer demonstrates a synergistic effect when Saracatinib is combined with standard chemotherapy (5-FU).[7] This suggests that inhibiting Src can sensitize cancer cells to traditional cytotoxic agents, a crucial finding for designing future clinical trials.
Standardized Protocol: Subcutaneous Xenograft Efficacy Study
To ensure data is reliable and reproducible, a well-defined, self-validating protocol is essential. The following methodology outlines the key steps for evaluating an imidazo[1,2-a]pyridine derivative in a subcutaneous xenograft model.
Caption: Standard experimental workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology
-
Cell Line Selection and Culture:
-
Rationale: Choose a human cancer cell line with a known genetic profile relevant to the compound's mechanism of action (e.g., PIK3CA mutation for a PI3K inhibitor).
-
Protocol: Culture cells in the recommended medium to ~70-80% confluency.[14] It is critical to use cells in the logarithmic growth phase to ensure high tumorigenicity.[15] All cell lines must be periodically tested to confirm they are mycoplasma-negative.
-
-
Animal Model Selection:
-
Rationale: Immunocompromised mice (e.g., Athymic Nude or NOD/SCID) are required to prevent rejection of the human tumor graft.[12] The choice between strains can depend on the aggressiveness of the cell line.
-
Protocol: Use 6-8 week old female mice, allowing for a 3-5 day acclimatization period upon arrival.[14]
-
-
Tumor Implantation:
-
Rationale: Mixing cells with an extracellular matrix like Matrigel often improves tumor take rate and growth consistency.[11][15]
-
Protocol: Harvest cells via trypsinization and wash twice with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of ~3x10^7 cells/mL.[14] Using a 27-gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[15]
-
-
Monitoring and Treatment:
-
Rationale: Initiating treatment when tumors have reached a specific volume (e.g., 100-150 mm³) ensures that the compound is being tested against an established tumor, which is more clinically relevant than prophylactic treatment.[15]
-
Protocol: Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[14] Randomize mice into cohorts (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2) and begin treatment as per the defined schedule. Monitor body weight concurrently as an indicator of systemic toxicity.
-
-
Endpoint and Data Analysis:
-
Rationale: The primary endpoint is typically Tumor Growth Inhibition (TGI), which quantifies the difference in tumor volume between treated and control groups. Excising tumors at the end of the study allows for pharmacodynamic biomarker analysis (e.g., measuring phosphorylation of Akt) to confirm the compound hit its target in vivo.
-
Protocol: Continue the study until tumors in the control group reach the protocol-defined size limit (e.g., 1500 mm³). At the endpoint, euthanize the animals, excise the tumors, weigh them, and process for further analysis.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a versatile and powerful platform for the development of targeted oncology drugs. Derivatives targeting the PI3K/Akt and Src pathways have demonstrated significant and reproducible anti-tumor efficacy in a range of preclinical xenograft models.[5][7] The data presented herein, comparing novel PI3K inhibitors with the established Src inhibitor Saracatinib, underscores the broad potential of this chemical class.
Future research should focus on developing compounds with improved kinase selectivity to minimize off-target toxicities, exploring novel combination strategies to overcome resistance, and advancing the most promising candidates into patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ncats.nih.gov [ncats.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 13. Antitumor activity of Src inhibitor saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocol-online.org [protocol-online.org]
- 15. yeasenbio.com [yeasenbio.com]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Novel Imidazopyridine Inhibitors
Introduction: Beyond the Primary Target
The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatility and potent activity against various protein kinases.[1][2][3] These heterocycles are structurally privileged, enabling them to interact with the ATP-binding pockets of numerous kinases, which has led to their successful development as anticancer agents and other therapeutics.[1][4] However, the very features that make this scaffold so effective—its ability to form key hydrogen bonds and occupy hydrophobic pockets—also create a significant challenge: the potential for off-target interactions.
In drug development, off-target effects are not merely academic curiosities; they are critical determinants of a compound's ultimate success or failure. Unforeseen interactions can lead to toxicity, undermine efficacy, or mask the true mechanism of action.[5][6] Conversely, a well-characterized "off-target" profile can sometimes reveal opportunities for drug repositioning or explain polypharmacological benefits.[7]
This guide provides a comprehensive, field-proven framework for assessing the off-target profile of novel imidazopyridine inhibitors. We will move beyond a simple checklist of assays and instead build a logical, multi-phased workflow. Our approach is designed to be a self-validating system, where each phase builds upon the last, from broad, predictive computational screening to definitive in vivo validation. We will explore the causality behind each experimental choice, empowering you to not only execute these protocols but to understand and interpret the results with confidence.
The Imidazopyridine Kinase Landscape: A Double-Edged Sword
Imidazopyridine-based inhibitors have shown remarkable efficacy against both serine/threonine and tyrosine kinases, which are pivotal in cellular signaling pathways controlling proliferation, differentiation, and survival.[3] Their mechanism often involves competitive inhibition at the ATP-binding site. However, the human kinome consists of over 500 members, many of which share structural similarities in this very region. This homology is the primary reason why achieving absolute selectivity is a formidable task. A comprehensive off-target strategy is therefore not just recommended; it is essential.
Below is a conceptual diagram illustrating how an imidazopyridine inhibitor, designed to target a specific kinase like Aurora Kinase A (AURKA) in the cell cycle pathway, could potentially interact with an unrelated kinase (e.g., a receptor tyrosine kinase like VEGFR2), leading to unintended downstream signaling.
Phase 1: In Silico Prediction — The Predictive Foundation
Causality: Before committing significant resources to wet-lab experiments, we must first build a data-driven hypothesis. In silico screening provides a rapid, cost-effective method to survey the entire human proteome for proteins with binding sites structurally similar to our primary target.[6][8] This predictive phase is crucial for prioritizing which kinases to include in subsequent biochemical screens and for flagging potential liabilities early. Modern approaches leveraging machine learning and graph neural networks offer increasingly accurate predictions of off-target interactions.[8][9][10]
Workflow: The process involves docking the inhibitor's structure against a library of protein structures or using ligand-based similarity searches to identify proteins known to bind similar molecules.
Phase 2: In Vitro Profiling — Quantifying Direct Interactions
Causality: In silico predictions are theoretical. The next essential step is to empirically measure the direct interaction of the imidazopyridine inhibitor with a large panel of purified kinases. This phase provides quantitative data (IC50 or Kd values) on potency and selectivity, forming the core of the off-target profile.[11] We recommend a dual-pronged approach using both activity- and binding-based assays, as they provide complementary information. An inhibitor might bind to a kinase without inhibiting its activity (a binding assay would detect this, an activity assay would not), or its inhibitory activity might be context-dependent (e.g., on ATP concentration).[5][12]
Comparative Methodologies:
-
Activity-Based Assays (e.g., ADP-Glo™, Mobility Shift Assay): These platforms measure the enzymatic activity of kinases by detecting the products of phosphorylation (e.g., ADP production or a phosphorylated substrate).[12][13] They directly answer the question: "Does my compound inhibit the kinase's function?"
-
Binding-Based Assays (e.g., KINOMEscan™): This technology uses a competition binding assay to quantify the affinity of a compound for a kinase.[14] It directly answers the question: "Does my compound bind to this kinase?"
Data Presentation: Comparative Kinome Profile
Here, we present hypothetical data for a novel inhibitor, "IMD-X," compared to Alisertib (an AURKA/B inhibitor) and Sunitinib (a broad-spectrum multi-kinase inhibitor). This tabular format allows for a clear, at-a-glance comparison of selectivity.
| Kinase Target | IMD-X (IC50, nM) | Alisertib (IC50, nM) | Sunitinib (IC50, nM) | Comments |
| AURKA (On-Target) | 5 | 12 | >10,000 | IMD-X shows high on-target potency. |
| AURKB | 250 | 25 | >10,000 | IMD-X is more selective for AURKA over AURKB than Alisertib. |
| VEGFR2 | 85 | >10,000 | 9 | IMD-X has a potential anti-angiogenic off-target effect, though weaker than Sunitinib. |
| PDGFRβ | 3,500 | >10,000 | 2 | Sunitinib is a potent inhibitor; IMD-X is weak. |
| CDK2 | >5,000 | 4,500 | 2,100 | All compounds show low activity. |
| ABL1 | >10,000 | >10,000 | 60 | IMD-X shows no significant activity against this common off-target. |
| Data is hypothetical and for illustrative purposes only, based on typical profiles seen for such inhibitors.[15] |
Experimental Protocol: In Vitro Kinase Profiling Assay
This protocol outlines a typical luminescence-based kinase assay to determine IC50 values.[15]
1. Compound Preparation: a. Prepare a 10 mM stock solution of the imidazopyridine inhibitor in 100% DMSO. b. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 11-point, 3-fold dilutions). This will be the source plate for the assay.
2. Kinase Reaction Setup: a. For each kinase to be tested, prepare a reaction buffer containing the purified kinase enzyme and its specific peptide substrate. b. Dispense the kinase/substrate mixture into the wells of a 384-well plate. c. Add the diluted test compounds from the source plate to the reaction wells. Include "vehicle only" (DMSO) controls for 0% inhibition and a "no enzyme" control for 100% inhibition.
3. Incubation: a. Add an ATP solution to all wells to initiate the kinase reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine potency.[12] b. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
4. Signal Detection: a. Stop the kinase reaction by adding a detection reagent (e.g., ADP-Glo™ reagent). This reagent simultaneously depletes the remaining ATP and converts the ADP produced into a luminescent signal. b. Incubate as per the manufacturer's instructions to allow the signal to develop. c. Read the luminescence on a plate reader.
5. Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the vehicle (0%) and no-enzyme (100%) controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.
Phase 3: Cell-Based Assays — Validating in a Biological Context
Causality: A compound that inhibits a purified enzyme in vitro may not necessarily engage that same target within the complex milieu of a living cell.[11] Cellular factors like membrane permeability, intracellular protein concentrations, and competition from endogenous ATP can all influence a drug's activity. Therefore, cell-based assays are a critical validation step to confirm target engagement and assess the functional consequences of this engagement in a more physiologically relevant system.[16]
Workflow for Cellular Validation:
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target (and potential off-targets) in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15]
1. Cell Treatment: a. Culture an appropriate cell line to ~80% confluency. b. Treat the cells with the imidazopyridine inhibitor at a relevant concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for 1-2 hours.
2. Heating: a. Harvest the treated cells and resuspend them in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures using a thermal cycler (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes. Include an unheated control.
3. Cell Lysis and Fractionation: a. Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. b. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
4. Protein Quantification: a. Carefully collect the supernatant (soluble fraction) from each tube. b. Quantify the amount of the target protein (and suspected off-target proteins) remaining in the soluble fraction at each temperature point. This is typically done using Western blotting with specific antibodies. c. Densitometry is used to quantify the band intensities from the Western blots.
5. Data Analysis: a. For both the vehicle- and drug-treated samples, plot the relative amount of soluble protein against the temperature. b. A successful target engagement will result in a rightward shift of the melting curve for the drug-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein.
Phase 4: In Vivo Assessment — The Whole-System View
Causality: The final and most complex phase of off-target assessment is in a living organism. In vivo models are indispensable for understanding how pharmacokinetics (PK), pharmacodynamics (PD), and metabolism influence a drug's safety and efficacy profile.[17] An off-target effect that was minor in cell culture could be magnified in vivo due to drug accumulation in a specific tissue, or a seemingly clean compound could be metabolized into a less selective molecule. These studies are essential for predicting potential adverse drug reactions in a clinical setting.[18][19]
Key In Vivo Methodologies:
-
Xenograft/Syngeneic Models: For oncology inhibitors, tumor-bearing mouse models are used to assess both on-target efficacy (tumor growth inhibition) and systemic toxicities (e.g., weight loss, clinical signs).[17][20]
-
Pharmacodynamic (PD) Studies: Tissue samples (tumor and healthy organs) are collected from treated animals to measure biomarkers. For our IMD-X example, one would measure the phosphorylation status of an AURKA substrate in the tumor (on-target effect) and a VEGFR2 substrate in endothelial tissue (off-target effect).
-
Toxicology Studies: Comprehensive toxicology studies in rodent and non-rodent species are performed to identify dose-limiting toxicities and establish a safety window, which can often be linked back to the in vitro off-target profile.
Conclusion: An Integrated Strategy for Safer, More Effective Inhibitors
Assessing the off-target effects of novel imidazopyridine inhibitors is a rigorous, multi-disciplinary endeavor that is fundamental to modern drug discovery. The phased approach detailed in this guide—from predictive in silico modeling to comprehensive in vivo analysis—provides a robust framework for building a complete selectivity profile. By understanding the causality behind each experimental step and employing self-validating workflows, researchers can make better-informed decisions, mitigate risks, and ultimately develop safer and more effective kinase inhibitors. This systematic process not only de-risks clinical development but can also uncover novel therapeutic opportunities hidden within a compound's polypharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. seqwell.com [seqwell.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
A Senior Application Scientist's Guide to the Photophysical Properties of Imidazopyridine Fluorophores
Welcome to a comprehensive exploration of imidazopyridine-based fluorophores. This guide is crafted for fellow researchers, scientists, and drug development professionals who leverage the power of fluorescence in their work. The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, is not only a cornerstone in medicinal chemistry but also a remarkably versatile platform for developing high-performance fluorophores.[1][2][3] Its rigid, π-conjugated bicyclic structure is the foundation for bright fluorescence, often with excellent quantum yields.[1]
This document moves beyond a simple catalog of data. Here, we will delve into the structure-property relationships that govern the photophysical behavior of these molecules, provide detailed, validated protocols for their characterization, and present a comparative analysis to inform the selection and design of fluorophores for your specific applications, from cellular imaging to advanced materials.[1][2]
Understanding the Core Photophysical Parameters
To meaningfully compare fluorophores, we must first establish a common language. The following parameters are critical in defining the performance of any fluorescent molecule.
-
Molar Extinction Coefficient (ε): This value quantifies how strongly a molecule absorbs light at a specific wavelength.[4] A higher ε means the molecule is more efficient at capturing photons, a desirable trait for achieving bright signals even at low concentrations. It is determined using the Beer-Lambert law.[4][5]
-
Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[6][7] A quantum yield of 1.0 (100%) means every absorbed photon results in an emitted fluorescent photon. In practice, values are less than 1, as non-radiative pathways compete with fluorescence to deactivate the excited state.[6]
-
Stokes Shift: This is the difference in wavelength (or energy) between the maximum of the absorption spectrum (λabs) and the maximum of the emission spectrum (λem). A large Stokes shift is generally advantageous as it minimizes the overlap between excitation and emission light, leading to improved signal-to-noise ratios in imaging applications. Imidazopyridine derivatives are known for their characteristically large Stokes shifts.[2][8]
-
Fluorescence Lifetime (τ): This parameter describes the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is typically on the nanosecond timescale.
Comparative Analysis of Imidazopyridine Derivatives
The true power of the imidazopyridine scaffold lies in its synthetic tractability. Subtle changes to its chemical structure can lead to dramatic shifts in photophysical properties.[1][9] The position and electronic nature of substituents are key modulators of fluorescence.[1]
Key Structure-Property Relationships:
-
Effect of Substituents: Electron-donating groups (e.g., methoxy, amino) generally enhance fluorescence intensity and can red-shift the emission, while electron-withdrawing groups (e.g., nitro, cyano) tend to quench fluorescence or cause less intense emissions.[1] This is a classic "push-pull" effect that facilitates intramolecular charge transfer (ICT), a common mechanism in fluorescent probe design.[10]
-
Positional Influence: Substitution at the C2 position of the imidazo[1,2-a]pyridine core, particularly with aryl groups like phenyl or naphthyl, has been shown to significantly increase the fluorescence quantum yield due to extended π-conjugation.[1]
-
Solvent Effects (Solvatochromism): Many imidazopyridine derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent.[8][11] This property is particularly useful for developing probes that can report on the local environment within a cell or material.[8]
The following table summarizes the photophysical properties of a selection of representative imidazo[1,2-a]pyridine derivatives, showcasing the impact of different substitution patterns.
| Compound ID | R (Substitution Pattern) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |
| 1 | 2-(4'-Chlorophenyl)-3-hydroxymethyl | ~340 | ~450 | ~110 | - | Methanol |
| 2 | 2-(4'-Fluorophenyl)-3-hydroxymethyl | ~335 | ~445 | ~110 | - | Methanol |
| 3 | 2-Aryl (General) | - | 430-520 | up to 80 | 0.05-0.60 | Various |
| 4 | 2-Aryl, C-ring electron-donating | - | Blue region | - | 0.22-0.61 | CH2Cl2 |
| 5 | Methoxy-substituted (7f) | ~250-254 | 400 | ~146-150 | High Intensity | Various |
Data compiled from various literature sources for illustrative purposes.[1][2][12] Absolute values can vary with experimental conditions.
Experimental Protocols for Photophysical Characterization
Trustworthy data is the bedrock of scientific progress. The following protocols outline the standardized, relative methods for determining the molar extinction coefficient and fluorescence quantum yield. These methods are widely adopted for their reliability and accessibility.[6][13][14]
The overall process involves careful sample preparation, precise spectroscopic measurements, and systematic data analysis.
Caption: General workflow for determining molar extinction coefficient and relative fluorescence quantum yield.
Principle: The Beer-Lambert law, A = εcl, states that absorbance (A) is directly proportional to the concentration (c) and the path length of the cuvette (l). By measuring the absorbance of a solution with a known concentration, ε can be determined.[5]
Materials & Equipment:
-
High-purity imidazopyridine sample
-
Spectroscopic grade solvent
-
Calibrated UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the imidazopyridine sample and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
-
Prepare Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Measure Absorbance:
-
Set the spectrophotometer to scan a relevant wavelength range to identify the λmax.
-
Using the pure solvent as a blank, measure the absorbance of each dilution at the determined λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance (y-axis) versus concentration in mol/L (x-axis).
-
Perform a linear regression on the data points. The plot should be a straight line passing through the origin.[15]
-
The molar extinction coefficient (ε) is the slope of this line (since the path length, l, is 1 cm). The units are L·mol⁻¹·cm⁻¹.[4]
-
Principle: This widely-used comparative method involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard with a known quantum yield (Φr).[6][13] By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the quantum yield of the sample (Φs) can be calculated.[13][16]
Materials & Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
Fluorescence Standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φr = 0.54; or Fluorescein in 0.1 M NaOH, Φr = 0.95)
-
1 cm path length quartz fluorescence cuvettes
Procedure:
-
Select a Standard: Choose a standard whose absorption and emission spectra are in a similar range to your imidazopyridine sample.
-
Prepare Solutions: Prepare a series of dilute solutions for both the sample and the standard in the same solvent. Crucially, the absorbance of these solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[6]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer (this should be the same wavelength used for the absorbance measurements).
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
For each recorded spectrum, integrate the area under the fluorescence emission curve.
-
Create two separate plots:
-
Integrated fluorescence intensity vs. absorbance for the sample.
-
Integrated fluorescence intensity vs. absorbance for the standard.
-
-
Determine the slope (gradient, Grad) for each plot via linear regression.
-
Calculate the quantum yield of the sample (Φs) using the following equation:[6]
Φs = Φr × (Grads / Gradr) × (ns² / nr²)
Where:
-
Conclusion
The imidazopyridine family of fluorophores represents a highly versatile and promising class of compounds with tunable photophysical properties.[2][17][18] Their strong emission, large Stokes shifts, and sensitivity to the local environment make them excellent candidates for a wide range of applications, including bioimaging, sensing, and optoelectronics.[1][2][18] A thorough understanding of their structure-property relationships, coupled with rigorous photophysical characterization using standardized protocols, is essential for rationally designing and selecting the optimal fluorophore for any given scientific challenge.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 5. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Imidazopyridine–fluoride interaction: solvent-switched AIE effects via S⋯O conformational locking - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications | Semantic Scholar [semanticscholar.org]
- 18. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
A Comprehensive Guide for Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (CAS No. 1009378-93-1).[1][2][3][4] As researchers, scientists, and drug development professionals, adherence to correct disposal protocols is paramount not only for regulatory compliance but also for ensuring a safe laboratory environment and minimizing ecological impact. This document synthesizes technical data, regulatory standards, and field-proven insights to deliver a self-validating system for handling this specific chemical waste.
Hazard Identification and Risk Assessment
-
Iodinated Organic Compound: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation, particularly when exposed to light and elevated temperatures.[5] This degradation can release molecular iodine (I₂), which is toxic and corrosive. Therefore, this compound should be handled as a potentially unstable and reactive substance.
-
Imidazopyridine Core: Imidazopyridine derivatives are a significant class of heterocycles in medicinal chemistry, known for a wide range of pharmacological activities.[6][7][8][9][10] The biological activity of the parent scaffold necessitates that this compound be treated as potentially bioactive and toxic.
-
General Halogenated Hydrocarbon Hazards: Halogenated organic liquids are often suspected carcinogens and can cause central nervous system depression, as well as liver and kidney damage.[11] They can be absorbed through the skin, and their vapors can be harmful if inhaled.[12][13][14]
Based on these considerations, this compound should be presumed to be a hazardous substance. All handling and disposal procedures must reflect this assessment.
Summary of Potential Hazards:
| Hazard Type | Description | Mitigation Strategy |
| Chemical Instability | Susceptible to light and heat-induced degradation, potentially releasing iodine.[5] | Store in amber or opaque containers in a cool, dark place. |
| Toxicity | Potential for biological activity due to the imidazopyridine core. General toxicity associated with halogenated hydrocarbons. | Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Iodine and its organic compounds can be toxic to aquatic life.[15] | Do not dispose of down the drain. Follow designated hazardous waste procedures. |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, a stringent protocol for PPE and engineering controls is mandatory.
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or dust.[16]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[17]
-
Hand Protection: Nitrile gloves are required to prevent skin contact.[16] Given that many organic solvents can be absorbed through the skin, gloves should be inspected before use and replaced immediately if contaminated or damaged.[12]
-
Body Protection: A lab coat, preferably made of cotton, should be worn to protect skin and clothing.[13]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[16]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Vapors: If the compound is in a volatile solvent, ensure the fume hood is operational to contain vapors.
-
Absorb the Spill: For small spills, use an absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb spills of solutions containing oxidizing agents.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) office.
Waste Disposal Procedures
The disposal of this compound must comply with institutional policies as well as local and national regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[18][19][20][21]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof closure.[18][22] The original container may be used if it is in good condition.[22]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[23] If it is a mixed waste, all components must be listed by percentage or volume.[22]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[22][23]
-
The SAA must have secondary containment, such as a tray or tub, that can hold the volume of the largest container.[22]
-
Keep the container closed except when adding waste.
-
-
Waste Pickup and Final Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for its removal by the EHS office or a licensed hazardous waste contractor.[18][24]
-
Do not exceed the storage time limits for hazardous waste as defined by your facility's waste generator status (e.g., 90 days for Large Quantity Generators).[23]
-
Diagram of Disposal Workflow:
Caption: Decision workflow for the proper disposal of this compound.
NEVER dispose of this compound down the drain. This compound and its degradation products can be harmful to aquatic ecosystems.[15] The dilution of pollutants is not a viable solution for disposal.[15]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, building trust in our collective commitment to best laboratory practices.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | 1009378-93-1 [amp.chemicalbook.com]
- 3. This compound - C9H7IN2O2 | CSSB00000684718 [chem-space.com]
- 4. PubChemLite - this compound (C9H7IN2O2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review | Semantic Scholar [semanticscholar.org]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 14. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 15. reddit.com [reddit.com]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 17. echemi.com [echemi.com]
- 18. danielshealth.com [danielshealth.com]
- 19. tcenv.com [tcenv.com]
- 20. cleanmanagement.com [cleanmanagement.com]
- 21. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 22. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 23. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 24. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is a comprehensive resource for understanding the necessary personal protective equipment (PPE), operational plans, and disposal protocols. However, it is critical to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the compound before commencing any work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic compound belonging to the imidazopyridine class of heterocycles.[1][2] This family of molecules is of significant interest in medicinal chemistry for its diverse pharmacological activities.[1][2] However, the structural features that make it valuable also necessitate stringent safety protocols.
While a specific Safety Data Sheet for this compound is not publicly available, data from closely related analogs, such as Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, indicate the following potential hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Given its nature as a halogenated organic compound, it must be handled with care to prevent environmental contamination and potential health effects.[4][5] A thorough risk assessment should be conducted before any new procedure involving this compound.
The Hierarchy of Controls: PPE as the Final Safeguard
Before relying on PPE, it is crucial to implement a hierarchy of controls to minimize exposure to hazardous chemicals. PPE is the last line of defense, to be used after other control measures have been put in place.
-
Elimination/Substitution: In the context of drug development, eliminating or substituting this specific molecule may not be feasible.
-
Engineering Controls: These are physical changes to the workspace to reduce hazards. For this compound, the primary engineering control is a properly functioning chemical fume hood.[6][7][8] All manipulations of the solid compound and its solutions should be performed within a fume hood to minimize inhalation exposure.[6][7][8]
-
Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), safety training, and clear labeling.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to specific hazards.
Mandatory PPE for Handling this compound
The following table outlines the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[9] | Nitrile gloves (double-gloving recommended).[7][8] | Full-length lab coat with snaps or fasteners for quick removal.[10] | Recommended to be performed in a fume hood. If not feasible, a NIOSH-approved N95 respirator is required. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields.[9] A face shield should be worn over goggles if there is a significant splash risk. | Nitrile gloves.[7][8] | Full-length lab coat.[10] | All work should be conducted in a chemical fume hood.[6][7] |
| Running Reactions and Work-up | Tightly fitting safety goggles with side-shields.[9] | Nitrile gloves.[7][8] Regularly inspect for signs of degradation or contamination. | Full-length lab coat.[10] | All work should be conducted in a chemical fume hood.[6][7] |
| Handling Waste | Tightly fitting safety goggles with side-shields.[9] | Nitrile or neoprene gloves.[7] | Full-length lab coat.[10] | Not generally required if handling sealed waste containers. |
Detailed PPE Specifications
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times in the laboratory where this compound is handled.[11] Regular prescription glasses are not a substitute for safety glasses.[7]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[7][8] If prolonged contact is anticipated, consider a more robust glove like neoprene.[7] Always check the glove manufacturer's compatibility chart. Never wear contaminated gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.[6]
-
Body Protection: A clean, full-length laboratory coat is required to protect against splashes and contamination of personal clothing.[5][10] Ensure it is fully fastened.
-
Respiratory Protection: Work should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.[5][6] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, and a formal respiratory protection program must be in place.[12]
Operational Plan: A Step-by-Step PPE Protocol
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
-
Wash Hands: Thoroughly wash and dry your hands.
-
Don Lab Coat: Put on your lab coat and fasten it completely.
-
Don Eye Protection: Put on your safety goggles.
-
Don Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the first pair, then the second.
Doffing PPE Workflow (to minimize contamination)
-
Remove Outer Gloves (if applicable): If double-gloved, remove the outer pair and dispose of them in the appropriate waste container.
-
Remove Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contaminants. Hang it in a designated area or dispose of it if it is single-use.
-
Wash Hands.
-
Remove Eye Protection: Remove your safety goggles.
-
Remove Inner Gloves: Peel off the inner gloves, avoiding contact with the outer surface.
-
Wash Hands: Thoroughly wash your hands with soap and water.[11]
PPE Selection Workflow Diagram
Caption: A decision workflow for selecting appropriate PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][14] Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][14] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[13][14] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.
-
Spills: Evacuate the immediate area. For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13][14] For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.
Decontamination and Disposal Plan
Proper disposal is essential to protect both human health and the environment.
-
Decontamination: Any reusable equipment, such as glassware, should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in the fume hood. This rinsate must be collected as hazardous waste.[4]
-
Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and rinsates, must be disposed of as hazardous waste.[4] Crucially, halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[4][5][8]
-
Waste Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[4][15]
-
Disposal: Keep the hazardous waste container closed when not in use.[15] Arrange for pickup and disposal through your institution's EHS office.[4] Do not pour any chemical waste down the drain.[5][6]
By adhering to these rigorous safety protocols, you can minimize the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult your specific Safety Data Sheet as the ultimate source of information.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. site.unibo.it [site.unibo.it]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. echemi.com [echemi.com]
- 10. Laboratory Safety Management [delloyd.50megs.com]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. gerpac.eu [gerpac.eu]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
